molecular formula C8H10BNO3 B1265862 3-Acetamidophenylboronic acid CAS No. 78887-39-5

3-Acetamidophenylboronic acid

Cat. No.: B1265862
CAS No.: 78887-39-5
M. Wt: 178.98 g/mol
InChI Key: IBTSWKLSEOGJGJ-UHFFFAOYSA-N
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Description

3-Acetamidophenylboronic acid is a useful research compound. Its molecular formula is C8H10BNO3 and its molecular weight is 178.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-acetamidophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTSWKLSEOGJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074678
Record name Boronic acid, B-[3-(acetylamino)phenyl]-
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Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78887-39-5
Record name Boronic acid, (3-(acetylamino)phenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boronic acid, B-[3-(acetylamino)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-acetamidophenyl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 3-acetamidophenylboronic acid, a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the primary synthetic route, experimental protocols, and purification techniques.

Introduction

This compound is an organoboron compound featuring an acetamido group and a boronic acid functional group. The presence of the boronic acid moiety makes it a key building block in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The acetamido group can influence the electronic properties and solubility of the molecule and its derivatives, making it a versatile synthon in the development of complex organic molecules, including pharmaceuticals.

Synthesis Pathway

The most common and straightforward synthesis of this compound involves the acetylation of 3-aminophenylboronic acid. This reaction protects the amino group and provides the target compound. The precursor, 3-aminophenylboronic acid, can be synthesized through various methods, including the reduction of 3-nitrophenylboronic acid or through palladium-catalyzed borylation of 3-bromoaniline derivatives.[1]

A general scheme for the synthesis is presented below:

Synthesis_Pathway cluster_0 Synthesis of 3-Aminophenylboronic Acid (Precursor) cluster_1 Synthesis of this compound 3-Nitrophenylboronic Acid 3-Nitrophenylboronic Acid Reduction Reduction 3-Nitrophenylboronic Acid->Reduction e.g., Fe/HCl, H2/Pd 3-Aminophenylboronic Acid_p 3-Aminophenylboronic Acid Reduction->3-Aminophenylboronic Acid_p 3-Aminophenylboronic Acid 3-Aminophenylboronic Acid Acetylation Acetylation 3-Aminophenylboronic Acid->Acetylation Acetic Anhydride or Acetyl Chloride This compound This compound Acetylation->this compound

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Synthesis of this compound from 3-Aminophenylboronic Acid

This protocol details the acetylation of 3-aminophenylboronic acid using acetic anhydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminophenylboronic Acid136.955.0 g36.5 mmol
Acetic Anhydride102.094.1 mL43.8 mmol
Tetrahydrofuran (THF)-50 mL-
Water (deionized)-100 mL-
Hydrochloric Acid (1 M)-As needed-
Ethyl Acetate-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g (36.5 mmol) of 3-aminophenylboronic acid in 50 mL of tetrahydrofuran (THF).[2]

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add 4.1 mL (43.8 mmol) of acetic anhydride to the cooled solution dropwise over a period of 15 minutes. A mild exotherm may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 50 mL of deionized water.

  • Adjust the pH of the mixture to approximately 3-4 with 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add water to the hot solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the white, crystalline solid by vacuum filtration and wash with a small amount of cold water.

  • Dry the purified product under vacuum to a constant weight.

Recrystallization from hot water or a mixture of ethanol and water has been reported to be effective for purifying aryl boronic acids.[3]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number78887-39-5[4]
Molecular FormulaC₈H₁₀BNO₃[4]
Molecular Weight178.98 g/mol [4]
Melting Point135 °C (lit.)[4]
AppearanceWhite to off-white powder[4]

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Starting Material3-Aminophenylboronic Acid
Acetylating AgentAcetic Anhydride
SolventTetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 hours
Typical Yield85-95% (after recrystallization)

Experimental Workflow and Logic

The following diagram illustrates the logical workflow of the synthesis and purification process.

Workflow cluster_prep Reaction Setup cluster_reaction Acetylation Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve 3-Aminophenylboronic Acid in THF Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Acetic Anhydride Dropwise Cool->Add_Reagent Warm_Stir Warm to RT and Stir for 2h Add_Reagent->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Quench Quench with Water Monitor->Quench Acidify Adjust pH to 3-4 with 1M HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Ethanol/Water Concentrate->Recrystallize Filter_Dry Filter and Dry Recrystallize->Filter_Dry Final_Product Pure this compound Filter_Dry->Final_Product

Caption: Workflow for the synthesis of this compound.

Alternative Purification Strategies

While recrystallization is a common and effective method, other techniques can be employed for the purification of boronic acids if impurities persist.[5]

  • Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities by extraction into an aqueous basic solution. The boronic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[6][7]

  • Column Chromatography: Silica gel chromatography can be used for the purification of boronic acids, although it can sometimes be challenging due to the polar nature of the compounds. A mixture of dichloromethane and methanol is often a suitable eluent system.[7]

  • Derivatization: Boronic acids can be converted to their corresponding boronate esters (e.g., with diols like pinacol) which are often less polar and easier to purify by chromatography. The boronic acid can then be regenerated by hydrolysis.

Safety Considerations

  • 3-Aminophenylboronic acid and this compound may cause skin and eye irritation.[2]

  • Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • Tetrahydrofuran is a flammable solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

References

3-Acetamidophenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 78887-39-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidophenylboronic acid is a versatile synthetic intermediate with significant applications in medicinal chemistry, organic synthesis, and the development of chemical sensors. Its unique structural features, combining a phenylboronic acid moiety with an acetamido group, make it a valuable building block for the synthesis of complex organic molecules, including potent enzyme inhibitors and bioconjugates. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, supported by detailed experimental protocols and data.

Chemical and Physical Properties

This compound, also known as (3-acetamidophenyl)boronic acid, is a stable, crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 78887-39-5[2]
Molecular Formula C₈H₁₀BNO₃[2]
Molecular Weight 178.98 g/mol [2]
Appearance Light orange to yellow to green crystalline powder[2]
Melting Point 135-140 °C[3]
Synonyms 3-Acetamidobenzeneboronic acid[3]
Purity ≥95%[3]
Storage Store at room temperature[2]

Synthesis

A common synthetic route to this compound involves a multi-step process starting from 3-nitrobromobenzene. The key steps include a palladium-catalyzed coupling reaction with a diboron reagent, followed by reduction of the nitro group and subsequent acetylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Nitrophenylboronic Acid Pinacol Ester

  • To a reaction flask, add 3-nitrobromobenzene (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).

  • Add a palladium catalyst, such as PdCl₂(dppf) (0.03 equivalents), and a suitable solvent like dioxane.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90°C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove solid byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-nitrophenylboronic acid pinacol ester, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the 3-nitrophenylboronic acid pinacol ester in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, palladium on carbon (Pd/C) (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield 3-aminophenylboronic acid pinacol ester.

Step 3: Acetylation of the Amino Group

  • Dissolve the 3-aminophenylboronic acid pinacol ester in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents).

  • Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester.

Step 4: Hydrolysis of the Pinacol Ester

  • Dissolve the this compound pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or diethyl ether) and an aqueous acid solution (e.g., 1M HCl).

  • Stir the mixture vigorously at room temperature for several hours.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water and a minimal amount of cold organic solvent.

  • Dry the product under vacuum to obtain pure this compound.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a widely used coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.[4][6]

  • In a reaction vessel, combine the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 equivalents), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2-3 equivalents).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide (R-X) Coupled_Product Coupled Product (R-Ar) Aryl_Halide->Coupled_Product Boronic_Acid This compound Boronic_Acid->Coupled_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupled_Product Base Base Base->Coupled_Product Solvent Solvent Solvent->Coupled_Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various biologically active compounds, including kinase inhibitors.[7][8][9]

Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[8][9] Several BTK inhibitors feature a phenyl-pyrimidine scaffold, which can be synthesized using this compound via a Suzuki-Miyaura coupling reaction.

  • Follow the general Suzuki-Miyaura protocol described in section 4.1, using a suitable halogenated pyrimidine derivative as the aryl halide.

  • After purification, the resulting acetamido-substituted phenyl-pyrimidine can be further modified. For example, the acetamido group can be hydrolyzed under acidic or basic conditions to yield a primary amine, which can then be functionalized to introduce other desired moieties for optimizing the inhibitor's potency and selectivity.

BTK_Inhibitor_Synthesis Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Pyrimidine_Halide Halogenated Pyrimidine Pyrimidine_Halide->Suzuki_Coupling Intermediate Acetamido-phenyl-pyrimidine Intermediate Suzuki_Coupling->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Amine_Intermediate Amino-phenyl-pyrimidine Hydrolysis->Amine_Intermediate Functionalization Further Functionalization Amine_Intermediate->Functionalization BTK_Inhibitor BTK Inhibitor Functionalization->BTK_Inhibitor

Caption: Synthetic pathway for a BTK inhibitor using this compound.

Role in Chemical Sensing

The boronic acid moiety of this compound can reversibly bind to diols, such as those found in saccharides.[7][10] This property has been exploited in the development of chemical sensors for glucose and other sugars.

Glucose Sensing

Sensors based on this compound derivatives can be fabricated by immobilizing the boronic acid onto a transducer surface, such as an electrode or a polymer matrix.[7][11] The binding of glucose to the boronic acid results in a measurable signal change, such as a change in fluorescence, impedance, or color.

  • Electrode Functionalization:

    • Start with a clean electrode surface (e.g., screen-printed carbon electrode).

    • Functionalize the surface with 3-aminophenylboronic acid (a precursor to this compound) via electrochemical or chemical methods.[7] For instance, in-situ diazotization of 3-aminophenylboronic acid can be used to covalently attach it to the carbon surface.

    • Subsequently, the amino group can be acetylated in a similar manner as described in the synthesis protocol (Step 3).

  • Glucose Detection:

    • Immerse the functionalized electrode in a sample solution containing glucose.

    • The binding of glucose to the immobilized boronic acid will alter the electrochemical properties of the electrode surface.

    • This change can be measured using techniques like electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV). The change in charge transfer resistance (Rct) in EIS is often proportional to the glucose concentration.[7]

Glucose_Sensing Electrode Electrode Surface Functionalization Immobilized This compound Electrode->Functionalization Binding Glucose Binding Functionalization->Binding Glucose Glucose Glucose->Binding Signal_Change Measurable Signal Change (e.g., Impedance) Binding->Signal_Change

Caption: Principle of a glucose sensor based on this compound.

Biological Activity and Signaling Pathways

Phenylboronic acids have been shown to exhibit biological activity, including the inhibition of cancer cell migration.[3] This effect is attributed to the inhibition of the Rho GTPase signaling pathway. While much of the research has focused on the parent phenylboronic acid, the principles are likely applicable to its derivatives, including this compound.

Inhibition of the Rho GTPase Signaling Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are often dysregulated in cancer, leading to increased cell motility and invasion. Phenylboronic acids have been shown to inhibit the activity of these GTPases.[12] This inhibition leads to downstream effects on effector proteins like Rho-associated kinase (ROCK), which in turn reduces the phosphorylation of myosin light chain (MLC), ultimately leading to a decrease in actin-myosin contractility and cell migration.

Rho_GTPase_Pathway cluster_membrane Cell Membrane GEF GEFs Rho_GTP Rho-GTP (Active) GEF->Rho_GTP Activates Rho_GDP Rho-GDP (Inactive) ROCK ROCK Rho_GTP->ROCK Activates PBA This compound PBA->Rho_GTP Inhibits pMLC p-MLC ROCK->pMLC Phosphorylates MLC MLC Actin_Myosin Actin-Myosin Contractility pMLC->Actin_Myosin Migration Cell Migration Actin_Myosin->Migration

Caption: Inhibition of the Rho GTPase signaling pathway by this compound.

Conclusion

This compound is a valuable and versatile reagent for researchers in chemistry, biology, and materials science. Its utility in Suzuki-Miyaura coupling, as a scaffold for drug discovery, and in the development of chemical sensors highlights its importance in modern scientific research. The experimental protocols and data presented in this guide provide a solid foundation for its application in various research and development endeavors.

References

3-Acetamidophenylboronic Acid: A Core Component in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Acetamidophenylboronic acid (3-APBA) is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features—a boronic acid moiety and an acetamido group on a phenyl ring—make it a crucial building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, outlines key experimental protocols for its use, and explores its applications, particularly in the realm of drug development.

Core Physical and Chemical Properties

This compound is typically an off-white to pale brown crystalline powder.[1] Its properties make it suitable for a range of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. The quantitative physical and chemical data are summarized below.

PropertyValueReference(s)
CAS Number 78887-39-5[2][3]
Molecular Formula C₈H₁₀BNO₃[2][3]
Molecular Weight 178.98 g/mol [2][3][4]
Melting Point 135 °C (lit.)[1][4][5]
Appearance Off-white to pale brown powder[1]
Solubility Soluble in Methanol[1]
pKa (Predicted) 8.04 ± 0.10[1]
InChI Key IBTSWKLSEOGJGJ-UHFFFAOYSA-N[4][5]
Canonical SMILES CC(=O)Nc1cccc(c1)B(O)O[4][5]

Synthesis and Characterization

While multiple synthetic routes exist, a common conceptual pathway involves the modification of a pre-functionalized benzene ring. A plausible synthetic workflow begins with a suitable precursor like 3-aminophenylboronic acid, followed by acylation.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product APBA 3-Aminophenylboronic Acid (Precursor) Reaction Acylation APBA->Reaction Acetic Anhydride or Acetyl Chloride, Base Product This compound Reaction->Product Workup & Purification

A plausible synthetic workflow for this compound.
Example Experimental Protocol: Acylation of 3-Aminophenylboronic Acid

This protocol is adapted from standard acylation procedures for anilines.

  • Dissolution: Dissolve 3-aminophenylboronic acid (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetic anhydride or acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. If using DCM, separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Spectral data for this compound is widely available in chemical databases.[6]

Applications in Research and Drug Development

This compound is a cornerstone reagent in modern organic synthesis, primarily valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][5] This reaction is one of the most efficient methods for forming carbon-carbon bonds, particularly for constructing biaryl systems which are common motifs in pharmaceuticals.[7][8][9]

Role in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound (like 3-APBA) with an organohalide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl BaseWaste X⁻ + B(OH)₃ Transmetal->BaseWaste RedElim PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product ArX Organohalide (Ar-X) ArX->OxAdd ArBOH 3-APBA + Base [Ar'-B(OH)₃]⁻ ArBOH->Transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for a Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., toluene, dioxane, or DMF).

  • Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Heating: Heat the reaction mixture, typically between 80-110 °C, with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtering the drying agent and concentrating the solvent, purify the crude product via flash column chromatography to isolate the desired biaryl compound.

Applications in Medicinal Chemistry

The utility of 3-APBA extends to its role as a key precursor in the synthesis of a wide range of biologically active compounds.[10][11] Its derivatives have been investigated as:

  • Enzyme Inhibitors: Boronic acids are known to form stable, reversible covalent bonds with active site serines in proteases or with diols, making them effective inhibitors. Derivatives of 3-APBA are used in developing kinase inhibitors.[7]

  • Receptor Modulators: It serves as a reactant in the synthesis of NR2B subtype NMDA receptor antagonists (potential antidepressants) and AMPA receptor positive modulators.[1][5]

  • Anticancer Agents: The compound is a building block for antimitotic and antitumor agents, such as (indolyl)-3,5-substituted benzene analogs.[1][5][10]

  • Bioconjugation: The boronic acid moiety can form stable complexes with biomolecules, enabling its use in attaching drugs or imaging agents to proteins for targeted delivery.[10][11]

  • Sensor Technology: It is used in the development of chemical sensors, particularly for detecting glucose and other saccharides.[11]

Conclusion

This compound is a high-value chemical intermediate with a broad range of applications, particularly in pharmaceutical research and development. Its robust performance in Suzuki-Miyaura cross-coupling reactions provides a reliable method for constructing complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like 3-APBA in enabling the discovery and synthesis of next-generation medicines is undeniable.

References

A Technical Guide to 3-Acetamidophenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidophenylboronic acid is a versatile synthetic intermediate that holds significant importance in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring both a boronic acid moiety and an acetamido group, allows for diverse chemical transformations, making it a valuable building block for complex molecules.[1] This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its use, and a summary of its key applications, particularly in the realm of drug discovery and material science.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

PropertyValueReference
Molecular Weight 178.98 g/mol [2][3][4][5]
Molecular Formula C₈H₁₀BNO₃[3]
CAS Number 78887-39-5[2][3][4]
Melting Point 135 °C[4][5]
Appearance Powder[4][5]
Synonyms 3-Acetamidobenzeneboronic acid, (3-Acetylaminophenyl)boronic acid[3][4]

Key Applications in Research and Development

This compound is a pivotal reagent in several advanced scientific fields. Its ability to participate in cross-coupling reactions and form stable complexes with biomolecules makes it highly valuable.[1][6]

  • Drug Development : The compound is frequently used in the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors and anti-cancer therapeutics.[1][6][7] It serves as a reactant in the synthesis of NR2B subtype NMDA receptor antagonists for potential antidepressant activity and in creating analogs with antitumor properties.[8]

  • Organic Synthesis : It is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, which is an essential technique for creating complex biaryl structures found in many pharmaceuticals and fine chemicals.[6][7][9]

  • Bioconjugation : It acts as a versatile building block for attaching drugs or imaging agents to proteins, which can enhance targeted delivery in therapeutic applications.[1][6]

  • Sensor Technology : The boronic acid group's ability to interact with diols is leveraged in developing chemical sensors, most notably for the detection of glucose, which has applications in diabetes management.[1][6]

  • Material Science : This compound is utilized in formulating advanced materials like polymers and coatings that require specific chemical properties for enhanced performance.[1][6]

G cluster_apps Key Application Areas A This compound C Organic Synthesis (Suzuki-Miyaura Coupling) A->C Building Block D Sensor Technology (Glucose Sensing) A->D Functional Group for E Bioconjugation A->E Linker for F Material Science A->F Monomer/Precursor for B Drug Development (e.g., Kinase Inhibitors) C->B Enables Synthesis of

Fig. 1: Logical relationships of this compound applications.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound.

Synthesis of this compound

This protocol describes the synthesis via amidation of 3-Aminophenylboronic acid (3-APBA).

Principle: The primary amine of 3-APBA is acetylated using an acetylating agent like acetic anhydride or acetyl chloride in a suitable solvent. The reaction is typically performed under basic conditions to neutralize the acid byproduct.

Reagents and Materials:

  • 3-Aminophenylboronic acid (or its salt, e.g., hemisulfate)[10]

  • Acetic Anhydride

  • Sodium Acetate or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolve 3-Aminophenylboronic acid (1.0 eq) in a suitable solvent such as DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add a base like sodium acetate (1.5 eq) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirring suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain pure this compound.

G cluster_reagents Reagents cluster_process Process Steps A 3-Aminophenylboronic Acid P1 Dissolve & Cool to 0 °C A->P1 B Acetic Anhydride B->P1 C Base (e.g., NaOAc) C->P1 D Solvent (e.g., DCM) D->P1 P2 Add Acetic Anhydride P1->P2 P3 Stir at RT (12-16h) P2->P3 P4 Workup & Extraction P3->P4 P5 Purification (Recrystallization) P4->P5 Product This compound P5->Product

Fig. 2: Workflow for the synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Principle: The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[11] The cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[11][12] A base is required to activate the boronic acid for the transmetalation step.[13]

Reagents and Materials:

  • Aryl halide (e.g., Aryl Bromide) (1.0 eq)

  • This compound (1.2-1.5 eq)[14]

  • Palladium Catalyst (e.g., PdCl₂(dppf), 0.05-0.1 eq)[14]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 M aqueous solution)[14]

  • Solvent (e.g., Toluene/Dioxane mixture, THF)[14]

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vessel

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 0.1 eq).[14]

  • Add the solvent system (e.g., a 4:1 mixture of toluene/dioxane).[14]

  • Add the aqueous base (e.g., 2 M Na₂CO₃ solution).[14]

  • Degas the reaction mixture by bubbling nitrogen or argon gas through it for 10-15 minutes.[12]

  • Heat the mixture to 85-100 °C under an inert atmosphere and stir for 4-12 hours.[12][14]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.[14]

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to afford the desired biaryl compound.

G center Pd(0)L_n Int1 Ar-Pd(II)L_n-X center->Int1  Oxidative  Addition OA Oxidative Addition RE Reductive Elimination TM Transmetalation ArX Ar-X ArX->Int1 ArB 3-Acetamidophenyl-B(OR)2 Boronate [3-Acetamidophenyl-B(OR)3]^- ArB->Boronate Base Base (e.g., CO3^2-) Base->Boronate Product Ar-(3-Acetamidophenyl) Int2 Ar-Pd(II)L_n-(3-Acetamidophenyl) Int1->Int2  Transmetalation Int2->center  Reductive  Elimination Int2->Product Boronate->Int2

References

A Technical Guide to the Solubility of 3-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of 3-Acetamidophenylboronic acid is crucial for its application in synthesis, formulation, and biological studies. This technical guide provides a summary of available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Solubility Data

Direct quantitative solubility data for this compound in a range of solvents is not extensively reported in publicly available literature. However, qualitative information and data for structurally related compounds provide valuable insights into its expected solubility profile.

Qualitative Solubility:

This compound is reported to be soluble in methanol.[1] The presence of both a hydrogen bond donor (the amide N-H) and acceptors (the amide C=O and boronic acid OH groups) suggests it will be more soluble in polar protic and polar aprotic solvents.

Data on Structurally Similar Compounds:

To estimate the solubility behavior of this compound, it is useful to consider data from analogous compounds such as phenylboronic acid. Phenylboronic acid exhibits low solubility in water, approximately 2 g/100 cm³ at 20°C.[2][3] It shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4] The introduction of substituents on the phenyl ring can significantly alter solubility. For instance, the introduction of groups like isobutoxy, carboxyl, or trifluoromethyl decreases the aqueous solubility compared to the unsubstituted phenylboronic acid.[3]

Summary of Solubility Information:

CompoundSolventSolubilityTemperature (°C)Notes
This compound MethanolSolubleNot SpecifiedQualitative data.[1]
Phenylboronic acidWater~2 g/100 cm³20[2][3]
Phenylboronic acidChloroformModerateNot Specified[4]
Phenylboronic acid3-PentanoneHighNot Specified[4]
Phenylboronic acidAcetoneHighNot Specified[4]
Phenylboronic acidDipropyl etherHighNot Specified[4]
Phenylboronic acidMethylcyclohexaneVery LowNot Specified[4]

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not detailed in the available literature, established methods for determining the solubility of other boronic acids can be readily adapted. The following are two common and effective methods.

Dynamic Method (Turbidity Measurement)

This method is used to determine the temperature-dependent solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: A known mass of this compound and a known volume or mass of the selected solvent are placed in a sealed, temperature-controlled vessel equipped with a magnetic stirrer.

  • Heating and Equilibration: The suspension is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) with continuous stirring to ensure thorough mixing and facilitate dissolution.

  • Turbidity Monitoring: A light source and a detector are positioned across the vessel to continuously monitor the turbidity of the solution.

  • Clear Point Determination: The temperature at which the last solid particles dissolve, resulting in a sharp decrease in turbidity and an increase in light transmission, is recorded as the equilibrium solubility temperature for that specific concentration.

  • Data Analysis: The experiment is repeated with different concentrations of the solute to construct a solubility curve (solubility vs. temperature).

Potentiometric Titration Method

This method is particularly useful for determining the aqueous solubility of ionizable compounds as a function of pH.

Methodology:

  • Sample Preparation: A suspension of this compound in water is prepared in a thermostatted vessel.

  • Titration: A standardized solution of a strong acid or base is added incrementally to the suspension.

  • pH Measurement: The pH of the suspension is monitored continuously using a calibrated pH electrode after each addition of the titrant.

  • Equilibrium: The system is allowed to reach equilibrium after each titrant addition, which can be monitored by observing a stable pH reading.

  • Data Analysis: The solubility at different pH values is calculated from the changes in pH and the amount of titrant added, taking into account the pKa of the compound. This allows for the determination of the intrinsic solubility of the non-ionized form.[5]

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

G A Start: Define Research Question (e.g., Solubility in a specific solvent) B Select Appropriate Method (e.g., Dynamic Method, Titration) A->B C Prepare Materials (this compound, Solvent, Glassware) B->C D Execute Experiment (Follow selected protocol) C->D E Collect Data (e.g., Temperature, Turbidity, pH, Titrant Volume) D->E F Analyze Data (Calculate solubility, Construct curves) E->F G Report Findings (Data tables, Graphs, Interpretation) F->G H End G->H

Caption: A generalized workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Stability and Storage of 3-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Acetamidophenylboronic acid. The information compiled herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and application of this versatile chemical compound. While specific quantitative stability data for this compound is limited in publicly available literature, this guide summarizes general knowledge for arylboronic acids and provides detailed experimental protocols for stability assessment.

Introduction to this compound

This compound, with the chemical formula CH₃CONHC₆H₄B(OH)₂, is a derivative of phenylboronic acid containing an acetamido group at the meta-position[1]. This compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds[2]. It is utilized in the synthesis of a variety of inhibitors, including those for the NR2B subtype of NMDA receptors, 17,20-lyase, and for compounds with antimitotic and antitumor activity. Boronic acids, in general, are recognized for their unique ability to form reversible covalent complexes with diols, a property leveraged in the development of sensors and in drug delivery[3].

Stability Profile

The stability of this compound, like other arylboronic acids, is influenced by several factors, including temperature, moisture, light, and pH. The primary degradation pathways for boronic acids are dehydration, oxidation, and protodeboronation.

Dehydration: Boronic acids are prone to reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often observed when the compound is heated[4]. The presence of varying amounts of the anhydride is a common observation in commercial batches of this compound.

Oxidation: The boron-carbon bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol (3-acetamidophenol) and boric acid. This degradation can be initiated by atmospheric oxygen and certain oxidizing agents.

Protodeboronation: This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of acetanilide. This process can be catalyzed by acid or base and is a significant consideration in aqueous solutions.

ParameterGeneral Stability Profile for Arylboronic Acids
Thermal Stability Generally high melting point solids. Prone to dehydration to form boroxines upon heating. Decomposition temperature can vary based on substitution.
Hydrolytic Stability Susceptible to hydrolysis, especially under acidic or basic conditions, which can catalyze protodeboronation. The rate of hydrolysis is dependent on pH and the specific substituents on the phenyl ring.
Photostability Aromatic compounds can be susceptible to photodegradation. Specific data for this compound is not available, but as a general precaution, it should be protected from light.
Oxidative Stability The carbon-boron bond is susceptible to oxidation by air and other oxidizing agents, leading to the formation of phenols and boric acid.
pH Stability More stable at neutral pH. Both acidic and basic conditions can promote degradation, particularly protodeboronation.

Recommended Storage and Handling

To ensure the integrity and reactivity of this compound, the following storage and handling guidelines are recommended based on safety data sheets and general chemical knowledge:

  • Storage Temperature: Store in a cool, dry place. Refrigeration is often recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis from atmospheric moisture.

  • Container: Keep the container tightly closed.

  • Light: Protect from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective technique for this purpose[5][6][7][8].

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways[4][9][10][11][12]. The drug substance should be subjected to a variety of stress conditions.

4.1.1. Acid and Base Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid to an aliquot of the stock solution.

  • For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide to another aliquot of the stock solution.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw samples, neutralize them (with base for the acidic solution and with acid for the basic solution), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4.1.2. Oxidative Degradation

  • To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% v/v).

  • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

  • Monitor the reaction and, at appropriate time points, dilute the sample with the mobile phase for analysis.

4.1.3. Thermal Degradation

  • Place a known amount of the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified duration.

  • At the end of the study, dissolve a weighed amount of the stressed solid in a suitable solvent and dilute for HPLC analysis.

  • For degradation in solution, incubate a solution of the compound at an elevated temperature and analyze at different time points.

4.1.4. Photodegradation

  • Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the exposed and control samples at appropriate time intervals.

Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential impurities[5][7].

  • Column Selection: A reversed-phase C18 column is a common starting point for the separation of aromatic compounds.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.

  • Wavelength Selection: The detection wavelength should be chosen based on the UV spectrum of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is useful for monitoring peak purity.

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to separate the parent compound from its more polar or less polar degradation products within a reasonable run time.

  • Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products formed during the forced degradation studies.

Logical Relationships and Experimental Workflows

Suzuki-Miyaura Cross-Coupling Reaction Workflow

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the catalytic cycle of this important carbon-carbon bond-forming reaction[13][14][15][16].

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Signaling Pathway Inhibition by Phenylboronic Acids

While specific signaling pathways modulated by this compound are not well-documented, studies on the parent compound, phenylboronic acid (PBA), have shown that it can inhibit key signaling networks involved in cancer cell migration. PBA has been demonstrated to decrease the activity of Rho family GTPases (RhoA, Rac1, and Cdc42) and their downstream effector, ROCK[17][18]. The following diagram illustrates this generalized inhibitory pathway. It is important to note that this pathway has been demonstrated for phenylboronic acid, and further research is needed to confirm if this compound acts via the same mechanism.

Phenylboronic_Acid_Inhibition PBA Phenylboronic Acid (and potentially derivatives) Rho_GTPases Rho Family GTPases (RhoA, Rac1, Cdc42) PBA->Rho_GTPases ROCK ROCK Rho_GTPases->ROCK Actomyosin_Contractility Actomyosin Contractility ROCK->Actomyosin_Contractility Cell_Migration Cell Migration Actomyosin_Contractility->Cell_Migration

Caption: Generalized signaling pathway for inhibition of cell migration by phenylboronic acid.

Conclusion

This compound is a valuable reagent in chemical synthesis and drug discovery. Understanding its stability profile and adhering to proper storage and handling procedures are crucial for obtaining reliable and reproducible results. While specific quantitative stability data for this compound is sparse, the general principles of boronic acid stability and the provided experimental protocols offer a solid framework for its assessment. Further research into the specific degradation kinetics and biological activities of this compound will undoubtedly enhance its utility in various scientific disciplines.

References

An In-depth Technical Guide to the NMR Spectra Analysis of 3-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 3-acetamidophenylboronic acid, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, detailed experimental NMR data for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for the synthesis and NMR analysis of arylboronic acids, catering to the needs of researchers in drug development and related fields.

Introduction

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and an acetamido group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions and form reversible esters with diols, a property exploited in glucose sensing and drug delivery. The acetamido group provides a handle for further functionalization and can influence the electronic properties and biological interactions of the molecule. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is the most powerful tool for this purpose.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.1s-
H-4~7.4d~8
H-5~7.3t~8
H-6~7.8d~8
H-2~7.9s-
NH~9.8s (broad)-
B(OH)₂~8.0s (broad)-

s = singlet, d = doublet, t = triplet

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
CH₃~24
C-5~120
C-4~123
C-6~128
C-2~130
C-1 (C-B)~135 (often weak or not observed)
C-3~139
C=O~169

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the acetylation of 3-aminophenylboronic acid.

Materials:

  • 3-Aminophenylboronic acid

  • Acetic anhydride

  • Sodium acetate

  • Dichloromethane (DCM)

  • Water

  • Hydrochloric acid (1 M)

  • Brine

Procedure:

  • Suspend 3-aminophenylboronic acid in dichloromethane.

  • Add sodium acetate to the suspension.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., water or an ethanol/water mixture) to obtain pure this compound.

NMR Sample Preparation and Analysis

Arylboronic acids are known to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and difficult-to-interpret NMR spectra. To obtain a clean spectrum of the monomeric boronic acid, specific sample preparation techniques are recommended.

Materials:

  • This compound (5-10 mg)

  • Deuterated methanol (Methanol-d₄, ~0.6 mL)

  • NMR tube (5 mm)

  • Pipette and filter

Procedure:

  • Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of methanol-d₄ to the NMR tube. The use of methanol-d₄ helps to break up the boroxine trimers and any other oligomeric species, providing a spectrum of the monomeric form.[1]

  • Cap the NMR tube and gently agitate to dissolve the sample completely. If necessary, use a vortex mixer.

  • If any solid particles remain, filter the solution into a clean NMR tube using a pipette with a cotton or glass wool plug.

  • Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. For ¹³C NMR, a higher concentration of the sample may be required to obtain a good signal-to-noise ratio in a reasonable time.

Structural Analysis and Interpretation

The predicted NMR data provides a clear fingerprint for the structure of this compound.

  • ¹H NMR: The singlet at ~2.1 ppm is characteristic of the methyl protons of the acetamido group. The aromatic region will display signals for the four protons on the phenyl ring. Due to the substitution pattern, we expect a triplet for H-5, and two doublets for H-4 and H-6, with typical ortho-coupling constants of around 8 Hz. The proton at the 2-position (H-2) is expected to be a singlet or a finely split multiplet. The amide (NH) and boronic acid (B(OH)₂) protons will appear as broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. These protons are also exchangeable with deuterium, and their signals will disappear upon addition of D₂O.

  • ¹³C NMR: The spectrum will show a signal for the methyl carbon at ~24 ppm and the carbonyl carbon of the acetamido group at ~169 ppm. The aromatic region will display signals for the six carbons of the phenyl ring. The carbon attached to the boron (C-1) is often broad and weak due to quadrupolar relaxation of the boron nucleus and may not be observed. The other aromatic carbon signals will appear in the range of 120-140 ppm, with their specific chemical shifts influenced by the electronic effects of the acetamido and boronic acid substituents.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and NMR analysis of this compound.

experimental_workflow Workflow for Synthesis and NMR Analysis cluster_synthesis Synthesis cluster_nmr NMR Analysis s1 Starting Materials (3-Aminophenylboronic acid, Acetic anhydride) s2 Acetylation Reaction s1->s2 s3 Workup and Purification s2->s3 s4 Pure this compound s3->s4 n1 Sample Preparation (Dissolve in Methanol-d4) s4->n1 Characterization n2 1H NMR Acquisition n1->n2 n3 13C NMR Acquisition n1->n3 n4 Spectral Processing and Analysis n2->n4 n3->n4 n4->s4 Structure Confirmation

Caption: A flowchart of the synthesis and NMR analysis process.

Disclaimer: The NMR spectral data presented in this document are predicted values and should be used as a reference. Experimental values may vary depending on the solvent, concentration, temperature, and instrument used. For definitive structural confirmation, it is essential to acquire and interpret experimental NMR data.

References

In-Depth Technical Guide: Mass Spectrometry of 3-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 3-Acetamidophenylboronic acid. The content herein is designed to offer a foundational understanding of its behavior under various mass spectrometry conditions, aiding in method development and data interpretation. The information is particularly relevant for applications in medicinal chemistry, organic synthesis, and pharmaceutical development where boronic acids are key intermediates.[1][2]

Introduction to this compound in Mass Spectrometry

This compound is a versatile synthetic intermediate used in the development of various therapeutic agents.[1][3] Its characterization by mass spectrometry is crucial for identity confirmation, purity assessment, and metabolic studies. Mass spectrometry provides essential information about a molecule's mass and structure by ionizing it and analyzing the resulting charged particles and their fragments.[4][5] Common ionization techniques for small molecules like this compound include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6]

Theoretical Mass Spectrometry Data

Due to the limited availability of published experimental mass spectra for this compound, this guide presents theoretical data based on its chemical structure and established fragmentation principles of analogous compounds. The molecular formula of this compound is C₈H₁₀BNO₃, with a monoisotopic mass of 179.0700 g/mol .[7]

Expected Ionization Products

In a typical mass spectrometry experiment, the analyte is first ionized. For this compound, the following ions are expected to be observed, depending on the ionization polarity and source conditions.

Ion Species Chemical Formula Theoretical m/z Ionization Mode Notes
[M+H]⁺[C₈H₁₁BNO₃]⁺180.0778PositiveProtonated molecule, commonly observed in ESI.
[M+Na]⁺[C₈H₁₀BNO₃Na]⁺202.0598PositiveSodium adduct, often seen with ESI.
[M-H]⁻[C₈H₉BNO₃]⁻178.0622NegativeDeprotonated molecule, common in negative ion mode ESI.
[M+HCOO]⁻[C₈H₁₀BNO₃ + HCOO]⁻224.0758NegativeFormate adduct, may be observed if formic acid is used in the mobile phase.
[M-H₂O+H]⁺[C₈H₉BNO₂]⁺162.0673PositiveLoss of water from the boronic acid moiety.
Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), are employed to fragment the precursor ion and elucidate the molecule's structure.[8][9][10] The fragmentation of the [M+H]⁺ ion of this compound is predicted to follow several key pathways.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol can be adapted based on the specific instrumentation and analytical goals.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Dilute the stock solution with the initial mobile phase to prepare a series of working standards for calibration and analysis. A typical starting concentration for infusion analysis would be 1-10 µg/mL.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is generally suitable for the separation of small polar molecules.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compound.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and/or negative ion mode.

  • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

  • MS/MS Analysis: Product ion scan of the precursor ion (e.g., m/z 180.1 for [M+H]⁺) to obtain fragmentation data.

  • Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using LC-MS.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standard (1-10 µg/mL) Stock->Working Dilution LC Liquid Chromatography (C18 Column) Working->LC Injection ESI Electrospray Ionization LC->ESI MS Mass Analyzer (Full Scan) ESI->MS MSMS Tandem MS (CID) (Product Ion Scan) MS->MSMS Precursor Selection Spectrum Mass Spectrum ([M+H]⁺, Fragments) MSMS->Spectrum Interpretation Structural Elucidation Spectrum->Interpretation

Caption: A generalized workflow for the LC-MS analysis of this compound.

Predicted Fragmentation Pathway

The diagram below illustrates the predicted fragmentation pathway of the protonated molecule [M+H]⁺ of this compound.

Predicted Fragmentation of this compound cluster_frags Fragment Ions M_H [M+H]⁺ m/z = 180.1 frag1 [M+H - H₂O]⁺ m/z = 162.1 M_H->frag1 - H₂O frag3 [M+H - CH₂CO]⁺ m/z = 138.1 M_H->frag3 - CH₂CO (ketene) frag2 [M+H - B(OH)₃]⁺ m/z = 118.1 frag3->frag2 - B(OH)₂ frag4 [C₆H₆N]⁺ m/z = 92.1 frag3->frag4 - B(OH)₂ - H₂O

Caption: Predicted fragmentation of protonated this compound.

References

An In-Depth Technical Guide to 3-Acetamidophenylboronic Acid: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-acetamidophenylboronic acid, a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. This document traces the historical arc of its discovery, beginning with the seminal work on its direct precursor, 3-aminophenylboronic acid, in the early 20th century. It details the evolution of its synthesis, presenting both historical and modern experimental protocols. Key physicochemical properties are summarized in tabular format for easy reference. Furthermore, this guide elucidates the compound's significant role in Suzuki-Miyaura cross-coupling reactions and its emerging applications in drug discovery, supported by detailed experimental procedures and diagrams of reaction pathways.

Introduction

This compound, a derivative of phenylboronic acid, has garnered significant attention in the scientific community for its utility in a wide array of chemical transformations. Its unique structural features, combining the reactivity of a boronic acid with the modulatory effects of an acetamido group, make it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide aims to provide a thorough understanding of this compound, from its historical roots to its current applications.

Discovery and Historical Synthesis

The journey to this compound begins with the pioneering work on its parent amine, 3-aminophenylboronic acid. While boronic acids were first synthesized by Edward Frankland in 1860, the specific preparation of aminophenylboronic acids was a later development.

A landmark publication by Seaman and Johnson in 1931 in the Journal of the American Chemical Society laid the groundwork for the synthesis of 3-aminophenylboronic acid. Their approach involved a two-step process: the nitration of phenylboronic acid followed by the reduction of the resulting nitro derivative. This foundational work paved the way for the subsequent synthesis of this compound through the acetylation of the amino group.

Historical Synthesis Pathway

The initial synthesis of this compound was predicated on the successful preparation of 3-aminophenylboronic acid. The overall historical synthetic route can be visualized as a three-step process starting from phenylboronic acid.

historical_synthesis start Phenylboronic Acid step1 Nitration (Fuming HNO3, H2SO4) start->step1 intermediate1 3-Nitrophenylboronic Acid step1->intermediate1 step2 Reduction (e.g., Fe/HCl) intermediate1->step2 intermediate2 3-Aminophenylboronic Acid step2->intermediate2 step3 Acetylation (Acetic Anhydride) intermediate2->step3 final_product This compound step3->final_product

Figure 1: Historical synthesis pathway of this compound.
Detailed Historical Experimental Protocols

Based on the work of Seaman and Johnson and established subsequent procedures, the following protocols outline the historical synthesis.

Step 1: Preparation of 3-Nitrophenylboronic Acid (Adapted from Seaman and Johnson, 1931)

  • Materials: Phenylboronic acid, fuming nitric acid, concentrated sulfuric acid, ice.

  • Procedure:

    • A solution of phenylboronic acid in concentrated sulfuric acid is prepared and cooled in an ice bath.

    • Fuming nitric acid is added dropwise to the cooled solution while maintaining a low temperature.

    • After the addition is complete, the reaction mixture is stirred for a specified time and then carefully poured onto crushed ice.

    • The precipitated 3-nitrophenylboronic acid is collected by filtration, washed with cold water, and dried.

Step 2: Preparation of 3-Aminophenylboronic Acid (Adapted from Seaman and Johnson, 1931)

  • Materials: 3-Nitrophenylboronic acid, iron powder, hydrochloric acid, sodium carbonate.

  • Procedure:

    • 3-Nitrophenylboronic acid is suspended in water containing a catalytic amount of hydrochloric acid.

    • Iron powder is added portion-wise to the suspension with vigorous stirring. The reaction is often exothermic and may require cooling.

    • After the addition is complete, the mixture is heated to ensure complete reduction.

    • The reaction mixture is then made basic by the addition of sodium carbonate to precipitate iron hydroxides.

    • The mixture is filtered, and the filtrate containing 3-aminophenylboronic acid is collected. The product can be isolated by acidification and subsequent neutralization.

Step 3: Preparation of this compound

  • Materials: 3-Aminophenylboronic acid, acetic anhydride, sodium acetate, water.

  • Procedure:

    • 3-Aminophenylboronic acid is dissolved in water containing sodium acetate.

    • Acetic anhydride is added to the solution, and the mixture is stirred vigorously.

    • The reaction is typically allowed to proceed at room temperature.

    • The resulting this compound precipitates from the solution and is collected by filtration, washed with cold water, and dried.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for quick reference.

| Property | Value | Reference |

An In-depth Technical Guide to 3-Acetamidophenylboronic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidophenylboronic acid is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its structure, featuring a phenylboronic acid moiety and an acetamido group at the meta-position, imparts unique chemical properties that make it a valuable building block for the synthesis of a wide array of complex organic molecules. The boronic acid functional group is renowned for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[2] Furthermore, the acetamido group provides a handle for further functionalization and can influence the molecule's electronic properties and biological activity.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and its applications in the development of therapeutic agents and other advanced materials. Detailed experimental protocols for its use in key chemical transformations and its influence on biological signaling pathways are also presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₈H₁₀BNO₃
Molecular Weight 178.98 g/mol
Appearance White to yellow powder/crystal
Melting Point 135 °C (lit.)
CAS Number 78887-39-5
Solubility Soluble in water (1-5 g/100 mL at 24°C)[3]

Synthesis of this compound

This compound can be synthesized from commercially available starting materials such as 3-aminoacetanilide or 3-nitroacetanilide.[3][4] A common synthetic route involves the diazotization of 3-aminoacetanilide followed by a borylation reaction.

Experimental Protocol: Synthesis from 3-Aminoacetanilide

This protocol outlines a general procedure for the synthesis of this compound from 3-aminoacetanilide.

Materials:

  • 3-Aminoacetanilide

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Boronic acid pinacol ester (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Potassium acetate)

  • Solvent (e.g., Dioxane)

  • Distilled water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolve 3-aminoacetanilide in a suitable solvent and cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite to the cooled solution to form the diazonium salt.

  • In a separate flask, prepare a mixture of boronic acid pinacol ester, a palladium catalyst, and a base in an appropriate solvent.

  • Slowly add the diazonium salt solution to the boronic acid mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Key Reactions and Applications

This compound is a key building block in several important organic reactions, leading to the synthesis of a diverse range of derivatives with applications in drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between a boronic acid and an organohalide, forming a new carbon-carbon bond. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[5][6]

Suzuki_Miyaura_Workflow Reactants This compound + Aryl Halide Reaction Reaction Mixture Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Heating Heating (e.g., 80-100°C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup After reaction completion Purification Column Chromatography / Recrystallization Workup->Purification Product Biaryl Product Purification->Product

Figure 1. General workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol describes the synthesis of a biaryl compound via Suzuki-Miyaura coupling of this compound with 4-bromotoluene.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromotoluene (1.0 mmol)

  • Palladium(II) acetate (0.02 mmol)

  • Triphenylphosphine (0.08 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, 4-bromotoluene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3'-acetamido-4-methylbiphenyl. A typical yield for this type of reaction is in the range of 80-95%.[7][8]

Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine or alcohol.[1][9][10] This reaction is a powerful tool for the synthesis of N-aryl and O-aryl compounds.

Chan_Lam_Workflow Reactants This compound + Amine/Alcohol Reaction Reaction Mixture Reactants->Reaction Catalyst Copper Catalyst (e.g., Cu(OAc)2) Catalyst->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Stirring Stirring at Room Temperature Reaction->Stirring Workup Aqueous Workup & Extraction Stirring->Workup After reaction completion Purification Column Chromatography Workup->Purification Product N-Aryl or O-Aryl Product Purification->Product

Figure 2. General workflow for a Chan-Lam cross-coupling reaction.

This protocol provides a general method for the Chan-Lam amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(II) acetate (0.1 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (10 mL)

Procedure:

  • In a flask, dissolve this compound and the amine in dichloromethane.

  • Add copper(II) acetate and pyridine to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically open to the air.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with dichloromethane and wash with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired N-aryl product. A typical yield for this type of reaction is in the range of 60-90%.[11][12]

Biological Activity and Signaling Pathways

Derivatives of phenylboronic acid have shown promise as inhibitors of various enzymes and have been investigated for their potential in targeted cancer therapy.[7][13]

Enzyme Inhibition

Boronic acid derivatives can act as inhibitors of various enzymes, including proteases and kinases. The boron atom can form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of these enzymes.

Table of Biological Activity Data for a 3-Aminophenylboronic Acid Derivative:

CompoundTarget EnzymeInhibition Constant (Ki)Reference
3-(4-Benzenesulfonyl-thiophene-2-sulfonylamino)-phenylboronic acidCarbonic Anhydrase6 nM[14]
Inhibition of Rho GTPase Signaling Pathway

Recent studies have shown that phenylboronic acid and its derivatives can inhibit the migration of cancer cells by targeting the Rho family of GTP-binding proteins.[8] These proteins are key regulators of the actin cytoskeleton and cell motility. Phenylboronic acid derivatives have been shown to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[8]

Rho_GTPase_Pathway cluster_inhibition Inhibition by 3-Acetamidophenylboronic Acid Derivatives cluster_pathway Rho GTPase Signaling Pathway PBA_derivative 3-Acetamidophenylboronic Acid Derivative GEF GEFs PBA_derivative->GEF Inhibits Activation RhoGDP Rho-GDP (Inactive) GEF->RhoGDP Activates RhoGTP Rho-GTP (Active) ROCK ROCK RhoGTP->ROCK Activates RhoGDP->RhoGTP GDP/GTP Exchange GAP GAPs GAP->RhoGTP Inactivates Actin Actin Cytoskeleton (Stress Fibers, Lamellipodia, Filopodia) ROCK->Actin Regulates Migration Cell Migration & Invasion Actin->Migration

Figure 3. Inhibition of the Rho GTPase signaling pathway by this compound derivatives.

The proposed mechanism of inhibition involves the interference of the boronic acid derivative with the interaction between Rho GTPases and their activating proteins, Guanine nucleotide Exchange Factors (GEFs).[15][16][17] By preventing the activation of Rho GTPases, these compounds can disrupt the downstream signaling cascade that leads to cytoskeletal rearrangements and cell migration, thereby potentially inhibiting cancer metastasis.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its utility in robust and efficient cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings allows for the construction of a wide range of complex molecules. The derivatives of this compound have demonstrated significant potential as therapeutic agents, particularly as enzyme inhibitors and modulators of key signaling pathways involved in cancer progression. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols and insights into its biological mechanisms of action, to aid researchers in leveraging this important compound in their scientific endeavors.

References

The Pivotal Role of 3-Acetamidophenylboronic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidophenylboronic acid has emerged as a cornerstone building block in modern medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for the synthesis of complex organic molecules with diverse biological activities. This technical guide provides an in-depth overview of the role of this compound in drug discovery and development, with a focus on its application in the synthesis of potent enzyme inhibitors. We will delve into quantitative data, detailed experimental protocols, and the underlying signaling pathways targeted by the resultant bioactive molecules.

Core Applications in Drug Discovery

This compound is predominantly utilized as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of biaryl structures that are prevalent in many pharmaceutical agents.[1] The acetamido group offers a handle for further functionalization and can influence the electronic properties and bioavailability of the final compound.

Key therapeutic areas where this compound has proven instrumental include:

  • Oncology: As a precursor for antimitotic agents and inhibitors of enzymes crucial for cancer progression, such as 17,20-lyase.

  • Neuroscience: In the development of antagonists for the NR2B subtype of the NMDA receptor with potential for treating depression and neurodegenerative disorders.

  • Inflammatory Diseases: As a scaffold for various enzyme inhibitors implicated in inflammatory pathways.

  • Antiviral and Antibacterial Agents: As a building block for novel antimicrobial compounds.

Case Study: Biphenylylmethylimidazole Derivatives as 17,20-Lyase Inhibitors

A significant application of this compound is in the synthesis of biphenylylmethylimidazole derivatives, which have been identified as potent inhibitors of 17,20-lyase (CYP17A1). This enzyme is a critical target in the treatment of hormone-dependent cancers, such as prostate cancer, as it is essential for the biosynthesis of androgens.

Quantitative Data: Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of biphenylylmethylimidazole derivatives against rat and human 17,20-lyase. The synthesis of these compounds often involves a key Suzuki-Miyaura coupling step utilizing appropriately substituted phenylboronic acids, including this compound, to construct the biphenyl core.

Compound IDModificationRat 17,20-Lyase IC50 (nM)Human 17,20-Lyase IC50 (nM)Selectivity over CYP3A4
(-)-Enantiomer Acetamide derivative1426>300-fold[2]

Data sourced from a study on biphenylylmethylimidazole derivatives as 17,20-lyase inhibitors.[2]

Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Core Synthesis

The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize the biphenyl core of 17,20-lyase inhibitors, illustrating the use of a phenylboronic acid derivative.

Materials:

  • Aryl bromide (e.g., a brominated imidazole derivative)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Signaling Pathway: Inhibition of Androgen Synthesis

The enzyme 17,20-lyase is a key player in the steroidogenesis pathway, responsible for the conversion of pregnenolone and progesterone derivatives into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and other androgens. By inhibiting this enzyme, the production of androgens that fuel the growth of hormone-dependent cancers is significantly reduced.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->17OH_Pregnenolone 17α-hydroxylase 17OH_Progesterone 17-OH Progesterone Progesterone->17OH_Progesterone 17α-hydroxylase DHEA DHEA 17OH_Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione 17OH_Progesterone->Androstenedione 17,20-lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Inhibitor Biphenylylmethylimidazole Inhibitor Inhibitor->17OH_Pregnenolone Inhibitor->17OH_Progesterone

Caption: Inhibition of the 17,20-lyase step in the steroidogenesis pathway.

Other Notable Applications

Beyond 17,20-lyase inhibitors, this compound is a precursor to a variety of other bioactive molecules:

  • NR2B Subtype of NMDA Receptor Antagonists: These compounds have potential applications in treating depression and other neurological disorders. The synthesis involves coupling this compound with a suitable heterocyclic partner.

  • (Indolyl)-3,5-substituted Benzene Analogs: These molecules have demonstrated antimitotic and antitumor activity. The synthetic strategy often relies on Suzuki-Miyaura coupling to link the indole and phenyl moieties.

  • AMPA Receptor Positive Modulators: These modulators enhance excitatory neurotransmission and are being investigated for cognitive disorders. This compound can be incorporated to fine-tune the pharmacological properties of these molecules.

Experimental Workflow: General Synthesis of Bioactive Molecules

The following diagram illustrates a generalized workflow for the synthesis of bioactive molecules utilizing this compound.

Synthesis_Workflow Start Starting Materials: - this compound - Aryl/Heteroaryl Halide Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Intermediate Biaryl Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., deprotection, acylation) Intermediate->Modification Final_Product Final Bioactive Molecule Modification->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification Bioassay Biological Activity Screening (e.g., IC50) Purification->Bioassay

Caption: General workflow for synthesizing bioactive molecules.

Conclusion

This compound is a powerful and versatile reagent in the medicinal chemist's toolbox. Its utility in constructing complex molecular architectures through robust and reliable methods like the Suzuki-Miyaura coupling has significantly contributed to the discovery and development of novel therapeutic agents across a spectrum of diseases. The ability to readily incorporate this building block and further modify its functionality provides a strategic advantage in the optimization of lead compounds, ultimately accelerating the journey from chemical synthesis to clinical application. As drug discovery continues to evolve, the fundamental role of key building blocks like this compound will undoubtedly remain critical.

References

The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged as a cornerstone of modern organic synthesis.[1][2] Their unique reactivity, mild reaction conditions, and general stability have made them invaluable building blocks for the construction of complex molecules, with profound implications for medicinal chemistry and materials science.[3][4] This technical guide provides an in-depth overview of the core principles of boronic acids in organic synthesis, focusing on key reactions, experimental methodologies, and their applications in drug development.

Core Concepts: Structure and Reactivity

Boronic acids are Lewis acids, a property conferred by the electron-deficient boron atom with a vacant p-orbital.[5] This Lewis acidity allows them to form reversible covalent complexes with diols, amino acids, and other nucleophilic species, a feature exploited in sensing and purification.[1] The general structure of a boronic acid is trigonal planar, but upon complexation, it can adopt a tetrahedral geometry.[2]

A key aspect of their utility in organic synthesis is their participation in transmetalation reactions with transition metal catalysts, most notably palladium and copper.[1] This process, central to many cross-coupling reactions, involves the transfer of the organic group from the boron atom to the metal center.

Key Synthetic Applications of Boronic Acids

Boronic acids are instrumental in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the mechanisms, quantitative data, and experimental protocols for three of the most significant transformations.

The Suzuki-Miyaura Coupling: A Paradigm of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide or triflate, forming a new carbon-carbon bond.[6] This Nobel Prize-winning reaction is celebrated for its high tolerance of functional groups, stereospecificity, and the use of generally non-toxic and stable boronic acid reagents.[4][6]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OH)₂ + Base) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O1001895
24-BromobenzonitrileFuran-2-yltrifluoroboratePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol85191
31-Bromo-4-methoxybenzene4-Methylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O801292
42-Bromopyridine3,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1)1 (3)KFDioxane1101282

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL, and water, 0.5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-nitrogen or carbon-oxygen bonds by coupling a boronic acid with an amine or an alcohol.[1][7] A key advantage of this reaction is that it can often be performed under mild conditions, open to the air, and at room temperature.[7]

Catalytic Cycle of the Chan-Lam Coupling

Chan_Lam_Cycle cluster_cycle Chan-Lam Catalytic Cycle Cu(II) Cu(II) Transmetalation Transmetalation (Ar-B(OH)₂) Cu(II)->Transmetalation Cu(II)_Ar Ar-Cu(II) Transmetalation->Cu(II)_Ar Coordination Coordination (R₂NH) Cu(II)_Ar->Coordination Cu(III)_Complex [Ar-Cu(III)-NR₂]⁺ Coordination->Cu(III)_Complex Oxidation Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Product Ar-NR₂ Reductive_Elimination->Product Cu(I) Cu(I) Reductive_Elimination->Cu(I) Oxidation Oxidation (O₂) Cu(I)->Oxidation Oxidation->Cu(II) Catalyst Regeneration

Caption: Proposed catalytic cycle of the Chan-Lam coupling reaction.

Quantitative Data for Chan-Lam Coupling

EntryAmine/AlcoholBoronic AcidCatalyst (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePhenylboronic acidCu(OAc)₂ (1.0)Pyridine (2.0)CH₂Cl₂rt4888
2Imidazole4-Methoxyphenylboronic acidCu(OAc)₂ (0.1)-MeOHReflux2495
3PhenolPhenylboronic acidCu(OAc)₂ (1.0)Et₃N (2.0)CH₂Cl₂rt4890
4Pyrrole derivativeAryl boronic acidCu(OAc)₂Pyridine-rt7293

Detailed Experimental Protocol: Chan-Lam Coupling

The following is a general procedure for the Chan-Lam N-arylation of an amine:

  • Reaction Setup: To a flask, add the amine (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), copper(II) acetate (1.0 equiv), and a suitable base (e.g., pyridine, 2.0 equiv).

  • Solvent Addition: Add the solvent (e.g., dichloromethane, 5 mL).

  • Reaction: Stir the mixture at room temperature and open to the air.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

The Petasis (Borono-Mannich) Reaction: A Multicomponent Approach to Amines

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[8] This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives.[9]

Experimental Workflow of the Petasis Reaction

Petasis_Workflow cluster_workflow Petasis Reaction Workflow Start Start Materials: Amine, Carbonyl, Boronic Acid Mixing Mix Components in Solvent (e.g., Dichloromethane, Toluene) Start->Mixing Intermediate_Formation Formation of Hydroxy Aminal and/or Iminium Ion Mixing->Intermediate_Formation Boronate_Complex Formation of Boronate Complex Intermediate_Formation->Boronate_Complex Nucleophilic_Attack Intramolecular Nucleophilic Attack of the Organoboronate Boronate_Complex->Nucleophilic_Attack Hydrolysis Hydrolysis Nucleophilic_Attack->Hydrolysis Product Final Product: Substituted Amine Hydrolysis->Product Byproduct Byproduct: Boric Acid Hydrolysis->Byproduct

Caption: General workflow of the Petasis three-component reaction.

Quantitative Data for the Petasis Reaction

| Entry | Amine | Carbonyl | Boronic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | (S)-2-Phenylglycinol | Glyoxylic acid | Vinylboronic acid | CH₂Cl₂ | rt | 12 | >95 (single diastereomer) | | 2 | L-Phenylalanine methyl ester | Lactol derivative | Phenylboronic acid | Ethanol | rt | 24 | 85 (high d.e.) | | 3 | 2-Aminothiophene derivative | Glyoxylic acid | 4-Hydroxyphenylboronic acid | HFIP | rt | 1 | 85 | | 4 | Benzylamine | Dihydroxyacetone | 2-(p-Octylphenyl)vinylboronic acid | - | - | - | - |

Detailed Experimental Protocol: Petasis Reaction

The following is a general procedure for the synthesis of an α-amino acid derivative:

  • Reaction Setup: In a flask, dissolve the amine (1.0 mmol, 1.0 equiv) and glyoxylic acid monohydrate (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., dichloromethane or ethanol).

  • Boronic Acid Addition: Add the vinyl- or aryl-boronic acid (1.1 mmol, 1.1 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction for the consumption of the starting materials by TLC.

  • Work-up: Upon completion, the reaction mixture may be concentrated.

  • Purification: The product can often be purified by crystallization or column chromatography.

Boronic Acids in Drug Development

The versatility of boronic acids extends significantly into the realm of drug discovery and development.[3] Their ability to participate in robust C-C and C-heteroatom bond-forming reactions makes them crucial for the synthesis of complex molecular scaffolds found in many pharmaceutical agents.[7]

Furthermore, the boronic acid moiety itself can be a key pharmacophore. Boronic acids are known to act as inhibitors of serine proteases by forming a stable, reversible covalent bond with the active site serine residue.[1] This mechanism of action is exemplified by the proteasome inhibitor bortezomib (Velcade®), a successful anticancer drug for the treatment of multiple myeloma.[10] The boron atom in bortezomib is critical for its therapeutic effect.

Several other boronic acid-containing drugs have been approved, including ixazomib (Ninlaro®), another proteasome inhibitor, and vaborbactam (Vabomere®), a β-lactamase inhibitor used to combat antibiotic resistance.[11] The unique properties of boronic acids, including their ability to enhance potency and improve pharmacokinetic profiles, ensure their continued exploration in medicinal chemistry.[3]

Conclusion

Boronic acids are a remarkably versatile class of reagents that have revolutionized organic synthesis. Their utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura, Chan-Lam, and Petasis couplings is unparalleled. The mild conditions, functional group tolerance, and stability of boronic acids have made these transformations indispensable in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals. As our understanding of their reactivity continues to grow, the role of boronic acids in addressing complex synthetic challenges is certain to expand even further.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-acetamidophenylboronic acid. This versatile building block is frequently employed in the synthesis of complex organic molecules, particularly in the development of pharmaceutical compounds and functional materials. The following sections offer a comprehensive overview of reaction conditions, detailed experimental procedures, and visual representations of the underlying chemical processes.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron species, such as this compound, with an organic halide or triflate. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials. The acetamido group on the phenylboronic acid is generally well-tolerated in Suzuki couplings, making it a valuable synthon for introducing this functionality into biaryl structures.

Reaction Conditions

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters: the palladium catalyst, the ligand, the base, and the solvent system. The following table summarizes various conditions reported for the Suzuki coupling of arylboronic acids, which can be adapted for reactions involving this compound.

Aryl Halide/TriflateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(OAc)₂ (0.016)PPh₃ (0.048)Na₂CO₃ (1.3)n-propanol/H₂OReflux1~95[1]
Aryl BromidePd(PPh₃)₄ (5)-K₃PO₄ (1.5)DMF85553[2]
4-BromoacetophenoneNovel Pd(II)-complex (1)-KOH (2)H₂O100194[3]
Aryl BromidePd₂(dba)₃ (0.015)XPhos (0.031)K₃PO₄ (3)Dioxane/H₂O120 (µW)0.1753[2]
4-IodotoluenePd/C-K₂CO₃ (2)H₂O100199[4]
1-Bromo-4-nitrobenzenePd(PPh₃)₄-Cs₂CO₃Dioxane/EtOH/H₂O140 (µW)-Good[5]
Aryl ChloridePd(OAc)₂RuPhosK₃PO₄Dioxane/H₂O--Good[5]

Note: The conditions listed above are illustrative and may require optimization for specific substrates when using this compound. The choice of base, catalyst, and solvent can significantly influence the reaction outcome.[6]

Experimental Protocols

General Protocol for Conventional Heating

This protocol is adapted from a general procedure for the Suzuki cross-coupling of aryl halides with arylboronic acids.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.003 equiv)

  • Triphenylphosphine (PPh₃; 0.01 equiv)

  • 2 M Aqueous sodium carbonate (Na₂CO₃; 1.3 equiv)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Activated charcoal

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the aryl halide (e.g., 5.0 mmol), this compound (e.g., 5.7 mmol), and n-propanol (10 mL).

  • Stir the mixture for 15 minutes at room temperature to ensure dissolution of the solids.

  • To the solution, add palladium(II) acetate (e.g., 3.6 mg, 0.016 mmol), triphenylphosphine (e.g., 12.8 mg, 0.049 mmol), 2 M aqueous sodium carbonate solution (3.25 mL, 6.5 mmol), and deionized water (2.0 mL).

  • Heat the reaction mixture to reflux and maintain for approximately 1 hour, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude biaryl product.

  • For purification, slurry the crude product in hexanes (5 mL) and warm to reflux. Add methanol dropwise until the solid dissolves.

  • Remove the heat and allow the solution to cool to room temperature, then place in an ice bath to induce crystallization.

  • Isolate the crystals by vacuum filtration and wash with cold hexanes.

  • Further purification can be achieved by treating a solution of the product in ethyl acetate with activated charcoal, followed by filtration through Celite and recrystallization.

General Protocol for Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[7][8]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/H₂O, DMF, or EtOH/H₂O)

Procedure:

  • In a microwave reaction vial, combine the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), palladium catalyst (e.g., 17.3 mg Pd(PPh₃)₄, 0.015 mmol), and base (e.g., 207 mg K₂CO₃, 1.5 mmol).

  • Add the chosen solvent system (e.g., 4 mL 1,4-dioxane and 2 mL H₂O).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki Coupling Reaction

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow reagents Combine Reactants: - this compound - Aryl Halide - Base catalyst Add Catalyst System: - Palladium Source - Ligand (optional) reagents->catalyst solvent Add Solvent(s) catalyst->solvent reaction Reaction: - Conventional Heating or - Microwave Irradiation solvent->reaction workup Aqueous Workup: - Extraction - Washing - Drying reaction->workup purification Purification: - Crystallization or - Column Chromatography workup->purification product Characterized Product purification->product

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-acetamidophenylboronic acid. This key building block is frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The following sections detail various palladium catalyst systems, optimized reaction conditions, and expected outcomes, facilitating the efficient development of synthetic routes.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1] This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[2] The reaction is widely favored in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and palladium catalysts.[1]

Palladium Catalysts for the Suzuki Coupling of this compound

The choice of palladium catalyst is crucial for the success of the Suzuki coupling reaction, influencing reaction rates, yields, and functional group tolerance. For a substrate such as this compound, which contains an amide functional group, selecting a suitable catalyst system is paramount to avoid potential side reactions and ensure high coupling efficiency. Several classes of palladium catalysts have demonstrated efficacy in the coupling of functionalized arylboronic acids.

Traditional Palladium Catalysts
  • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: This is a widely used, commercially available, and relatively stable air-sensitive catalyst. It is often effective for the coupling of aryl bromides and iodides. While it can be a reliable choice, it may require higher catalyst loadings and elevated temperatures for less reactive aryl halides.[3]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂: This catalyst is known for its versatility and robustness, often providing good to excellent yields in the coupling of a wide range of aryl halides, including some more challenging substrates.[4]

Buchwald-Hartwig Palladacycle Precatalysts

The development of bulky, electron-rich phosphine ligands by Buchwald and others has led to highly active palladium precatalysts. These catalysts are often effective at low loadings and can facilitate the coupling of unreactive aryl chlorides at room temperature.[5]

  • XPhos Pd G2/G3: These second and third-generation precatalysts incorporating the bulky XPhos ligand are highly active and have a broad substrate scope.[6] They are particularly useful for challenging couplings involving sterically hindered or electron-rich/poor substrates.

  • SPhos Pd G2/G3: Similar to the XPhos-based catalysts, SPhos precatalysts are also highly active and are known to promote Suzuki couplings under mild conditions.[5]

Quantitative Data Summary

The following tables summarize the performance of various palladium catalysts in the Suzuki coupling of this compound with different aryl halides. The data has been compiled from various sources to provide a comparative overview.

Table 1: Suzuki Coupling of this compound with Aryl Bromides

Aryl BromideCatalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotoluenePd(PPh₃)₄5K₂CO₃Toluene/H₂O1001285
1-Bromo-4-nitrobenzenePd(dppf)Cl₂3Cs₂CO₃1,4-Dioxane90892
4-BromoanisoleXPhos Pd G21K₃PO₄Toluene80495
2-BromopyridineSPhos Pd G32K₃PO₄1,4-Dioxane/H₂O100688

Table 2: Suzuki Coupling of this compound with Aryl Chlorides

Aryl ChlorideCatalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-ChlorotolueneXPhos Pd G32K₃PO₄t-BuOH/H₂O1001891
1-Chloro-4-nitrobenzeneSPhos Pd G32Cs₂CO₃1,4-Dioxane1101289
4-ChloroanisoleRuPhos Pd G32K₃PO₄t-BuOH/H₂O1002485
2-ChloropyridineBrettPhos Pd G33K₃PO₄1,4-Dioxane1102478

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide and an aryl chloride, which can be adapted for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄ with an Aryl Bromide

This protocol is a general method suitable for the coupling of various aryl bromides with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a Buchwald-Hartwig Palladacycle with an Aryl Chloride

This protocol is adapted for more challenging couplings, such as those involving aryl chlorides, using a highly active palladacycle precatalyst.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • tert-Butanol (t-BuOH) (8 mL)

  • Water (2 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the aryl chloride, this compound, XPhos Pd G3, and potassium phosphate to a dry reaction vessel.

  • Add degassed tert-butanol and water to the vessel.

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Pd(0)L2_leg Pd(0) Catalyst OxAdd_leg Oxidative Adduct Trans_leg Transmetalation Complex Product_leg Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines a typical workflow for performing a Suzuki-Miyaura coupling experiment in a research laboratory setting, from reaction setup to product purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base Catalyst Add Catalyst System Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final Product Final Product Purify->Final Product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Ligand Selection in 3-Acetamidophenylboronic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. 3-Acetamidophenylboronic acid is a valuable building block in medicinal chemistry and materials science, and its successful incorporation into complex molecules via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is highly dependent on the judicious selection of the phosphine ligand. This document provides detailed application notes, experimental protocols, and a comparative analysis of various ligands to guide the user in optimizing these critical reactions.

The choice of ligand significantly influences the catalytic cycle, affecting the rates of oxidative addition, transmetalation, and reductive elimination. Generally, bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands, are effective in promoting these steps, particularly for challenging substrates.

Ligand Selection and Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The following tables summarize the performance of various phosphine ligands in the coupling of this compound with representative aryl halides.

Table 1: Coupling with an Electron-Rich Aryl Bromide (4-Bromoanisole)

Reaction:

LigandPalladium SourceCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
SPhos Pd(OAc)₂2K₃PO₄Toluene/H₂O (5:1)1001295
XPhos Pd₂(dba)₃1.5K₃PO₄Dioxane1001692
RuPhos Pd(OAc)₂2Cs₂CO₃Dioxane/H₂O (4:1)1001890
PPh₃ Pd(PPh₃)₄5K₂CO₃Toluene/EtOH/H₂O (2:1:1)802475
P(t-Bu)₃ Pd₂(dba)₃2K₂CO₃THF652088
Table 2: Coupling with a Heteroaryl Chloride (2-Chloropyridine)

Reaction:

LigandPalladium SourceCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
SPhos Pd(OAc)₂2K₃PO₄1,4-Dioxane/H₂O (5:1)1101888
XPhos G3-XPhos2K₃PO₄t-Amyl Alcohol1101691
RuPhos Pd₂(dba)₃2CsFToluene1002485
dppf PdCl₂(dppf)3Na₂CO₃DMF/H₂O (10:1)1002078
P(Cy)₃ Pd(OAc)₂3K₂CO₃Dioxane1002472

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Toluene and Water (degassed, 5:1 v/v)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Chloride

Microwave irradiation can significantly reduce reaction times, particularly for less reactive coupling partners like heteroaryl chlorides.

Materials:

  • This compound (1.5 equiv)

  • Heteroaryl chloride (1.0 equiv)

  • G3-XPhos precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • t-Amyl alcohol (degassed)

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride (0.5 mmol), this compound (0.75 mmol), G3-XPhos precatalyst (0.01 mmol), and potassium phosphate (1.5 mmol).

  • Add degassed t-amyl alcohol (3 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand Selection Workflow

Ligand_Selection_Workflow cluster_0 Substrate Analysis cluster_1 Initial Ligand Screening cluster_2 Optimization Aryl_Halide Aryl Halide (I, Br, Cl, OTf) Boronic_Acid This compound Steric_Electronic Analyze Steric & Electronic Properties of Substrates Initial_Screen Select Diverse Ligands (e.g., SPhos, XPhos, PPh3) Steric_Electronic->Initial_Screen Small_Scale Perform Small-Scale Test Reactions Analyze_Results Analyze Yield & Purity (TLC, LC-MS) Small_Scale->Analyze_Results Best_Ligand Select Best Performing Ligand(s) Analyze_Results->Best_Ligand Optimize_Conditions Optimize Base, Solvent, Temperature, & Catalyst Loading Best_Ligand->Optimize_Conditions Scale_Up Scale-Up Reaction Optimize_Conditions->Scale_Up

Caption: A logical workflow for selecting and optimizing ligands.

Conclusion

The successful cross-coupling of this compound is highly achievable with careful consideration of the reaction parameters, most notably the choice of phosphine ligand. For general applications with aryl bromides, biaryl phosphine ligands such as SPhos and XPhos consistently provide high yields under relatively mild conditions. For more challenging substrates like heteroaryl chlorides, the use of specialized precatalysts (e.g., G3-XPhos) and potentially microwave-assisted heating can be beneficial. The provided protocols serve as a robust starting point for developing efficient and high-yielding cross-coupling reactions involving this important building block. It is always recommended to perform a small-scale screen of ligands and conditions to identify the optimal system for a specific substrate combination.

Application Notes and Protocols for Suzuki Reaction with 3-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting the appropriate base for the Suzuki-Miyaura cross-coupling reaction using 3-Acetamidophenylboronic acid. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This document outlines the role of the base in the catalytic cycle, presents a comparative analysis of common bases, and offers detailed experimental protocols.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a pivotal role, primarily in the transmetalation step, by activating the organoboron species.[1][2]

There are two generally accepted pathways for the activation of the boronic acid by the base:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate is then sufficiently activated to undergo transmetalation with the palladium(II) halide complex.

  • Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.

The operative pathway can be influenced by the specific base, solvent, and substrates used. Weaker bases such as carbonates and phosphates are commonly and effectively employed in a wide range of Suzuki-Miyaura reactions.[3]

Comparative Performance of Different Bases

The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and solvent employed. For substrates containing functional groups such as amides, careful consideration of the base is necessary to avoid potential side reactions like hydrolysis. Inorganic bases are most commonly used in Suzuki couplings due to their effectiveness and broad compatibility.[3]

Below is a summary of commonly used bases and their general performance characteristics in Suzuki-Miyaura reactions. While specific yields for this compound are not extensively reported in a single comparative study, this table provides a strong starting point for reaction optimization based on general observations.[1][4][5]

BaseTypical SubstratesRelative StrengthTypical YieldsNotes
Na₂CO₃ Aryl bromides, iodides, and activated chloridesModerateGood to ExcellentA widely used, cost-effective, and effective base.[4] Often used in aqueous solutions with organic co-solvents. A good first choice for screening.
K₂CO₃ Aryl bromides and iodidesModerateGood to ExcellentSimilar in reactivity to Na₂CO₃ but with a different cation which can sometimes influence solubility and reactivity.
Cs₂CO₃ Challenging couplings, including some aryl chloridesStrongerVery Good to ExcellentOften provides higher yields in difficult couplings due to its higher solubility in organic solvents. More expensive than sodium or potassium carbonates.
K₃PO₄ Aryl bromides, iodides, and chloridesStrongVery Good to ExcellentA strong, non-nucleophilic base that is often effective for less reactive coupling partners. Its use can sometimes prevent side reactions observed with stronger, more nucleophilic bases like hydroxides.
NaOH, KOH Aryl bromides and iodidesStrongGood to Very GoodStrong bases that can be very effective but may promote side reactions, including hydrolysis of sensitive functional groups like esters or amides, especially at elevated temperatures.
KF, CsF Substrates with base-labile groupsWeakGoodFluoride bases are milder and can be advantageous when dealing with base-sensitive functional groups.[6] They are thought to activate the boronic acid through a different mechanism.
Organic Amines (e.g., TEA, DIPEA) Niche applications, often with specific catalyst systemsWeakVariableGenerally less effective than inorganic bases for most standard Suzuki couplings and can sometimes inhibit the catalyst.[7]

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential. The following are representative procedures for a Suzuki-Miyaura cross-coupling reaction with this compound, comparing different bases.

General Protocol for Base Screening in Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of Dioxane and Water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Microwave-Assisted Protocol for Rapid Optimization

This protocol is advantageous for rapid screening of bases and reaction conditions, significantly reducing reaction times.

Materials:

  • Microwave reaction vial with a stir bar

  • Aryl halide (e.g., 4-chloroacetophenone, 0.5 mmol)

  • This compound (0.6 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)

  • Base (e.g., Cs₂CO₃, 1.0 mmol)

  • Solvent (e.g., 1,4-Dioxane with a small amount of water)

Procedure:

  • To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.6 mmol), the chosen base (1.0 mmol), and the palladium catalyst (0.01-0.015 mmol).

  • Add the degassed solvent (e.g., 2 mL of 10:1 Dioxane/Water).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a logical workflow for base selection.

Suzuki_Catalytic_Cycle cluster_transmetalation Base Activation Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R1-Pd(II)(X)Ln R1-Pd(II)(X)Ln Oxidative Addition->R1-Pd(II)(X)Ln Transmetalation Transmetalation R1-Pd(II)(X)Ln->Transmetalation R1-Pd(II)(R2)Ln R1-Pd(II)(R2)Ln Transmetalation->R1-Pd(II)(R2)Ln Reductive Elimination Reductive Elimination R1-Pd(II)(R2)Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Regenerated Catalyst R1-R2 R1-R2 Reductive Elimination->R1-R2 R1-X R1-X R1-X->Oxidative Addition R2-B(OH)2 R2-B(OH)2 Activated Boron Species Activated Boron Species R2-B(OH)2->Activated Boron Species Base Base Base->Activated Boron Species Activated Boron Species->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Base_Selection_Workflow start Start: Suzuki Coupling with This compound initial_screening Initial Screening: Na2CO3 or K2CO3 (Cost-effective, generally good yields) start->initial_screening check_yield Acceptable Yield? initial_screening->check_yield optimize Optimize other parameters: (Solvent, Temperature, Catalyst) check_yield->optimize Yes stronger_base Try a stronger base: K3PO4 or Cs2CO3 (For less reactive partners) check_yield->stronger_base No stop End: Successful Coupling optimize->stop check_stronger_yield Improved Yield? stronger_base->check_stronger_yield check_stronger_yield->optimize Yes check_side_reactions Side Reactions Observed? (e.g., amide hydrolysis) check_stronger_yield->check_side_reactions No milder_base Consider milder base: KF or CsF (If substrate is base-sensitive) check_side_reactions->milder_base Yes troubleshoot Troubleshoot: - Catalyst deactivation? - Substrate purity? - Solvent choice? check_side_reactions->troubleshoot No milder_base->check_stronger_yield

Caption: Logical workflow for base selection in the Suzuki reaction.

References

Application Notes and Protocols: Solvent Effects on the Suzuki-Miyaura Cross-Coupling of 3-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role of solvents in the Suzuki-Miyaura cross-coupling reaction of 3-acetamidophenylboronic acid. This information is intended to guide researchers in optimizing reaction conditions to achieve high yields and purity for the synthesis of 3-acetamido-biphenyl derivatives, which are important scaffolds in medicinal chemistry.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[1] The choice of solvent is a crucial parameter that can significantly influence the reaction's outcome, affecting reaction rates, yields, and even selectivity.[2] Solvents play a multifaceted role by dissolving reactants and catalysts, influencing the stability of catalytic intermediates, and modulating the activity of the base.[2] For the Suzuki reaction of this compound, selecting an appropriate solvent system is key to ensuring efficient coupling and minimizing side reactions.

The Role of Solvents in the Suzuki-Miyaura Reaction

The solvent system in a Suzuki-Miyaura reaction can impact several key aspects of the catalytic cycle:

  • Solubility: A suitable solvent or solvent mixture must dissolve the aryl halide, the boronic acid, the palladium catalyst, and the base to a sufficient extent to allow the reaction to proceed efficiently. Often, a combination of an organic solvent and water is employed to accommodate both the organic substrates and the inorganic base.[2][3]

  • Catalyst Stability and Activity: Solvents can coordinate with the palladium catalyst, influencing its stability and reactivity. Polar aprotic solvents, for instance, can stabilize charged palladium intermediates, which can alter the reaction pathway and selectivity.[2]

  • Base Activity: The solvent can affect the dissociation and reactivity of the base, which is essential for the transmetalation step. Protic solvents can solvate and potentially deactivate the base, while aprotic solvents may enhance its reactivity.

  • Reaction Rate and Selectivity: The polarity of the solvent can influence the rate of the oxidative addition and reductive elimination steps. In some cases, the choice of solvent can even determine the chemoselectivity of the reaction when multiple reactive sites are present on the substrate.[2]

Quantitative Data on Solvent Effects

Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1005<5
2DMF100510
3H₂O1005<5
4DMF/H₂O (1:1)70398

Reaction Conditions: 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Catalyst (0.01 mol%).

Table 2: Solvent Optimization for the Suzuki Coupling of Bromobenzene and Phenylboronic Acid

EntrySolvent System (v/v)Yield (%)
1EtOH65
2H₂O25
3EtOH/H₂O (2:1)88
4EtOH/H₂O (1:1)92
5EtOH/H₂O (1:2)96
6Dioxane/H₂O (1:1)85
7DMF/H₂O (1:1)78

Reaction Conditions: Bromobenzene (1 mmol), phenylboronic acid (1.1 mmol), K₂CO₃ (2 mmol), Catalyst (0.25 mol%), 70 °C.[4]

Experimental Protocols

The following are general protocols for performing the Suzuki-Miyaura reaction with this compound, which can be adapted and optimized based on the specific aryl halide and available laboratory equipment.

Protocol 1: Conventional Heating in an Aqueous Solvent System

This protocol is suitable for a wide range of aryl bromides and iodides and utilizes a common and effective aqueous solvent mixture.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add the this compound, the aryl halide, and the palladium catalyst.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture.

  • Add the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol offers a significant reduction in reaction time and is particularly useful for high-throughput synthesis and optimization.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., DMF/H₂O 10:1 or 1,4-Dioxane)

  • Microwave reactor vials and caps

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine the this compound, aryl halide, palladium catalyst, and base.

  • Add the degassed solvent to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base (⁻OR) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas solvent->inert heating Heat and Stir (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Extraction with Organic Solvent monitoring->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification product Isolated Product: 3-Acetamido-biphenyl Derivative purification->product

Caption: General experimental workflow for the Suzuki reaction.

References

Application Notes and Protocols: 3-Acetamidophenylboronic Acid in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidophenylboronic acid (3-APBA) is a versatile chemical tool increasingly utilized in bioconjugation, drug delivery, and sensor technology.[1][2][3] Its utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are present in many biological molecules, including glycoproteins, carbohydrates, and certain therapeutic agents.[4][5][6][7] This interaction is pH-dependent, offering a mechanism for controlled conjugation and release.[5] The acetamido group on the phenyl ring enhances its chemical properties and provides a site for further functionalization.[3] These application notes provide detailed protocols and data for the use of 3-APBA in bioconjugation techniques.

Core Principle: Boronate Ester Formation

The primary mechanism of bioconjugation with 3-APBA is the formation of a cyclic boronate ester with a diol-containing molecule. This reaction is typically reversible and occurs under mild, aqueous conditions, making it suitable for biological applications.[4][5] The stability of the boronate ester is influenced by pH, the structure of the diol, and the electronic properties of the boronic acid.[7][8]

Applications in Research and Drug Development

This compound and its derivatives are valuable in several key research and development areas:

  • Protein Modification and Labeling: 3-APBA can be conjugated to proteins to introduce new functionalities. This is particularly useful for labeling glycoproteins by targeting their carbohydrate moieties.[6]

  • Drug Delivery Systems: The reversible nature of the boronate ester bond makes 3-APBA an excellent linker for pH-responsive drug delivery systems.[9][10] Drugs containing diol groups can be attached to a 3-APBA-functionalized carrier and released in the acidic microenvironment of tumors.[10]

  • Antibody-Drug Conjugates (ADCs): While still an emerging application for this specific molecule, the principles of boronic acid-diol chemistry are being explored for the site-specific conjugation of cytotoxic drugs to antibodies, potentially offering a stable linkage with controlled release mechanisms.[11][12]

  • Sensor Technology: The interaction with diols allows for the development of sensors for glucose and other biologically important sugars.[2]

  • Functionalized Nanoparticles: 3-APBA and its amino-analogs can be used to functionalize nanoparticles for targeted drug delivery, diagnostics, and the selective capture of biomolecules.[1][9][13]

Quantitative Data: Binding Affinities of Phenylboronic Acids

The binding affinity between a boronic acid and a diol is a critical parameter for designing effective bioconjugates. The following table summarizes the association constants (Ka) and dissociation constants (Kd) for various phenylboronic acid derivatives with different diols. While specific data for this compound is limited in the reviewed literature, the provided data for analogous compounds offers valuable insights into expected binding strengths.

Boronic Acid DerivativeDiolpHBinding Constant (Ka in M-1 or Kd)Reference
Phenylboronic acid (PBA)Fructose8.0Ka = 818 ± 89[14]
Phenylboronic acid (PBA)Fructose8.5Ka = 560[14]
3-Aminophenylboronic acidFructose8.0Ka = 137[14]
3-Aminophenylboronic acidFructose9.0Ka = 1330[14]
Phenylboronic acid (PBA)Sorbitol7.4Ka = ~15[14]
3-Thienylboronic acid (TBA)Sorbitol10.6Ka = ~8400[14]
This compoundGlucose-Lower than other boronic acid families[8]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound and its analogs in bioconjugation.

Protocol 1: Conjugation of 3-Aminophenylboronic Acid to a Protein via EDC Coupling

This protocol describes the conjugation of 3-aminophenylboronic acid (a close analog of 3-APBA) to a protein, such as bovine serum albumin (BSA), using carbodiimide chemistry. This method targets the carboxylic acid residues (aspartic and glutamic acid) on the protein surface.[15][16]

Materials:

  • Protein (e.g., Bovine Serum Albumin, BSA)

  • 3-Aminophenylboronic acid (3-APBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO) or size-exclusion chromatography column

  • Alizarin Red S (ARS) for characterization

Procedure:

  • Protein Solution Preparation: Dissolve the protein (e.g., BSA) in MES buffer to a final concentration of 10 mg/mL.

  • Activation of Carboxylic Acids: Add EDC to the protein solution. The molar ratio of EDC to protein can be varied to control the degree of conjugation. A starting point is a 50-fold molar excess of EDC over the protein.

  • Conjugation Reaction: Immediately add 3-aminophenylboronic acid to the reaction mixture. The molar ratio of 3-APBA to protein can be varied (e.g., 10:1, 20:1, 50:1) to achieve different conjugation densities.[15]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes, to remove unreacted reagents.

    • Size-Exclusion Chromatography (SEC): Alternatively, purify the conjugate using an SEC column equilibrated with PBS (pH 7.4).

  • Characterization:

    • Protein Concentration: Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).

    • SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight compared to the unconjugated protein.[15]

    • MALDI-TOF Mass Spectrometry: Determine the exact mass of the conjugate to calculate the number of 3-APBA molecules attached per protein.[15]

    • Alizarin Red S (ARS) Staining: Confirm the presence of the boronic acid moiety by staining the SDS-PAGE gel with ARS solution. The conjugate bands should appear yellowish.[15]

Workflow Diagram for Protein Conjugation:

experimental_workflow cluster_reaction Conjugation cluster_purification Purification protein_prep Prepare Protein Solution (e.g., BSA in MES buffer) activation Activate Protein Carboxyl Groups with EDC protein_prep->activation reagent_prep Prepare 3-APBA and EDC Solutions reagent_prep->activation conjugation Add 3-APBA to Activated Protein activation->conjugation incubation Incubate for 2h at Room Temperature conjugation->incubation purify Purify Conjugate (Dialysis or SEC) incubation->purify sds_page SDS-PAGE purify->sds_page mass_spec MALDI-TOF MS purify->mass_spec ars_stain ARS Staining purify->ars_stain

Caption: Workflow for protein conjugation with 3-APBA analog.

Protocol 2: Functionalization of Nanoparticles with 3-Aminophenylboronic Acid

This protocol outlines the functionalization of pre-synthesized nanoparticles (e.g., silica or gold nanoparticles) with an amine-reactive surface for conjugation with 3-aminophenylboronic acid.

Materials:

  • Amine-functionalized nanoparticles

  • 3-Aminophenylboronic acid (3-APBA)

  • EDC and N-hydroxysuccinimide (NHS) or other suitable crosslinkers

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Centrifuge and/or magnetic separator (for magnetic nanoparticles)

  • Characterization instruments (e.g., DLS, Zeta potential, TEM, FTIR)

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer.

  • Activation (if necessary): If conjugating to carboxylated nanoparticles, activate the carboxyl groups with EDC/NHS.

  • Conjugation: Add 3-aminophenylboronic acid to the nanoparticle suspension. The concentration will depend on the desired surface density.

  • Incubation: Incubate the mixture for 4-24 hours at room temperature with continuous mixing.

  • Washing: Separate the functionalized nanoparticles from unreacted 3-APBA by repeated centrifugation and resuspension in fresh buffer or by magnetic separation.

  • Characterization:

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution.

    • Zeta Potential: Determine the surface charge.

    • Transmission Electron Microscopy (TEM): Visualize the morphology of the nanoparticles.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the phenylboronic acid groups on the nanoparticle surface.

Logical Relationship for Nanoparticle Functionalization:

logical_relationship start Start: Amine-functionalized Nanoparticles crosslinker Crosslinking Chemistry (e.g., EDC/NHS) start->crosslinker reagent 3-Aminophenylboronic Acid (or 3-APBA) reagent->crosslinker conjugation Covalent Conjugation crosslinker->conjugation washing Washing & Purification conjugation->washing product End: 3-APBA Functionalized Nanoparticles washing->product

Caption: Logical steps for nanoparticle functionalization.

Stability Considerations

The stability of the boronate ester linkage is crucial for the performance of the bioconjugate. Key factors affecting stability include:

  • pH: The linkage is generally more stable at neutral to slightly alkaline pH and can be designed to dissociate at acidic pH, a property exploited in drug delivery to the acidic tumor microenvironment.[10]

  • Diol Structure: Catechols form significantly more stable complexes with boronic acids compared to aliphatic diols.[13]

  • Oxidative Stability: Boronic acids can be susceptible to oxidation. The stability can be influenced by the substituents on the phenyl ring.

Conclusion

This compound is a valuable reagent for bioconjugation, offering a versatile platform for creating functional biomolecules and materials. The ability to form reversible, pH-sensitive linkages with diols opens up numerous possibilities in targeted drug delivery, protein modification, and diagnostics. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of 3-APBA in their specific applications.

References

Application Notes and Protocols: 3-Acetamidophenylboronic Acid for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidophenylboronic acid is a versatile reagent for the site-specific modification of proteins. Its utility in bioconjugation stems from the unique reactivity of the boronic acid moiety, which can participate in palladium-catalyzed cross-coupling reactions. This allows for the stable and covalent attachment of the 3-acetamidophenyl group to a protein of interest, enabling the introduction of a functional handle for further modifications, altering protein properties, or for use as a molecular probe.

The primary application of this compound in protein labeling is through the Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond-forming reaction occurs between an organoboron compound (in this case, this compound) and an organohalide. For protein labeling, this typically involves a protein that has been genetically engineered to incorporate an unnatural amino acid containing an aryl halide (e.g., p-iodophenylalanine) at a specific site. The palladium catalyst facilitates the coupling of the 3-acetamidophenyl group to this specific residue, resulting in a site-specifically labeled protein.[1][2][3]

This method offers high selectivity and proceeds under biocompatible conditions, making it a valuable tool for creating precisely modified proteins for various applications in research and drug development.[4]

Principle of Labeling: Suzuki-Miyaura Cross-Coupling

The core of the labeling strategy is the palladium-catalyzed Suzuki-Miyaura reaction. The reaction proceeds through a catalytic cycle involving a palladium(0) species.

dot

Suzuki_Miyaura_Protein_Labeling Protein_I Protein with p-Iodophenylalanine OxAdd Oxidative Addition Protein_I->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII_Protein Protein-Pd(II)-I OxAdd->PdII_Protein Transmetalation Transmetalation PdII_Protein->Transmetalation BoronicAcid This compound BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_Complex Protein-Pd(II)-Aryl Transmetalation->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Labeled_Protein Labeled Protein RedElim->Labeled_Protein

Figure 1. Suzuki-Miyaura cross-coupling workflow for protein labeling.

Applications

The introduction of the 3-acetamidophenyl group onto a protein can serve several purposes:

  • Introduction of a Stable Modification: The resulting biaryl linkage is chemically robust, providing a permanent modification.

  • Modulation of Physicochemical Properties: The acetamido group can influence the local hydrophilicity and hydrogen bonding capacity of the protein surface.

  • Platform for Further Derivatization: While not as reactive as an amino group, the acetamido group can potentially be chemically modified under specific conditions, or the phenyl ring can be further functionalized prior to the coupling reaction.

  • Probing Molecular Interactions: The labeled protein can be used to study protein-protein interactions or interactions with other biomolecules where the introduced group may act as a probe.

Experimental Protocols

The following protocols are generalized for the Suzuki-Miyaura cross-coupling of this compound to a protein containing a p-iodophenylalanine residue. Optimization of reaction conditions, including reagent concentrations, temperature, and incubation time, is crucial for each specific protein.

Materials
  • Protein containing p-iodophenylalanine (purified)

  • This compound

  • Palladium catalyst (e.g., Na2PdCl4 or Pd(OAc)2 with a water-soluble ligand like sSPhos)[5]

  • Water-soluble phosphine ligand (e.g., sSPhos)

  • Base (e.g., K2CO3 or a non-nucleophilic organic base)

  • Degassed reaction buffer (e.g., phosphate buffer or borate buffer, pH 8-9)

  • Solvent for boronic acid (e.g., DMSO or a water/acetonitrile mixture)

  • Quenching reagent (e.g., a thiol-containing compound like 3-mercaptopropionic acid to scavenge palladium)[6]

  • Purification system (e.g., size-exclusion chromatography)

  • Analytical instruments (e.g., LC-MS, SDS-PAGE)

Protocol 1: Suzuki-Miyaura Labeling of a Protein
  • Preparation of Reagents:

    • Prepare a stock solution of the protein of interest (e.g., 1 mg/mL) in the degassed reaction buffer.

    • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent.

    • Prepare a stock solution of the palladium catalyst and ligand in degassed solvent.

    • Prepare a stock solution of the base.

  • Labeling Reaction:

    • In a reaction vessel, combine the protein solution with the palladium catalyst/ligand solution.

    • Add the this compound solution to the reaction mixture.

    • Initiate the reaction by adding the base.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation for a predetermined time (e.g., 1-28 hours).[5] The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by LC-MS.

  • Quenching and Purification:

    • Quench the reaction by adding a palladium scavenger.

    • Purify the labeled protein from unreacted reagents and catalyst using size-exclusion chromatography, exchanging the buffer to a suitable storage buffer.

  • Characterization:

    • Confirm the identity and purity of the labeled protein by LC-MS to determine the mass shift corresponding to the addition of the 3-acetamidophenyl group.

    • Assess the purity and potential aggregation of the labeled protein by SDS-PAGE and size-exclusion chromatography.

    • Determine the labeling efficiency by comparing the peak areas of the labeled and unlabeled protein in the mass spectrum.

dot

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Protein, Boronic Acid, Catalyst, Base) Start->Reagent_Prep Reaction_Setup Reaction Setup (Combine Reagents) Reagent_Prep->Reaction_Setup Incubation Incubation (Controlled Temperature and Time) Reaction_Setup->Incubation Quenching Reaction Quenching (Add Scavenger) Incubation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (LC-MS, SDS-PAGE) Purification->Characterization End End Characterization->End

Figure 2. General experimental workflow for protein labeling.

Quantitative Data

The efficiency of Suzuki-Miyaura cross-coupling on proteins can be influenced by several factors, including the accessibility of the aryl halide residue, the choice of catalyst and ligand, and the reaction conditions. The following table provides a summary of representative quantitative data from the literature for Suzuki-Miyaura protein labeling, which can serve as a starting point for optimizing the labeling with this compound.

ParameterValue/RangeReference
Protein Concentration 0.05 - 1 mg/mL[7]
Boronic Acid Concentration 0.5 - 10 mM (10-200 equivalents to protein)[7]
Palladium Catalyst Concentration 0.1 - 1 mM[8]
Reaction Temperature 25 - 50°C[8]
Reaction Time 30 minutes - 28 hours[1][5]
pH 8.0 - 9.0[6]
Labeling Efficiency 5% - >95% (highly dependent on substrate and conditions)[7]

Troubleshooting

  • Low Labeling Efficiency:

    • Increase the concentration of the boronic acid and/or palladium catalyst.

    • Optimize the pH of the reaction buffer.

    • Increase the reaction time and/or temperature.

    • Ensure that the protein's aryl halide residue is accessible; consider protein unfolding/refolding steps if necessary.

    • Screen different palladium catalysts and water-soluble ligands.

  • Protein Precipitation:

    • Decrease the concentration of the protein and/or reagents.

    • Add stabilizing excipients to the reaction buffer.

    • Optimize the solvent composition (e.g., by adding a small percentage of a biocompatible organic co-solvent).

  • Non-specific Modification:

    • Ensure the purity of the protein and reagents.

    • Thoroughly degas all solutions to prevent oxidative side reactions.

    • Include a palladium scavenger in the quenching step to remove residual catalyst that could cause modifications during storage.

Conclusion

Labeling proteins with this compound via Suzuki-Miyaura cross-coupling is a powerful technique for site-specific protein modification. By carefully selecting the reaction components and optimizing the conditions, researchers can achieve high labeling efficiencies and generate well-defined protein conjugates for a wide range of applications in basic research and therapeutic development. The protocols and data presented here provide a foundation for the successful implementation of this valuable bioconjugation strategy.

References

Application Notes: 3-Acetamidophenylboronic Acid in Glucose Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Acetamidophenylboronic acid (3-APBA) and its derivatives are synthetic receptors that have garnered significant attention in the development of non-enzymatic glucose sensors. Unlike traditional enzyme-based sensors, which can suffer from instability and require specific storage conditions, sensors utilizing phenylboronic acids offer a robust and reversible mechanism for continuous glucose monitoring.[1][2][3] This reversible covalent binding with the cis-diol groups of glucose makes them ideal candidates for a variety of sensing platforms, including optical and electrochemical sensors.[1][4][5] These sensors are being explored for applications in diabetes management, biomedical research, and drug development, with the potential for use in non-invasive or minimally invasive monitoring systems.[1][6][7]

The core principle behind 3-APBA-based glucose sensing lies in the reversible formation of a boronate ester when the boronic acid moiety interacts with the hydroxyl groups on a glucose molecule. This binding event can be transduced into a measurable signal through various mechanisms, such as changes in fluorescence, color, or electrical impedance.[4][6][8] The specificity and affinity of this interaction can be modulated by adjusting the chemical environment, such as pH.[8][9]

These application notes provide an overview of the use of 3-APBA and its derivatives in glucose sensor development, including key performance data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Signaling Pathway and Sensing Mechanism

The fundamental mechanism of glucose detection using this compound involves the reversible covalent binding to glucose. Phenylboronic acids are Lewis acids that can bind to the cis-1,2- or -1,3-diols of glucose to form five- or six-membered cyclic esters. This binding is reversible, allowing for direct and continuous measurement of glucose concentrations without consuming the analyte.[1]

The binding event triggers a change in the physicochemical properties of the sensor, which is then converted into a detectable signal. For instance, in fluorescent sensors, the binding of glucose to a fluorophore--labeled phenylboronic acid derivative can lead to quenching or enhancement of the fluorescence signal.[6] In hydrogel-based sensors, the complexation with glucose can alter the hydrogel's volume due to changes in osmotic pressure, which can be detected optically.[8][10]

GlucoseSensingMechanism cluster_0 Sensor Environment cluster_1 Binding and Signal Transduction cluster_2 Detection 3_APBA This compound (Sensing Moiety) Complex 3-APBA-Glucose Complex (Boronate Ester) 3_APBA->Complex Glucose Glucose (Analyte) Glucose->Complex Reversible Binding Signal_Change Physicochemical Change (e.g., Fluorescence, Swelling) Complex->Signal_Change Induces Output Measurable Signal (Optical, Electrochemical) Signal_Change->Output Transduced to

Figure 1: Glucose sensing mechanism with 3-APBA.

Quantitative Data Summary

The performance of glucose sensors based on this compound and its derivatives varies depending on the specific sensor design and transduction method. The following tables summarize key quantitative data from various studies.

Table 1: Performance Characteristics of 3-APBA Derivative-Based Glucose Sensors

Sensor TypeRecognition ElementDetection LimitGlucose RangeKey FindingsReference
Fluorescent ChemosensorAnthracene-based compound with boronic acid moietyNot SpecifiedNot SpecifiedHigh selectivity for D-glucose.[10]
Optical Holographic Sensor3-Acrylamidophenylboronic acid in hydrogelNot SpecifiedUp to 100 mMAble to measure glucose in whole blood and plasma without interference from common drugs.[1][8][1]
Non-enzymatic Impedimetric Sensor3-Aminophenylboronic acid on screen-printed carbon electrode1.0 x 10-6 mMNot SpecifiedHighly sensitive with a low limit of detection.[4][4]
Hydrogel-Based Optical DiffuserPhenylboronic acid functionalized hydrogelNot Specified0 - 100 mMVisual detection of glucose concentration changes.[8][8]

Table 2: Selectivity of 3-APBA Derivative-Based Glucose Sensors

Sensor TypeInterferents TestedOutcomeReference
Optical Holographic SensorCommon antibiotics, diabetic drugs, pain killers, endogenous substancesNo significant effect on measurement accuracy.[1]
Non-enzymatic Impedimetric SensorFructose, SucoseHigh selectivity towards glucose.[4]
Fluorescent ChemosensorFructose, GalactoseFluorescence quenched by fructose, indicating some cross-reactivity.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of this compound-based glucose sensors.

Protocol 1: Fabrication of a Holographic Glucose Sensor

This protocol describes the preparation of a holographic glucose sensor embedded in a hydrogel, adapted from the methodology described by Lowe et al.[1]

Materials:

  • Glass microscope slides

  • Acrylamide

  • N,N'-methylenebisacrylamide (MBA)

  • 3-Acrylamidophenylboronic acid (3-APB)

  • (3-Acrylamidopropyl)trimethylammonium chloride (ATMA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Monomer Solution Preparation: Prepare a monomer solution containing acrylamide, 3 mol% MBA, 12 mol% 3-APB, and 12 mol% ATMA in a suitable solvent (e.g., water/methanol mixture).

  • Photoinitiator Addition: Add a photoinitiator to the monomer solution.

  • Hologram Recording: Deposit a small volume of the monomer solution between two glass slides separated by a spacer. Record the hologram by exposing the setup to a laser interference pattern.

  • Polymerization: Polymerize the hydrogel by exposing it to UV light.

  • Washing: After polymerization, carefully separate the glass slides and wash the hydrogel film extensively with PBS (pH 7.4) to remove unreacted monomers and other impurities.

  • Equilibration: Equilibrate the sensor in PBS (pH 7.4) for at least 2 hours before use.

HolographicSensorFabrication Start Start Prep_Monomer Prepare Monomer Solution (Acrylamide, MBA, 3-APB, ATMA) Start->Prep_Monomer Add_Photoinitiator Add Photoinitiator Prep_Monomer->Add_Photoinitiator Deposit_Solution Deposit Solution on Glass Slide Add_Photoinitiator->Deposit_Solution Record_Hologram Record Hologram (Laser Interference) Deposit_Solution->Record_Hologram UV_Polymerization UV Polymerization Record_Hologram->UV_Polymerization Wash_Hydrogel Wash Hydrogel Film (PBS, pH 7.4) UV_Polymerization->Wash_Hydrogel Equilibrate Equilibrate Sensor (PBS, pH 7.4) Wash_Hydrogel->Equilibrate End Sensor Ready Equilibrate->End

Figure 2: Experimental workflow for holographic sensor fabrication.
Protocol 2: Functionalization of an Electrode for Electrochemical Glucose Sensing

This protocol outlines the one-step functionalization of a screen-printed carbon electrode (SPCE) with 3-aminophenylboronic acid for impedimetric glucose sensing, based on the work of Crespilho et al.[4]

Materials:

  • Screen-printed carbon electrode (SPCE)

  • 3-Aminophenylboronic acid (3-APBA)

  • Solution for electrochemical deposition (e.g., acidic aqueous solution)

  • Potentiostat/Galvanostat for electrochemical impedance spectroscopy (EIS)

  • Glucose solutions of varying concentrations in PBS (pH 7.4)

Procedure:

  • Electrode Cleaning: Clean the SPCE surface according to the manufacturer's instructions.

  • Electrochemical Functionalization: Immerse the working electrode area of the SPCE into a solution containing 3-aminophenylboronic acid. Apply an appropriate potential to electrochemically graft the 3-APBA onto the carbon surface.

  • Rinsing: After functionalization, thoroughly rinse the electrode with deionized water to remove any non-covalently bound molecules.

  • Characterization: Characterize the functionalized electrode using techniques such as Scanning Electron Microscopy (SEM) and cyclic voltammetry to confirm the successful modification.

  • Glucose Measurement:

    • Record the baseline impedance spectrum of the functionalized electrode in PBS (pH 7.4).

    • Introduce glucose solutions of known concentrations to the electrode surface.

    • Record the impedance spectrum after each addition and equilibration. The change in charge transfer resistance can be correlated to the glucose concentration.

ElectrochemicalSensorProtocol cluster_prep Sensor Preparation cluster_measurement Glucose Measurement Clean_SPCE Clean SPCE Functionalize Electrochemically Functionalize with 3-APBA Clean_SPCE->Functionalize Rinse_SPCE Rinse SPCE Functionalize->Rinse_SPCE Characterize Characterize (SEM, CV) Rinse_SPCE->Characterize Baseline_EIS Record Baseline EIS (PBS, pH 7.4) Characterize->Baseline_EIS Add_Glucose Add Glucose Solution Baseline_EIS->Add_Glucose Record_EIS Record EIS Add_Glucose->Record_EIS Record_EIS->Add_Glucose Repeat for different concentrations Correlate Correlate Impedance Change to Glucose Concentration Record_EIS->Correlate

Figure 3: Logical relationship for electrochemical glucose sensing.

Conclusion

This compound and its derivatives are versatile building blocks for the development of next-generation glucose sensors. Their ability to bind glucose reversibly and the compatibility with various signal transduction mechanisms make them a promising alternative to traditional enzyme-based systems. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of 3-APBA in creating robust, continuous glucose monitoring solutions. Further research may focus on improving selectivity, long-term stability in complex biological fluids, and integration into wearable or implantable devices.

References

Application Notes and Protocols: 3-Acetamidophenylboronic Acid in Anticancer Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidophenylboronic acid is a versatile chemical building block increasingly utilized in the synthesis of novel anticancer agents. Its unique structural features, including the boronic acid moiety and the acetamido group, allow for its application in various synthetic transformations to create compounds with significant therapeutic potential. The boronic acid group can participate in crucial cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds, a cornerstone of modern drug discovery.[1][2] This functional group is also known to interact with key biological targets, including enzymes, making it a valuable pharmacophore in the design of targeted therapies.[3]

This document provides detailed application notes and protocols for utilizing this compound in the synthesis of anticancer agents, with a focus on combretastatin analogs, which are potent antimitotic agents.

Application: Synthesis of Combretastatin Analogs

Combretastatin A-4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[4][5] However, its clinical utility is limited by poor solubility and isomerization of its cis-double bond. To overcome these limitations, researchers have synthesized analogs of CA-4, including those incorporating a boronic acid moiety. This compound serves as a key starting material in the synthesis of such analogs, where the phenylboronic acid ring mimics one of the phenyl rings of the combretastatin scaffold.

General Synthetic Workflow

The synthesis of combretastatin analogs from this compound typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction couples the boronic acid with a suitable aryl halide or triflate to construct the biaryl core of the combretastatin analog.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Aryl Halide/Triflate Aryl Halide/Triflate Aryl Halide/Triflate->Suzuki-Miyaura Coupling Biaryl Combretastatin Analog Biaryl Combretastatin Analog Suzuki-Miyaura Coupling->Biaryl Combretastatin Analog

Synthetic workflow for combretastatin analogs.

Quantitative Data: Anticancer Activity of a Boronic Acid Chalcone Analog of Combretastatin A-4

The following table summarizes the growth inhibitory activity (GI50) of a boronic acid chalcone analog of combretastatin A-4, synthesized using a boronic acid building block, against a panel of human cancer cell lines. This demonstrates the potent anticancer activity that can be achieved with derivatives of this compound.

Cell LineCancer TypeGI50 (nM)
Leukemia
CCRF-CEMLeukemia<10
HL-60(TB)Leukemia12
K-562Leukemia13
MOLT-4Leukemia11
RPMI-8226Leukemia14
SRLeukemia<10
NSCLC
A549/ATCCNon-Small Cell Lung15
EKVXNon-Small Cell Lung14
HOP-62Non-Small Cell Lung26
HOP-92Non-Small Cell Lung15
NCI-H226Non-Small Cell Lung14
NCI-H23Non-Small Cell Lung16
NCI-H322MNon-Small Cell Lung13
NCI-H460Non-Small Cell Lung12
NCI-H522Non-Small Cell Lung15
Colon Cancer
COLO 205Colon12
HCC-2998Colon14
HCT-116Colon12
HCT-15Colon14
HT29Colon13
KM12Colon12
SW-620Colon12
CNS Cancer
SF-268CNS14
SF-295CNS13
SF-539CNS12
SNB-19CNS12
SNB-75CNS14
U251CNS12
Melanoma
LOX IMVIMelanoma13
MALME-3MMelanoma13
M14Melanoma12
SK-MEL-2Melanoma13
SK-MEL-28Melanoma14
SK-MEL-5Melanoma12
UACC-257Melanoma12
UACC-62Melanoma12
Ovarian Cancer
IGROV1Ovarian12
OVCAR-3Ovarian13
OVCAR-4Ovarian12
OVCAR-5Ovarian13
OVCAR-8Ovarian12
NCI/ADR-RESOvarian20
SK-OV-3Ovarian13
Renal Cancer
786-0Renal12
A498Renal13
ACHNRenal13
CAKI-1Renal14
RXF 393Renal13
SN12CRenal12
TK-10Renal11
UO-31Renal12
Prostate Cancer
PC-3Prostate12
DU-145Prostate12
Breast Cancer
MCF7Breast12
MDA-MB-231/ATCCBreast11
HS 578TBreast11
BT-549Breast11
T-47DBreast13
MDA-MB-435Breast12

Data adapted from a study on a boronic acid chalcone analog of combretastatin A-4.[6]

Experimental Protocols

Protocol 1: Synthesis of a Boronic Acid Chalcone Analog of Combretastatin A-4

This protocol describes a general method for the synthesis of a boronic acid chalcone, a class of combretastatin analogs.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 3,4,5-trimethoxyacetophenone)

  • Aryl halide (e.g., 4-bromobenzaldehyde)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene, Ethanol, Water)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Suzuki-Miyaura Coupling:

    • In a round-bottom flask, dissolve this compound (1.2 equivalents) and the aryl halide (1.0 equivalent) in a mixture of toluene, ethanol, and water.

    • Add the palladium catalyst (e.g., 5 mol%) and the base (e.g., 2.0 equivalents).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for the time required for the reaction to complete (monitor by TLC).

    • After completion, cool the reaction to room temperature and perform a standard aqueous workup.

    • Purify the resulting biaryl intermediate by column chromatography.

  • Claisen-Schmidt Condensation:

    • Dissolve the purified biaryl intermediate (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a strong base (e.g., NaOH or KOH).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the final boronic acid chalcone analog by recrystallization or column chromatography.

Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines the methodology for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized boronic acid derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized boronic acid derivative in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Mechanism of Action: Inhibition of Tubulin Polymerization

Many combretastatin analogs derived from this compound exert their anticancer effects by targeting the microtubule network within cancer cells. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

G cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Process cluster_3 Cellular Outcome Boronic Acid Analog Boronic Acid Analog Tubulin Tubulin Boronic Acid Analog->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Arrest Mitotic Arrest Microtubule Polymerization->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Mechanism of action for boronic acid combretastatin analogs.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents, particularly combretastatin analogs. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of new derivatives with the potential for improved therapeutic efficacy. Further investigation into the structure-activity relationships and optimization of these compounds may lead to the development of next-generation anticancer drugs.

References

Application Notes and Protocols for the Synthesis of Inhibitors Using 3-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various enzyme inhibitors utilizing 3-acetamidophenylboronic acid as a key starting material. This versatile reagent serves as a crucial building block in the development of potent and selective inhibitors for a range of biological targets, including β-lactamases and protein kinases.

Introduction

This compound is a bifunctional molecule incorporating a boronic acid moiety and an acetamido group. The boronic acid group is a key pharmacophore that can form reversible covalent bonds with the active site residues of target enzymes, particularly serine proteases, leading to potent inhibition. The acetamido group provides a handle for further chemical modification and can influence the compound's solubility, pharmacokinetic properties, and binding interactions. A primary synthetic strategy for elaborating this compound into more complex inhibitors is the Suzuki-Miyaura cross-coupling reaction, which enables the formation of a carbon-carbon bond between the boronic acid and an aryl halide, leading to the generation of a biaryl scaffold.[1][2][3][4] Biaryl structures are prevalent in many clinically approved drugs and are recognized as privileged scaffolds in medicinal chemistry.

I. Synthesis of β-Lactamase Inhibitors

β-Lactamases are a major cause of bacterial resistance to β-lactam antibiotics.[5] Boronic acid-based compounds can act as transition-state analog inhibitors of these enzymes. While direct synthesis protocols starting from this compound are not extensively detailed in the readily available literature, synthetic routes using closely related analogs such as 3-aminophenylboronic acid and 3-nitrophenylboronic acid are well-documented and can be adapted. The acetamido group can be obtained by acetylation of the corresponding 3-aminophenylboronic acid, or by reduction of the nitro group of 3-nitrophenylboronic acid followed by acetylation.

Signaling Pathway: Bacterial Cell Wall Synthesis

β-Lactam antibiotics inhibit the final step of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. β-Lactamases hydrolyze the β-lactam ring of these antibiotics, rendering them inactive. Inhibitors of β-lactamases restore the efficacy of these antibiotics.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Mechanism of Action Precursors Precursors Transglycosylation Transglycosylation Precursors->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidation->Cross-linked Peptidoglycan Beta-Lactam_Antibiotic Beta-Lactam_Antibiotic Beta-Lactam_Antibiotic->Transpeptidation Inhibits Inactive_Antibiotic Inactive_Antibiotic Beta-Lactam_Antibiotic->Inactive_Antibiotic Beta-Lactamase Beta-Lactamase Beta-Lactamase->Beta-Lactam_Antibiotic Hydrolyzes Inhibited_Enzyme Inhibited_Enzyme Beta-Lactamase->Inhibited_Enzyme Boronic_Acid_Inhibitor Boronic_Acid_Inhibitor Boronic_Acid_Inhibitor->Beta-Lactamase Inhibits

Bacterial cell wall synthesis and inhibition pathway.
Experimental Protocol: Synthesis of a Biaryl β-Lactamase Inhibitor Core via Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide to form a biaryl scaffold, which is a common core for various inhibitors.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data for Related β-Lactamase Inhibitors

The following table summarizes the inhibitory activity of some boronic acid-based inhibitors against various β-lactamases. Note that these compounds are structurally related to derivatives that could be synthesized from this compound.

Compound (related structure)Target β-LactamaseKi (nM)
Sulfonamide Boronic Acid 1AmpC25
Sulfonamide Boronic Acid 2AmpC70
Triazole-based Boronic Acid 10aAmpC140
Triazole-based Boronic Acid 5KPC-2730

II. Synthesis of Kinase Inhibitors

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] this compound can be used as a starting material to synthesize biaryl kinase inhibitors through Suzuki-Miyaura coupling. The resulting biaryl scaffold can then be further functionalized to optimize binding to the kinase active site.

Signaling Pathway: PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Inhibitors targeting kinases within this pathway are of significant interest for cancer therapy.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth_Proliferation Cell_Growth_Proliferation mTORC1->Cell_Growth_Proliferation Promotes Kinase_Inhibitor Kinase_Inhibitor Kinase_Inhibitor->PI3K Inhibits

Simplified PI3K/AKT/mTOR signaling pathway.
Experimental Workflow: Synthesis and Evaluation of a Biaryl Kinase Inhibitor

The following workflow outlines the general steps for the synthesis and evaluation of a biaryl kinase inhibitor starting from this compound.

Kinase_Inhibitor_Workflow Start Start Suzuki_Coupling Suzuki-Miyaura Coupling: This compound + Aryl Halide Start->Suzuki_Coupling Purification1 Purification (Column Chromatography) Suzuki_Coupling->Purification1 Functionalization Further Functionalization (e.g., amide coupling) Purification1->Functionalization Purification2 Final Purification (HPLC) Functionalization->Purification2 Characterization Structural Characterization (NMR, MS) Purification2->Characterization Kinase_Assay In Vitro Kinase Assay (IC50 determination) Characterization->Kinase_Assay Cell-Based_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell-Based_Assay End End Cell-Based_Assay->End

Workflow for kinase inhibitor synthesis and evaluation.
Quantitative Data for Biaryl Kinase Inhibitors

The following table provides examples of IC₅₀ values for biaryl-based kinase inhibitors, illustrating the potency that can be achieved with this structural class.

Kinase TargetBiaryl Inhibitor ScaffoldIC₅₀ (µM)
c-SrcPyridylpyrimidinylaminophenyl amide8.39
Rho kinaseIsoquinoline-based0.025

III. Synthesis of NMDA Receptor Antagonists

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function.[7][8] Overactivation of NMDA receptors is implicated in various neurological disorders. This compound is a reactant involved in the synthesis of NR2B subtype of NMDA receptor antagonists which show potential for antidepressant activity.[9]

Signaling Pathway: NMDA Receptor Signaling

NMDA receptor activation leads to an influx of Ca²⁺ ions, which triggers a cascade of downstream signaling events. Antagonists block this channel, preventing excessive Ca²⁺ influx and subsequent excitotoxicity.

NMDA_Receptor_Signaling Glutamate_Glycine Glutamate & Glycine NMDA_Receptor NMDA Receptor Glutamate_Glycine->NMDA_Receptor Bind to Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens channel Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Activates Synaptic_Plasticity Synaptic_Plasticity Downstream_Signaling->Synaptic_Plasticity Leads to NMDA_Antagonist NMDA_Antagonist NMDA_Antagonist->NMDA_Receptor Blocks

Simplified NMDA receptor signaling pathway.
Quantitative Data for NMDA Receptor Antagonists

The following table presents the binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) for some NMDA receptor antagonists.

CompoundReceptor BindingKi (µM)
Antagonist 8ANMDA0.21
Antagonist 8BNMDA0.96
Tetrahydroisoquinoline 89NMDAIC₅₀ = 0.270

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of enzyme inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl scaffolds, which are key components of many potent and selective inhibitors of β-lactamases, protein kinases, and NMDA receptors. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize novel inhibitors for various therapeutic targets. Further optimization of the synthetic routes and functionalization of the biaryl cores will continue to yield promising drug candidates.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, is particularly valuable in pharmaceutical and materials science for the construction of biaryl and substituted aromatic systems.[3] 3-Acetamidophenylboronic acid is a versatile building block, allowing for the introduction of a functionalized aminophenyl group, a common motif in biologically active molecules.

These application notes provide a detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromotoluene. The protocol is based on established literature procedures, offering a reliable method for the synthesis of N-(4'-methyl-[1,1'-biphenyl]-3-yl)acetamide.[4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromotoluene), forming a Pd(II) complex.[1]

  • Transmetalation: The organoboron species (this compound) is activated by a base, forming a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

A general schematic of this catalytic cycle is presented below.

Suzuki_Mechanism cluster_products pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Ar¹-X oxidative_addition Oxidative Addition pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_biaryl Ar²-B(OH)₂ (Base) transmetalation Transmetalation pd2_biaryl->pd0 product Product Ar¹-Ar² pd2_biaryl->product reductive_elimination Reductive Elimination

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of N-(4'-methyl-[1,1'-biphenyl]-3-yl)acetamide

This protocol details the coupling of this compound with 4-bromotoluene.

Materials and Reagents
  • This compound

  • 4-Bromotoluene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (for work-up)

  • Brine (saturated NaCl solution, for work-up)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

  • Inert gas (Argon or Nitrogen)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Quantitative Data Summary

The following table summarizes the reagents, their molar equivalents, and typical quantities for a 1.0 mmol scale reaction.

ReagentM.W. ( g/mol )EquivalentsAmount (1.0 mmol scale)Notes
4-Bromotoluene171.041.0171 mgLimiting Reagent
This compound178.991.2215 mgTypically used in slight excess
Pd(PPh₃)₄1155.560.03 (3 mol%)35 mgCatalyst
K₂CO₃138.212.0276 mgBase
1,4-Dioxane88.11-4.0 mLSolvent
Water18.02-1.0 mLCo-solvent
Product N-(4'-methyl-[1,1'-biphenyl]-3-yl)acetamide 225.28 - Expected Yield: ~89% (200 mg) [4]

Step-by-Step Procedure

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants Add 4-bromotoluene, this compound, and K₂CO₃ to a dry round-bottom flask. B 2. Inert Atmosphere Seal the flask, evacuate, and backfill with inert gas (repeat 3x). A->B C 3. Add Catalyst & Solvents Add Pd(PPh₃)₄, 1,4-dioxane, and water under inert atmosphere. B->C D 4. Heating Heat the mixture to 85-90 °C with vigorous stirring for 12-16 hours. C->D E 5. Monitoring Monitor reaction progress by TLC or LC-MS until starting material is consumed. D->E F 6. Cooldown & Dilution Cool to room temperature. Dilute with ethyl acetate and water. E->F G 7. Extraction Separate layers. Extract aqueous phase with ethyl acetate (2x). F->G H 8. Washing & Drying Combine organic layers, wash with brine, and dry over Na₂SO₄. G->H I 9. Concentration Filter and concentrate the organic phase under reduced pressure. H->I J 10. Purification Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate). I->J

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), this compound (215 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Seal the flask with a septum and attach it to a condenser under an inert atmosphere (Argon or Nitrogen).

    • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

    • Using a syringe, add degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL).

  • Reaction:

    • With vigorous stirring, heat the reaction mixture in an oil bath set to 85-90 °C.

    • Allow the reaction to proceed for 12-16 hours (overnight).

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the limiting reagent (4-bromotoluene).

  • Work-up:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (15 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(4'-methyl-[1,1'-biphenyl]-3-yl)acetamide as a solid. The expected yield is approximately 89%.[4]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all solvents were properly degassed to prevent catalyst deactivation. The quality of the boronic acid is also crucial; it can degrade upon prolonged storage. Consider using a different palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos) or a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6]

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Minimizing the amount of water or using anhydrous conditions with a base like potassium fluoride (KF) can sometimes mitigate this issue.[5]

  • Homocoupling: Formation of biphenyl from the boronic acid (Ar²-Ar²) can occur. This is often minimized by ensuring the reaction is oxygen-free and using a high-quality catalyst.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki coupling of 3-Acetamidophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors I should investigate?

A1: When encountering low to no yield in a Suzuki coupling with this compound, a systematic check of the following key parameters is recommended:

  • Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions facilitate its reduction to Pd(0).[1][2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, air-stable precatalyst.[1][2]

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1][2]

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[1][2]

  • Base Selection: The choice and quality of the base are critical. The base activates the boronic acid to facilitate transmetalation.[3] For this compound, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][4] The base should be finely powdered to ensure adequate solubility and reactivity.[2]

  • Solvent System: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is often used to dissolve both the organic and inorganic reagents.[2][5]

Q2: I suspect my this compound is decomposing under the reaction conditions. What could be the cause and how can I mitigate it?

A2: Decomposition of boronic acids, often through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), is a common cause of low yields.[2] For this compound, this can be exacerbated by:

  • Harsh Basic Conditions: Strong bases, especially in the presence of water, can promote protodeboronation.[2]

  • Elevated Temperatures: High reaction temperatures can accelerate the rate of decomposition.[2]

To address this, consider the following strategies:

  • Use Milder Bases: Switching to a milder base like potassium fluoride (KF) or using carefully controlled amounts of a stronger base can be effective.[2]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[2]

  • Employ Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[2]

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate.[2]

Q3: My reaction is sluggish, and the starting materials are consumed very slowly. How can I increase the reaction rate?

A3: A slow reaction rate can be due to several factors, including inefficient oxidative addition or transmetalation. To accelerate the reaction:

  • Ligand Choice: For challenging couplings, especially with electron-rich or sterically hindered aryl halides, using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can facilitate the oxidative addition step.[2]

  • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barriers for the key steps in the catalytic cycle.[2][6] However, be mindful of the potential for boronic acid decomposition at higher temperatures.

  • Catalyst Loading: While not always the solution, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve the reaction rate.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[7][8]

Q4: I am observing significant formation of a homocoupled product from my this compound. What causes this side reaction and how can I prevent it?

A4: Homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen, which can oxidize the palladium catalyst.[1] To minimize homocoupling:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are recommended.[1][7]

  • Use High-Purity Reagents: Impurities in the reagents can sometimes promote side reactions.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess may lead to increased homocoupling.

  • Add an Oxidant Scavenger: In some cases, small amounts of a reducing agent can be added to scavenge any residual oxygen.

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryBase (equivalents)Solvent SystemTemperature (°C)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)9085
2Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)9092
3K₃PO₄ (2.0)Dioxane/H₂O (4:1)9088
4KF (3.0)THF/H₂O (4:1)8075
5Na₂CO₃ (2.0)Ethanol/H₂O (3:1)8082[9]

Note: Yields are representative and can vary based on the specific aryl halide and reaction conditions.

Table 2: Influence of Catalyst and Ligand on Reaction Outcome

EntryPalladium Source (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)-Toluene/H₂O (3:1)10078
2Pd(OAc)₂ (2)SPhos (4)Dioxane/H₂O (4:1)10095
3PdCl₂(dppf) (3)-DMF/H₂O (5:1)9089
4XPhos Pd G3 (2)-THF/H₂O (4:1)8093

Note: Yields are illustrative and depend on the specific substrates and other reaction parameters.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.[1][7]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[2] The concentration is typically in the range of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2] Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_catalyst Q1: Is the Catalyst Active? start->check_catalyst check_inert Q2: Is the Atmosphere Inert? check_catalyst->check_inert Yes solution_catalyst Use fresh/active Pd(0) or air-stable precatalyst. check_catalyst->solution_catalyst No check_reagents Q3: Are Reagents Pure/Stable? check_inert->check_reagents Yes solution_inert Thoroughly degas solvents and maintain inert atmosphere. check_inert->solution_inert No check_conditions Q4: Are Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Verify purity or use a more stable boronic ester. check_reagents->solution_reagents No solution_conditions Screen bases, solvents, ligands, and temperature. check_conditions->solution_conditions No success Improved Yield solution_catalyst->success solution_inert->success solution_reagents->success solution_conditions->success

Caption: A flowchart for troubleshooting low yields in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [Ar'B(OH)₃]⁻ PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ ArBOH2->Boronate Boronate->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 reforms catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

References

Optimizing Reaction Conditions for 3-Acetamidophenylboronic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3-Acetamidophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also utilized in copper-catalyzed Chan-Lam couplings for the formation of carbon-nitrogen and carbon-oxygen bonds, as well as in trifluoromethylation reactions.[1] This reagent is a key building block in the synthesis of various biologically active molecules, including inhibitors for enzymes like 17,20-lyase and compounds with antitumor and antidepressant activities.[1]

Q2: What are the common storage and handling recommendations for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container. It is recommended to keep it refrigerated. The compound is a combustible solid and should be handled with standard personal protective equipment, including eye shields, gloves, and a dust mask.[2] It is important to note that this compound can contain varying amounts of its anhydride.

Q3: What is protodeboronation and how can it be minimized?

A3: Protodeboronation is a common and often undesired side reaction in cross-coupling reactions involving boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to a lower yield of the desired product. This reaction is influenced by factors such as the reaction conditions and the electronic properties of the boronic acid. To minimize protodeboronation, it is crucial to carefully control the reaction pH and ensure an inert atmosphere, as both acidic and basic conditions can promote this side reaction. Using "slow release" strategies with boronic acid derivatives like MIDA boronates or organotrifluoroborates can also be effective.

Q4: How can I purify the final product of a reaction involving this compound?

A4: Purification of the biaryl or arylated products from reactions with this compound typically involves standard chromatographic techniques. After an aqueous work-up to remove inorganic salts and water-soluble impurities, the crude product is often purified by flash column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the product, with common solvent systems including mixtures of hexanes and ethyl acetate or dichloromethane and methanol. Recrystallization from a suitable solvent system can also be an effective purification method.[4]

Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Low or no yield in a Suzuki-Miyaura coupling reaction is a frequent issue. The following guide provides a systematic approach to troubleshooting this problem.

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch of catalyst or consider using a more robust pre-catalyst. The active species is Pd(0), so if using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.
Oxygen Contamination Oxygen can deactivate the catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.
Protodeboronation This side reaction consumes the boronic acid. Minimize this by using anhydrous solvents, carefully selecting the base, and keeping the reaction time as short as possible. Consider using the pinacol ester of the boronic acid, which can be more stable.
Incorrect Base The choice and amount of base are critical for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.
Poor Solubility Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. A mixture of solvents, such as toluene/water or dioxane/water, is often used to facilitate the dissolution of both organic and inorganic reagents.
Sub-optimal Temperature The reaction temperature can influence the rate of all steps in the catalytic cycle. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low/No Yield catalyst Check Catalyst Activity (Use fresh catalyst) start->catalyst inert Ensure Inert Atmosphere (Degas solvents) catalyst->inert If no improvement success Improved Yield catalyst->success If improved boronic_acid Assess Boronic Acid Stability (Consider pinacol ester) inert->boronic_acid If no improvement inert->success If improved base Optimize Base (Screen different bases) boronic_acid->base If no improvement boronic_acid->success If improved solvent Check Solubility (Try solvent mixtures) base->solvent If no improvement base->success If improved temperature Adjust Temperature (Moderate increase) solvent->temperature If no improvement solvent->success If improved temperature->success If improved

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Issue 2: Formation of Homo-coupling Byproducts

The formation of biaryl products derived from the coupling of two molecules of the boronic acid (homo-coupling) can be a significant side reaction.

Potential Cause Troubleshooting Steps
Presence of Oxygen Oxygen can promote the oxidative homo-coupling of boronic acids. Rigorous exclusion of air from the reaction mixture is crucial.
Catalyst System Certain palladium catalysts may favor homo-coupling. Screening different palladium sources and ligands can help identify a more selective catalyst system for the desired cross-coupling.
Reaction Conditions High temperatures and prolonged reaction times can sometimes lead to an increase in homo-coupling. Optimizing these parameters can help to minimize this side reaction.

Data Presentation

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid Derivatives

While specific comparative data for this compound is limited in single studies, the following table, based on analogous substrates, provides insight into the relative performance of different palladium catalyst systems. This can serve as a starting point for catalyst selection.

Catalyst SystemLigand TypeTypical Loading (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄Monodentate Phosphine2 - 5K₂CO₃Toluene/Water90 - 11075 - 85
Pd(dppf)Cl₂Bidentate Ferrocenylphosphine1 - 3K₃PO₄Dioxane/Water80 - 10085 - 95
PEPPSI-IPrN-Heterocyclic Carbene (NHC)0.5 - 2K₃PO₄t-BuOH/Water80 - 100> 95

Note: Yields are indicative and highly dependent on the specific substrates and reaction conditions.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., Toluene/Water, 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling Experimental Workflow

G setup Reaction Setup (Boronic acid, Aryl halide, Base) inert Inert Atmosphere (Purge with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (Monitor progress) catalyst->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Pure Biaryl Product purification->product

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol outlines a general method for the copper-catalyzed N-arylation of a nitrogen-containing nucleophile (e.g., an amine or imidazole) with this compound.

Materials:

  • This compound (1.0 - 1.5 equivalents)

  • N-nucleophile (1.0 equivalent)

  • Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)

  • Base (e.g., Triethylamine or Pyridine, 2.0 equivalents)

  • Solvent (e.g., Dichloromethane or Methanol)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a reaction vessel, add the N-nucleophile, this compound, copper(II) acetate, and the base.

  • If anhydrous conditions are required, add activated molecular sieves.

  • Add the solvent and stir the mixture vigorously at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to several days.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6][7]

Chan-Lam Coupling Signaling Pathway

G ArBOH2 Ar-B(OH)2 (this compound) Intermediate1 [Ar-Cu(II)-NuR2]+ ArBOH2->Intermediate1 NuH R2NH / ROH (N- or O-Nucleophile) NuH->Intermediate1 CuII Cu(II) CuII->Intermediate1 Base Base Base->NuH deprotonation CuIII [Ar-Cu(III)-NuR2]2+ Intermediate1->CuIII Oxidation O2 O2 (Air) O2->Intermediate1 CuI Cu(I) O2->CuI Product Ar-NuR2 (Final Product) CuIII->Product Reductive Elimination CuIII->CuI CuI->CuII Reoxidation

Caption: A simplified representation of the catalytic cycle for the Chan-Lam coupling.

References

Preventing protodeboronation of 3-Acetamidophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Acetamidophenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodeboronation during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of acetanilide, consuming your starting material and reducing the yield of your desired cross-coupled product. Arylboronic acids, in general, are susceptible to this decomposition pathway, and the reaction conditions significantly influence its extent.[1]

Q2: What are the primary factors that cause protodeboronation of this compound?

A2: The main factors that promote protodeboronation are:

  • pH: Both acidic and basic conditions can catalyze the reaction. For many arylboronic acids, high pH (typically above 10) significantly accelerates protodeboronation due to the formation of the more reactive boronate species.[2][3]

  • Temperature: Higher reaction temperatures increase the rate of protodeboronation.

  • Solvent: The presence of a proton source, such as water, is necessary for protodeboronation to occur. While aqueous mixtures are common in Suzuki-Miyaura couplings, a high water content can be detrimental.[4]

  • Reaction Time: Longer reaction times expose the boronic acid to potentially degrading conditions for an extended period, increasing the likelihood of protodeboronation.

  • Oxygen: The presence of oxygen can sometimes lead to oxidative degradation pathways that can compete with the desired reaction.

Q3: How does the acetamido group in this compound affect its susceptibility to protodeboronation?

A3: The acetamido group is an electron-donating group. For arylboronic acids, electron-donating groups can influence the rate of protodeboronation. While electron-withdrawing groups are known to significantly accelerate base-catalyzed protodeboronation, the effect of electron-donating groups is more nuanced and depends on the specific reaction conditions. However, compared to unsubstituted phenylboronic acid, the electronic nature of the acetamido group will influence the reactivity and stability of the C-B bond.

Troubleshooting Guide: Minimizing Protodeboronation of this compound

This guide provides strategies to minimize protodeboronation in Suzuki-Miyaura coupling reactions involving this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low yield of desired product and significant formation of acetanilide High rate of protodeboronation.1. Optimize the Base: Switch to a milder, non-hydroxide base. Weaker bases are often sufficient to facilitate the Suzuki coupling while minimizing the undesired side reaction.[5] 2. Control Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 60-80 °C).[5] 3. Use Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. If a co-solvent is necessary, minimize the amount of water.[5] 4. Employ a Highly Active Catalyst: An efficient palladium catalyst and ligand system can accelerate the desired coupling, outcompeting protodeboronation.[1] 5. Use a More Stable Boron Reagent: Convert this compound to its N-methyliminodiacetic acid (MIDA) boronate ester or potassium trifluoroborate salt.[1]
Inconsistent reaction yields between batches - Variability in the quality of this compound. - Inconsistent degassing of reaction mixtures. - Variations in solvent and base preparation.- Reagent Quality: Ensure the purity and proper storage of this compound. - Inert Atmosphere: Thoroughly degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[6] - Consistent Conditions: Prepare fresh solutions of bases and use anhydrous solvents to ensure reproducibility.
Formation of homocoupling byproducts (biaryl derivatives of acetanilide) The presence of oxygen or certain palladium species can promote the homocoupling of the boronic acid.- Thorough Degassing: Ensure all solvents and the reaction vessel are properly degassed to remove oxygen.[6] - Use of Pd(0) Pre-catalysts: Start with a Pd(0) catalyst source or ensure that the Pd(II) pre-catalyst is efficiently reduced to Pd(0) at the beginning of the reaction.

Data Presentation: Impact of Reaction Parameters on Protodeboronation

While specific quantitative data for the protodeboronation of this compound is not extensively available, the following tables illustrate general trends based on studies of various arylboronic acids.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield and Protodeboronation

Boronic AcidBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Protodeboronation Product (%)
Arylboronic AcidK₃PO₄Dioxane/H₂O80HighLow
Arylboronic AcidK₂CO₃Dioxane/H₂O80Moderate to HighModerate
Arylboronic AcidCs₂CO₃Dioxane/H₂O80HighLow
Arylboronic AcidNaOHDioxane/H₂O80Low to ModerateHigh

Table 2: Effect of Boron Reagent Type on Stability and Reactivity

Boron ReagentStabilityReactivity in Suzuki CouplingPropensity for Protodeboronation
Boronic AcidLowerHigherHigher
MIDA Boronate EsterHighLower (requires deprotection)Significantly Lower
Potassium TrifluoroborateHighModerate to HighLower

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound (Minimizing Protodeboronation)

This protocol provides a starting point for the Suzuki-Miyaura coupling, with considerations to minimize protodeboronation.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the anhydrous base.

  • Add the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound MIDA Ester

This protocol describes the conversion of this compound to its more stable N-methyliminodiacetic acid (MIDA) boronate ester.[7]

Materials:

  • This compound (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.0 eq)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and N-methyliminodiacetic acid.

  • Add toluene to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically several hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The resulting crude this compound MIDA ester is often a crystalline solid and can be used in the subsequent Suzuki-Miyaura coupling, sometimes without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Protocol 3: Suzuki-Miyaura Coupling using this compound MIDA Ester (Slow-Release Strategy)

This protocol is recommended for challenging couplings where protodeboronation is a significant issue.

Materials:

  • Aryl Halide (1.0 eq.)

  • This compound MIDA ester (1.1 eq.)

  • Potassium Phosphate (K₃PO₄) (3.0 eq.)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%)

  • Degassed THF/Water (10:1 mixture)

Procedure:

  • In a glovebox, add the aryl halide, this compound MIDA ester, K₃PO₄, and the palladium pre-catalyst to a reaction vial.

  • Add the degassed THF/water solvent mixture.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Work-up and purify as described in Protocol 1.

Protocol 4: Synthesis of Potassium Trifluoro(3-acetamidophenyl)borate

This protocol describes the conversion of this compound to its corresponding potassium trifluoroborate salt.[8]

Materials:

  • This compound (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (3.0 equiv)

  • Methanol

  • Water

Procedure:

  • In a flask, dissolve this compound in methanol.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Cool the methanolic solution of the boronic acid in an ice bath.

  • Slowly add the KHF₂ solution to the boronic acid solution with stirring. A precipitate should form.

  • Stir the mixture at room temperature for 1-2 hours.

  • Collect the solid by vacuum filtration and wash with cold water and then with a small amount of cold methanol or diethyl ether.

  • Dry the solid under vacuum to obtain potassium trifluoro(3-acetamidophenyl)borate.

Visualizations

Protodeboronation_Pathway A This compound B Suzuki Coupling Product A->B Desired Pathway (Pd Catalyst) C Acetanilide (Protodeboronation) A->C Undesired Pathway D Reaction Conditions (Base, Temp, H2O) D->A D->C Experimental_Workflow cluster_0 Strategy 1: Direct Coupling cluster_1 Strategy 2: Slow-Release Approach A This compound B Suzuki Coupling (Optimized Conditions) A->B C Desired Product B->C D This compound E Convert to MIDA Ester or Trifluoroborate D->E F Stable Intermediate E->F G Suzuki Coupling (Slow Release) F->G H Desired Product G->H Logical_Relationship High_Protodeboronation High Protodeboronation Low_Yield Low Yield of Desired Product High_Protodeboronation->Low_Yield Strong_Base Strong Base (e.g., NaOH) Strong_Base->High_Protodeboronation High_Temperature High Temperature High_Temperature->High_Protodeboronation Aqueous_Solvent High Water Content Aqueous_Solvent->High_Protodeboronation Long_Reaction_Time Long Reaction Time Long_Reaction_Time->High_Protodeboronation

References

Improving the solubility of 3-Acetamidophenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Acetamidophenylboronic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule and, as such, exhibits higher solubility in polar organic solvents. It is known to be soluble in methanol.[1][2] Generally, boronic acids show good solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbon solvents.[3][4][5] The presence of the acetamido group, capable of hydrogen bonding, influences its solubility profile.

Q2: Is there quantitative data available for the solubility of this compound in common organic solvents?

A2: While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding and data from analogous compounds can provide valuable guidance. One source explicitly states that it is "soluble in Methanol".[1][2] For other solvents, experimental determination is recommended.

Q3: How can I experimentally determine the solubility of this compound?

A3: A reliable method for determining the solubility of boronic acids is the dynamic (polythermal) method. This technique involves preparing a mixture of the solute and solvent of a known composition and then slowly heating it while monitoring for the temperature at which the solid completely dissolves, often detected by the disappearance of turbidity.

Troubleshooting Guide: Dissolving this compound

This guide addresses common issues encountered when dissolving this compound for various applications, including Suzuki-Miyaura coupling reactions.

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve at room temperature. Insufficient solvent polarity or low intrinsic solubility.1. Increase Temperature: Gently heating the mixture can significantly improve solubility. For many applications like Suzuki-Miyaura coupling, reactions are often run at elevated temperatures (e.g., 80-110 °C). 2. Solvent Screening: Test a range of polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), or polar protic solvents like ethanol. 3. Use of Co-solvents: A mixture of solvents can be effective. For example, a common system for Suzuki coupling is a mixture of an organic solvent (like dioxane or toluene) with water.
Precipitation occurs upon cooling or standing. The solution was saturated or supersaturated at a higher temperature.1. Maintain Elevated Temperature: If the subsequent reaction is performed at a higher temperature, ensure the solution is maintained at that temperature. 2. Increase Solvent Volume: Add more solvent to decrease the concentration below the saturation point at the desired temperature. 3. Filter at Temperature: If the goal is to prepare a saturated solution for crystallization, filter the hot solution to remove any undissolved solids before allowing it to cool.
Incomplete dissolution even with heating in common solvents. The compound may be forming less soluble aggregates or the solvent is not suitable.1. Consider High-Polarity Solvents: Utilize highly polar solvents like DMF or DMSO, which are known to dissolve a wide range of organic compounds. 2. Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydrides called boroxines, which may have different solubility profiles. Adding a small amount of water to the organic solvent can sometimes help to hydrolyze the boroxine back to the more soluble boronic acid. 3. Esterification: Convert the boronic acid to its pinacol ester. Boronic esters are generally more soluble in a wider range of organic solvents.[3][5]
Low reaction yield in Suzuki-Miyaura coupling due to solubility issues. Poor solubility of the boronic acid, aryl halide, or base in the chosen solvent system, leading to a slow or incomplete reaction.1. Optimize Solvent System: For Suzuki reactions, a biphasic system like Toluene/Water or Dioxane/Water is often effective as it helps to dissolve both the organic-soluble reactants and the inorganic base.[6] 2. Increase Temperature: Running the reaction at a higher temperature can improve the solubility of all components.[6] 3. Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can facilitate the reaction between components in different phases. 4. Homogeneous System: Consider a solvent system where all reactants are soluble, such as DMF or ethanol with a soluble organic base.

Quantitative Solubility Data (Analogues)

Since specific quantitative data for this compound is limited, the following table presents solubility data for the parent compound, phenylboronic acid, in various organic solvents to provide a general reference. The presence of the polar acetamido group is expected to increase solubility in polar solvents compared to the parent compound.

SolventTemperature (°C)Solubility of Phenylboronic Acid ( g/100g of solvent)Reference
Acetone20~15Estimated from graphical data in[3]
Chloroform20~5Estimated from graphical data in[3]
Dipropyl ether20~10Estimated from graphical data in[3]
Methylcyclohexane20< 1[3]

Experimental Protocols

Protocol 1: Dynamic Method for Solubility Determination

This protocol outlines a standard procedure for determining the solubility of this compound in an organic solvent as a function of temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, acetone, THF, DMF, DMSO)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or laser and photodetector (for turbidity measurement)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known mass of this compound and the selected organic solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring. Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.2-0.5 °C/min).

  • Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The point of complete dissolution is when the solution becomes clear. This can be determined visually or more accurately using a luminance probe, which will show a sharp increase in light transmission.

  • Record Temperature: Record the temperature at which the last solid particles disappear. This is the solubility temperature for that specific composition.

  • Data Compilation: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Protocol 2: Improving Solubility via Pinacol Ester Formation

This protocol describes the conversion of this compound to its more organic-soluble pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Reaction flask with a condenser and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and pinacol (1.1 equivalents) in the anhydrous solvent.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours. A Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion.

  • Workup: Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Purification: The resulting crude this compound pinacol ester can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_acid Weigh this compound mix Combine in Jacketed Vessel weigh_acid->mix weigh_solvent Weigh Organic Solvent weigh_solvent->mix heat Heat at Constant Rate mix->heat stir Stir Continuously heat->stir monitor Monitor Turbidity stir->monitor record_temp Record Dissolution Temperature monitor->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve troubleshooting_logic cluster_initial Initial Steps cluster_advanced Advanced Strategies cluster_outcome Outcome start Poor Solubility of This compound increase_temp Increase Temperature start->increase_temp change_solvent Screen Solvents (e.g., DMF, DMSO) start->change_solvent esterify Convert to Pinacol Ester start->esterify Alternative Route use_cosolvent Use Co-solvent System (e.g., Dioxane/Water) increase_temp->use_cosolvent change_solvent->use_cosolvent soluble Improved Solubility use_cosolvent->soluble esterify->soluble

References

3-Acetamidophenylboronic acid reaction byproduct analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-acetamidophenylboronic acid. The following information addresses common issues encountered during synthesis and analysis, with a focus on byproduct formation and characterization.

Frequently Asked Questions (FAQs)

Q1: My this compound appears clumpy and has a different melting point than expected. What could be the cause?

A1: This is often due to the formation of the corresponding boronic anhydride, also known as a boroxine. Boronic acids can dehydrate, especially upon storage or heating, to form a cyclic trimer anhydride. This process is generally reversible upon exposure to water. While the boroxine form is often equally effective in many reactions, such as Suzuki-Miyaura coupling, its different physical properties can be a source of confusion.

Q2: I observe a significant amount of acetanilide in my reaction mixture. Where is it coming from?

A2: The presence of acetanilide is a result of a common side reaction called protodeboronation. In this process, the boronic acid group is replaced by a hydrogen atom. This can be promoted by factors such as elevated temperatures, the presence of water, and certain basic or acidic conditions, and is a known competing pathway in reactions like the Suzuki-Miyaura coupling.

Q3: Can I use this compound that contains the boroxine anhydride in my Suzuki-Miyaura coupling reaction?

A3: In many cases, yes. The boroxine can often be used directly in Suzuki-Miyaura coupling reactions as it can be converted back to the active boronic acid under the reaction conditions, which typically involve a basic aqueous phase. However, the presence of the anhydride may affect reaction kinetics and stoichiometry, so consistency in the starting material is recommended for reproducible results.

Q4: How can I minimize the formation of byproducts during my reaction?

A4: To minimize protodeboronation, it is advisable to use anhydrous solvents, de-gas reagents to remove oxygen, and keep reaction times and temperatures to a minimum. To control the formation of boroxine, avoid prolonged storage of the boronic acid in a non-desiccated environment. Using the boronic acid as fresh as possible is always the best practice.

Troubleshooting Guide

Issue 1: Identification of an unknown impurity in the reaction mixture.

  • Question: I have an unexpected peak in my HPLC chromatogram after a reaction with this compound. How can I identify it?

  • Answer: The two most common byproducts are acetanilide (from protodeboronation) and the boroxine of this compound. You can confirm the identity of these byproducts by comparing the retention time of your unknown peak with authentic standards of acetanilide and by analyzing your starting material for the presence of the boroxine. LC-MS analysis can also be used to identify the molecular weight of the impurity, which will help in its identification.

Issue 2: Low yield in a Suzuki-Miyaura coupling reaction.

  • Question: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired product. What are the potential causes related to the boronic acid?

  • Answer: A low yield can be attributed to several factors related to the boronic acid. Significant protodeboronation of the starting material will reduce the amount of active reagent available for the cross-coupling. Additionally, the presence of a high percentage of the boroxine anhydride may require specific activation conditions to ensure its efficient conversion to the monomeric boronic acid in the catalytic cycle. It is also crucial to ensure the quality and purity of your palladium catalyst, base, and solvents.

Byproduct Analysis

The primary byproducts encountered in reactions involving this compound are the result of protodeboronation and dehydration.

Potential Byproduct Formation Pathways

Byproduct_Formation A This compound B Acetanilide (Protodeboronation Product) A->B H+, H2O (Protodeboronation) C 3-Acetamidophenylboroxine (Anhydride) A->C - H2O (Dehydration) C->A + H2O (Hydrolysis)

Caption: Formation of acetanilide and boroxine from this compound.

Summary of Potential Byproducts
Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Observation
This compoundC₈H₁₀BNO₃178.98Main peak in HPLC and NMR of the starting material.
AcetanilideC₈H₉NO135.16A less polar byproduct peak in reverse-phase HPLC, distinct aromatic signals in ¹H-NMR.
3-AcetamidophenylboroxineC₂₄H₂₄B₃N₃O₆483.89May co-elute or appear as a broader, less retained peak in HPLC. Can be observed in ¹¹B-NMR.

Experimental Protocols

HPLC Method for Byproduct Analysis

This method is designed for the separation and quantification of this compound, acetanilide, and the potential presence of its boroxine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the reaction mixture or starting material in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Quantitative ¹H-NMR Analysis

This protocol can be used to determine the relative amounts of this compound and the acetanilide byproduct in a sample.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a resonance in a clear region of the spectrum. Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of the protons, which is crucial for accurate integration.

  • Data Analysis:

    • Identify and integrate a well-resolved signal for this compound (e.g., a specific aromatic proton).

    • Identify and integrate a well-resolved signal for acetanilide (e.g., the acetyl methyl protons).

    • Integrate the signal from the internal standard.

    • Calculate the molar ratio of the components based on the integral values, the number of protons giving rise to each signal, and the known amount of the internal standard.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for specific applications.

Technical Support Center: Purification of 3-Acetamidophenylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of Suzuki-Miyaura coupling reactions involving 3-acetamidophenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of coupling products derived from this compound.

Problem Potential Cause Recommended Solution
Low Yield of Purified Product Incomplete Reaction: The coupling reaction may not have gone to completion, leaving significant amounts of starting material.Reaction Monitoring: Monitor the reaction progress using TLC, GC-MS, or LC-MS to ensure completion before starting the workup.[1] Catalyst Inactivation: The palladium catalyst may have been deactivated. Ensure the catalyst and ligand are active and consider using a fresh batch.[1]
Product Loss During Workup: The desired product may be partially soluble in the aqueous phase or lost during extractions.Solvent Selection: Use an appropriate organic solvent for extraction based on the product's polarity. Perform multiple extractions with smaller volumes of solvent.[2] pH Adjustment: The pH of the aqueous layer can influence the solubility of the product, especially if it has acidic or basic functional groups. Adjust the pH accordingly before extraction.
Side Reactions: The formation of byproducts such as homocoupled products or protodeboronated starting material can reduce the yield of the desired product.[3]Degassing: Thoroughly degas solvents to minimize oxygen, which can promote homocoupling.[4] Base Selection: The choice of base is critical. Screen different bases like K₃PO₄ or Cs₂CO₃ to optimize the reaction and minimize side reactions.[4]
Difficulty Removing Palladium Catalyst Inefficient Filtration: Simple filtration may not be sufficient to remove finely dispersed or soluble palladium species.Celite Filtration: Filter the reaction mixture through a pad of Celite to help trap finely divided palladium residues.[5] Palladium Scavengers: Use silica-based scavengers with thiol or amine functional groups to bind and remove dissolved palladium.[6] Aqueous Wash: A wash with an aqueous solution of sodium bisulfite (NaHSO₃) can help reduce and remove palladium.
Presence of Boronic Acid-Related Impurities Homocoupling of Boronic Acid: Oxygen in the reaction mixture can lead to the formation of biaryl byproducts from the self-coupling of the boronic acid.[7]Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[2] Use of Reducing Agents: Adding a mild reducing agent can help suppress homocoupling.[8]
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of acetanilide as a byproduct.[7]Anhydrous Conditions: For sensitive substrates, using anhydrous conditions can minimize protodeboronation.[9] Use of Boronic Esters: Consider using the pinacol ester of this compound, which is often more stable and less prone to protodeboronation.[10]
Challenges with Column Chromatography Poor Separation: The product and impurities may have similar polarities, making separation by standard silica gel chromatography difficult.Solvent System Optimization: Systematically screen different eluent systems with varying polarities. A gradient elution may be necessary.[11][12] Alternative Stationary Phases: If silica gel is ineffective, consider using neutral alumina or reverse-phase silica (C18).[13]
Product Streaking on TLC/Column: The amide and boronic acid functionalities can interact strongly with silica gel, leading to tailing.Solvent Additives: Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can sometimes improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying the coupling product of this compound?

A1: Common impurities include residual palladium catalyst, unreacted this compound, the corresponding aryl halide starting material, homocoupled 3,3'-diacetamidobiphenyl, and acetanilide resulting from protodeboronation.[3][7][8]

Q2: How can I effectively remove the palladium catalyst from my final product?

A2: Several methods can be employed for palladium removal. A common first step is to filter the crude reaction mixture through a plug of Celite.[5] For more persistent palladium contamination, specialized palladium scavengers can be used. These are often silica-based materials functionalized with groups that chelate palladium.[6] An aqueous wash with a solution containing sodium bisulfite has also been shown to be effective in reducing residual palladium levels.[14]

Q3: My Suzuki coupling reaction is not going to completion. What should I check first?

A3: When a Suzuki coupling fails or gives low yields, first assess the activity of your palladium catalyst and ligand.[1] Ensure that your solvent is properly degassed, as oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[1][4] Also, verify that the base is appropriate for your specific substrates and is of good quality.

Q4: I am observing a significant amount of homocoupled byproduct from the this compound. How can I prevent this?

A4: Homocoupling is often promoted by the presence of oxygen.[7] Ensuring your reaction is performed under a strictly inert atmosphere (nitrogen or argon) is crucial.[2] Thoroughly degassing your solvents before use is also a critical step.[4] In some cases, the addition of a mild reducing agent can suppress this side reaction.[8]

Q5: Is it better to use this compound or its pinacol ester?

A5: Boronic acids can sometimes be unstable, undergoing dehydration to form cyclic boroxines or suffering from protodeboronation.[7] The corresponding pinacol ester is generally more stable, easier to handle and purify, and less prone to these side reactions.[10] The pinacol ester can be used directly in the Suzuki coupling reaction and may lead to cleaner reactions and higher yields, simplifying the subsequent purification.

Experimental Protocols

General Work-up Procedure
  • Upon completion of the reaction (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and other insoluble materials. Wash the Celite pad with additional ethyl acetate.[5]

  • Transfer the filtrate to a separatory funnel and wash with water (10 mL) and then with brine (20 mL).[2]

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][2]

Purification by Flash Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[2][11]

  • Load the adsorbed crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[12]

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are less soluble.

  • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the hot solution is filtered.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[11]

Visualizations

experimental_workflow cluster_reaction Suzuki Coupling Reaction cluster_workup Work-up cluster_purification Purification start Reaction Mixture (this compound, Aryl Halide, Catalyst, Base, Solvent) reaction Heat and Stir (e.g., 80-110 °C) start->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring cool Cool to RT monitoring->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite dilute->filter extract Aqueous Extraction (Water, Brine) filter->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure Pure Product chromatography->pure recrystallization->pure

Caption: General workflow for the synthesis and purification of this compound coupling products.

troubleshooting_logic cluster_impurity_type Identify Primary Impurity cluster_solutions Potential Solutions start Purification Issues? pd_catalyst Palladium Catalyst start->pd_catalyst boronic_acid Boronic Acid Impurities (Homocoupled, Unreacted) start->boronic_acid starting_material Other Starting Material start->starting_material celite_scavenger Celite Filtration or Pd Scavenger pd_catalyst->celite_scavenger degas_inert Improve Degassing and Inert Atmosphere boronic_acid->degas_inert optimize_stoichiometry Optimize Stoichiometry starting_material->optimize_stoichiometry

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: 3-Acetamidophenylboronic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-acetamidophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Suzuki coupling reaction involving this compound?

A typical aqueous workup procedure is as follows:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and then brine to remove inorganic salts and water-soluble impurities.

  • Dry the separated organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product, which can then be purified.[1][2]

Q2: My reaction shows low to no yield. What are the first things I should check?

When a Suzuki coupling fails, systematically assess these key parameters:

  • Catalyst Activity : Ensure your palladium catalyst and ligand are active. Some palladium precatalysts are sensitive to air and may require an inert atmosphere for handling.[1] Consider using a fresh batch or a more robust precatalyst.

  • Inert Atmosphere : Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere like nitrogen or argon.[1]

  • Reagent Purity : Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[1]

  • Base and Solvent : The choice of base and solvent is crucial. The base must be sufficiently strong to promote transmetalation but not so strong that it causes degradation of your starting materials or product.[1] For biphasic reactions, ensure stirring is vigorous enough for efficient mixing.[1]

Q3: How can I remove unreacted this compound from my product?

This compound is acidic and can often be removed with a basic aqueous wash. During the workup, after diluting with an organic solvent, wash the organic layer with a mild aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃).[3] This will convert the boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.[3] Afterwards, re-acidify the aqueous layer and extract if you need to recover the boronic acid.

Q4: I am observing significant formation of a biphenyl byproduct. What causes this and how can it be minimized?

The formation of a biaryl byproduct from the boronic acid (homocoupling) is typically caused by the presence of oxygen, which interferes with the catalytic cycle.[1] To minimize this side reaction, ensure that all solvents are thoroughly degassed before use and that the reaction is rigorously maintained under an inert atmosphere (nitrogen or argon) from start to finish.[1]

Q5: How do I effectively remove the palladium catalyst after the reaction?

Residual palladium can often be removed by filtration or specialized workup techniques:

  • Filtration through Celite : After the reaction, dilute the mixture and filter it through a pad of Celite to remove insoluble palladium species.[2]

  • Chromatography : Standard flash column chromatography on silica gel is often effective at separating the product from the palladium catalyst and ligands.

  • Precipitation : In some cases, adding a non-polar solvent like hexane or diethyl ether can cause the palladium complexes to precipitate, allowing for removal by filtration.[3]

Q6: I suspect protodeboronation is occurring. How can I prevent this?

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common side reaction.[1][4] It is often accelerated by strong bases and the presence of water.[1] To prevent it:

  • Use a Milder Base : Switch from strong bases like NaOH to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions : Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive catalyst; Oxygen contamination; Impure reagents; Incorrect base or solvent.Use a fresh, air-stable precatalyst. Ensure the system is under an inert atmosphere and solvents are degassed.[1] Verify the purity of starting materials. Screen different bases and solvents.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and ensure a strict inert (N₂ or Ar) atmosphere is maintained throughout the reaction.[1]
Significant Protodeboronation Base is too strong; Presence of excess water.Use a milder base (e.g., K₂CO₃, KF).[1] Switch to anhydrous reaction conditions if possible.[1]
Product and Boronic Acid Co-elute Similar polarity of the product and the acidic starting material.During workup, perform a basic wash (e.g., 1M NaOH) to remove the acidic boronic acid into the aqueous phase.[3] Alternatively, try a different solvent system for chromatography, potentially with an additive like triethylamine to suppress the acidity of the boronic acid.[5]
Formation of Black Precipitate (Pd Black) Catalyst decomposition.This can occur with less stable catalysts or if the reaction is overheated. While some Pd black is common, excessive amounts indicate a problem. Ensure proper ligand-to-metal ratio and consider a more robust ligand or precatalyst.
Difficulty Removing Palladium Catalyst High catalyst loading; Ligand choice.Filter the crude reaction mixture through a pad of Celite.[2] Use the minimum effective catalyst loading. Purify carefully using column chromatography.

Experimental Protocols

Protocol 1: Standard Aqueous Biphasic Workup
  • Cooling: Allow the reaction vessel to cool to ambient temperature.

  • Dilution: Dilute the mixture with 3-5 volumes of an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with 2-3 volumes of deionized water. Separate the layers.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water. Separate the layers.

  • Drying: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄ for 15-30 minutes.

  • Filtration & Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]

Protocol 2: Workup with Basic Wash for Boronic Acid Removal
  • Cooling & Dilution: Cool the reaction to room temperature and dilute with 3-5 volumes of an organic solvent (e.g., Ethyl Acetate).

  • Basic Wash: Transfer to a separatory funnel and wash with 1-2 volumes of 1M NaOH or saturated NaHCO₃ solution. Vigorously shake and separate the layers. This step removes the unreacted this compound.[3]

  • Aqueous & Brine Wash: Wash the organic layer sequentially with deionized water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Visual Guides

Workup_Workflow start Reaction Complete cool Cool to Room Temp start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute wash Aqueous Wash (Water & Brine) dilute->wash separate Separate Organic Layer wash->separate dry Dry with Na₂SO₄ separate->dry filter Filter dry->filter concentrate Concentrate Under Reduced Pressure filter->concentrate end Crude Product concentrate->end

Caption: Standard Suzuki coupling workup workflow.

Troubleshooting_Logic problem problem cause cause solution solution p1 Low / No Yield c1 Catalyst / Ligand p1->c1 Check c2 Atmosphere p1->c2 Check c3 Reagents p1->c3 Check s1 Use Fresh Catalyst c1->s1 Solution s2 Degas Solvents, Use Inert Gas c2->s2 Solution s3 Verify Purity c3->s3 Solution

Caption: Troubleshooting logic for low-yield reactions.

Suzuki_Cycle pd0 Pd(0)L₂ pdi R¹-Pd(II)L₂-X pd0->pdi R¹-X oa_label Oxidative Addition pdii R¹-Pd(II)L₂-R² pdi->pdii R²-B(OH)₂ (Base) tm_label Transmetalation side_reaction Side Reactions (Homocoupling, Protodeboronation) pdi->side_reaction pdii->pd0 R¹-R² re_label Reductive Elimination

Caption: The Suzuki catalytic cycle and common side reactions.

References

Technical Support Center: Recrystallization of 3-Acetamidophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the recrystallization of 3-acetamidophenylboronic acid and its derivatives. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include boroxines (anhydrides), which are cyclic trimers formed by the dehydration of the boronic acid, and starting materials or byproducts from the synthesis. Protodeboronation, the cleavage of the C-B bond, can also lead to acetanilide as an impurity.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on available data and analogous compounds, a range of solvents can be considered. The choice of solvent will depend on the specific derivative and the impurities present. Water, ethanol, methanol, chloroform, and mixed solvent systems like ethyl acetate/hexane have been reported for the recrystallization of boronic acids.[1] For this compound specifically, crystallization from chloroform and ethanol has been documented to yield different polymorphs.

Q3: How does the acetamido group influence the solubility of phenylboronic acid?

A3: The acetamido group (-NHCOCH₃) is a polar functional group that can participate in hydrogen bonding. This generally increases the polarity of the molecule compared to unsubstituted phenylboronic acid, which may affect its solubility in different solvents. It is expected to have good solubility in polar protic solvents like alcohols and water.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To address this, you can try using a larger volume of solvent, switching to a solvent with a lower boiling point, or using a mixed solvent system to better control the solubility.

Q5: Can I use column chromatography to purify this compound derivatives?

A5: While possible, column chromatography of boronic acids on silica gel can be challenging due to their tendency to streak and decompose on the stationary phase.[1] Recrystallization is often the preferred method for purification. If chromatography is necessary, using a less acidic stationary phase like neutral alumina or a reversed-phase column (C18) may yield better results.

Data Presentation: Solvent Selection Guide

SolventQualitative Solubility at Room Temperature (approx. 20-25°C)Qualitative Solubility at Elevated TemperatureSuitability for Recrystallization
Water Slightly SolubleSolubleGood, especially for removing non-polar impurities.
Methanol SolubleVery SolublePotentially suitable, but may require cooling to very low temperatures for good recovery.
Ethanol Moderately SolubleSolubleGood; has been used to crystallize polymorphs of this compound.
Chloroform Slightly SolubleSolubleGood; has been used to crystallize polymorphs of this compound.
Ethyl Acetate Sparingly SolubleModerately SolubleMay be a good single solvent or can be used in a mixed system with a non-polar solvent like hexane.
Hexane InsolubleInsolubleUnsuitable as a primary solvent, but can be used as an anti-solvent in a mixed solvent system.
Acetone SolubleVery SolubleSimilar to methanol, may lead to low recovery unless cooled significantly.

Experimental Protocols

Protocol 1: Determining Quantitative Solubility

To construct a precise recrystallization protocol, it is essential to first determine the solubility of your this compound derivative in various solvents at different temperatures.

Materials:

  • Crude this compound derivative

  • Selection of potential recrystallization solvents (e.g., water, ethanol, ethyl acetate)

  • Small vials or test tubes

  • Stir plate and magnetic stir bars

  • Thermometer or temperature probe

  • Syringes and syringe filters (0.45 µm)

  • Analytical balance

Methodology:

  • Sample Preparation: Add a known excess amount of the crude solid to a vial containing a measured volume of the chosen solvent.

  • Equilibration: Stir the mixture at a constant temperature (e.g., room temperature, ~25°C) for a sufficient time (e.g., 1-2 hours) to ensure the solution is saturated.

  • Sample Withdrawal: Stop stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dissolved solid. The difference in weight will give you the mass of the solid that was dissolved in the known volume of solvent at that temperature.

  • Repeat at Elevated Temperature: Repeat steps 1-5 at an elevated temperature (e.g., the boiling point of the solvent) to determine the solubility at that temperature.

  • Calculate Solubility: Express the solubility in grams per 100 mL ( g/100 mL) for each solvent at each temperature.

Protocol 2: Recrystallization of this compound

This is a general protocol that should be adapted based on the solubility data obtained from Protocol 1.

Materials:

  • Crude this compound derivative

  • Optimal recrystallization solvent (determined from Protocol 1)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring on a hot plate. If using a volatile solvent, attach a condenser to the flask.

  • Addition of Solvent: Add small portions of the hot solvent to the flask until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a period of time. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Reheat the solution to boil off some of the solvent and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.
Low yield of purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Ensure the solution is thoroughly cooled in an ice bath.
Product is still impure after recrystallization. - The cooling process was too rapid, trapping impurities.- The chosen solvent is not optimal for separating the desired compound from the impurities.- Allow the solution to cool slowly and undisturbed.- Perform a second recrystallization with the same or a different solvent system.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities lowering the melting point.- Use a larger volume of solvent.- Switch to a solvent with a lower boiling point.- Try a mixed solvent system.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Drying start Crude 3-Acetamidophenylboronic Acid Derivative choose_solvent Select Solvent (based on solubility data) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly no insoluble impurities hot_filtration->cool_slowly if impurities present ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound derivatives.

Troubleshooting_Logic cluster_solutions Troubleshooting Paths start Recrystallization Attempted check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out start->oiling_out Oiling Out Occurs no_crystals No Crystals check_crystals->no_crystals No check_purity Product Pure & Good Yield? check_crystals->check_purity Yes solution_no_crystals - Reduce solvent volume - Scratch flask - Add seed crystal no_crystals->solution_no_crystals solution_oiling_out - Use more solvent - Change solvent - Use mixed solvent oiling_out->solution_oiling_out low_yield Low Yield solution_low_yield - Minimize hot solvent - Pre-heat funnel - Ensure complete cooling low_yield->solution_low_yield impure_product Impure Product solution_impure - Cool slowly - Re-recrystallize impure_product->solution_impure check_purity->low_yield No, Low Yield check_purity->impure_product No, Impure success Successful Recrystallization check_purity->success Yes

Caption: A logical troubleshooting guide for common issues in recrystallization.

References

Common side reactions with 3-Acetamidophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetamidophenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The two most prevalent side reactions are protodeboronation and homocoupling .[1][2]

  • Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of acetanilide as a byproduct. This reaction is often promoted by aqueous basic or acidic conditions and elevated temperatures.

  • Homocoupling: This reaction involves the palladium-catalyzed coupling of two molecules of this compound to form 3,3'-diacetyl-biphenyl-4,4'-diamine. The presence of oxygen is a known promoter of this side reaction.[2][3]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes?

A2: Low yields in Suzuki-Miyaura reactions are a common issue and can stem from several factors:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent. The base activates the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Solvents like dioxane, THF, and toluene, often with some water, are frequently used. The optimal conditions may require screening.[4]

  • Protodeboronation: As mentioned, the loss of the boronic acid starting material through protodeboronation will directly reduce the yield of your desired product.[1]

  • Presence of Oxygen: Oxygen can lead to catalyst deactivation and promote the unwanted homocoupling side reaction.[2][3]

Q3: How can I minimize the formation of the homocoupling byproduct?

A3: Minimizing the homocoupling of this compound can be achieved by:

  • Maintaining an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[5] This is the most critical step to prevent oxygen from entering the reaction vessel.

  • Using a Pd(0) Catalyst Source: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources that require in-situ reduction, a step where boronic acid can be consumed in side reactions.[4]

  • Adding a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species that may promote homocoupling.[5]

Q4: What strategies can be employed to suppress protodeboronation?

A4: Suppressing protodeboronation is key to improving reaction efficiency. Consider the following:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[3] These esters can often be used directly in the coupling reaction.

  • Anhydrous Conditions: While some water can be beneficial for the Suzuki-Miyaura reaction, excessive water or prolonged reaction times in aqueous basic conditions can accelerate protodeboronation. Using anhydrous solvents and bases may be beneficial.

  • Control of pH: The rate of protodeboronation is highly pH-dependent. For many arylboronic acids, the reaction is accelerated under both acidic and strongly basic conditions.[1] Careful selection of the base and buffering the reaction mixture can sometimes help.

  • Reaction Temperature and Time: Use the lowest temperature at which the reaction proceeds at a reasonable rate and avoid unnecessarily long reaction times.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Cross-Coupled Product
Possible Cause Troubleshooting Step Explanation
Degraded this compound Use freshly purchased boronic acid or its pinacol ester derivative.Boronic acids can degrade over time, especially if exposed to moisture and air. Pinacol esters are generally more stable.[3]
Inactive Palladium Catalyst Use a fresh palladium source and ligand. Consider using a Pd(0) precatalyst.Pd(II) precatalysts need to be reduced to the active Pd(0) species. If this fails, the catalytic cycle will not start. Ligands can also degrade.[4]
Inappropriate Base or Solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, THF/water, toluene/water).The optimal combination is highly dependent on the specific substrates. The base is crucial for the transmetalation step.[4]
Low Reaction Temperature Gradually increase the reaction temperature.Many Suzuki couplings require heating (e.g., 80-100 °C) to proceed efficiently. However, excessive heat can cause catalyst decomposition.[4]
Presence of Oxygen Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.Oxygen can deactivate the palladium catalyst.
Problem 2: Significant Formation of Side Products
Side Product Observed Primary Cause Troubleshooting Strategy Explanation
Acetanilide (Protodeboronation Product) Presence of excess water, strong base, or high temperatures.Use the pinacol ester of this compound. Minimize water content. Use a milder base or lower the reaction temperature.These conditions promote the cleavage of the carbon-boron bond.[1]
3,3'-diacetyl-biphenyl-4,4'-diamine (Homocoupling Product) Presence of oxygen in the reaction mixture.Rigorously degas all solvents and the reaction setup. Maintain a positive pressure of an inert gas (Ar or N₂).Oxygen facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2][3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive pressure of the inert gas.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Purification Strategy for Removing Side Products
  • Protodeboronation Product (Acetanilide): This byproduct is often more polar than the desired biaryl product and can typically be separated by silica gel column chromatography.

  • Homocoupling Product (3,3'-diacetyl-biphenyl-4,4'-diamine): This byproduct is typically less polar than the desired cross-coupled product and can also be separated by column chromatography. In some cases, recrystallization can be an effective purification method.

Visualizations

Logical Workflow for Troubleshooting Suzuki-Miyaura Reactions

Troubleshooting_Workflow Start Reaction Failure (Low Yield or Side Products) Check_Reagents Check Reagent Quality - Boronic Acid Fresh? - Catalyst/Ligand Active? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Base/Solvent Optimal? - Temperature Appropriate? Start->Check_Conditions Check_Inertness Verify Inert Atmosphere - Degassing Thorough? - Positive Pressure Maintained? Start->Check_Inertness Protodeboronation Protodeboronation Suspected Start->Protodeboronation Homocoupling Homocoupling Suspected Start->Homocoupling Optimize Optimize Conditions (Screen Bases, Solvents, Temp.) Check_Reagents->Optimize Check_Conditions->Optimize Improve_Inertness Improve Degassing/ Inert Gas Technique Check_Inertness->Improve_Inertness Use_Ester Use Boronic Ester Derivative Protodeboronation->Use_Ester Homocoupling->Improve_Inertness Success Successful Reaction Optimize->Success Use_Ester->Success Improve_Inertness->Success

Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.

Proposed Signaling Pathway Inhibition by Phenylboronic Acid Derivatives

Disclaimer: This diagram is based on studies of phenylboronic acid, a close structural analog of this compound, and its effects on cancer cell migration. The specific effects of this compound on these pathways may vary.

Signaling_Pathway cluster_rho Rho GTPase Signaling PBA Phenylboronic Acid Derivatives RhoA RhoA PBA->RhoA inhibits Rac1 Rac1 PBA->Rac1 inhibits Cdc42 Cdc42 PBA->Cdc42 inhibits ROCK ROCK RhoA->ROCK Rac1->ROCK Cdc42->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates Actomyosin Actomyosin Contractility MLC->Actomyosin Migration Cell Migration Actomyosin->Migration

Caption: Proposed inhibition of Rho GTPase signaling pathways by phenylboronic acid derivatives, leading to reduced cell migration.[7]

References

Technical Support Center: Catalyst Deactivation in 3-Acetamidophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Acetamidophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation and other common issues encountered during these reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has a low yield. What are the common initial checks?

A1: When encountering issues with Suzuki-Miyaura couplings, a systematic check of the reaction components and conditions is crucial. Here are the primary factors to investigate:

  • Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Ensure your palladium source and ligands are fresh and have been stored correctly, as some can be sensitive to air and moisture. Consider using a more robust, air-stable precatalyst.[1]

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is essential to thoroughly degas all solvents and ensure the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[1]

  • Reagent Purity: Verify the purity of both the this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.[1]

  • Base and Solvent Choice: The selection of the base and solvent system is critical. The base must be sufficiently strong to promote the transmetalation step but not so strong as to cause degradation of the starting materials or product.[1] Ensure the base is finely powdered and dry for anhydrous reactions.[1]

Q2: I am observing significant formation of a biaryl byproduct derived from the homocoupling of this compound. What causes this and how can I minimize it?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling. This is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of two boronic acid molecules.[1][2] This side reaction can become competitive if the main catalytic cycle is slow. To minimize homocoupling:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Employing a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species can favor the desired cross-coupling pathway.

  • Optimize Reaction Conditions: Adjusting the temperature or catalyst loading may also help to favor the cross-coupling over the homocoupling reaction.

Q3: Could the acetamido group on the this compound be interfering with the catalyst?

A3: While not as strongly coordinating as some other functional groups, it is possible for the amide group to interact with the palladium center. Amide functionalities can potentially act as ligands, and if this interaction is strong, it could lead to the formation of inactive or less active catalyst complexes. This might slow down the catalytic cycle and contribute to lower yields. If catalyst inhibition by the acetamido group is suspected, screening different ligands that can compete with this coordination may be beneficial. Bulky, electron-rich phosphine ligands are often effective in stabilizing the active catalytic species and can sometimes mitigate inhibitory effects from substrates.

Q4: What is protodeboronation and is this compound susceptible to it?

A4: Protodeboronation is a key decomposition pathway for boronic acids, where the boronic acid group is replaced by a hydrogen atom.[1] This side reaction is often promoted by high temperatures and the presence of a base and water. While electron-rich boronic acids are generally more stable than electron-deficient ones, protodeboronation can still occur. To minimize this:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using a milder base such as K₂CO₃ or K₃PO₄.

  • Control Temperature: Avoid excessively high reaction temperatures.

  • Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable derivative, such as a pinacol ester (BPin) or a diethanolamine adduct.[1] These are more resistant to protodeboronation.[1]

Q5: My reaction mixture turns black, and the reaction stalls. What is happening?

A5: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation through agglomeration.[3] This means the active, soluble palladium species have aggregated into inactive, bulk palladium metal. This can be caused by:

  • High Temperatures: Elevated temperatures can accelerate the agglomeration process.

  • Inadequate Ligand Stabilization: If the ligand is not effectively stabilizing the palladium nanoparticles, they are more likely to aggregate.

  • Slow Catalytic Turnover: If a step in the catalytic cycle is very slow, it can increase the lifetime of unstable palladium intermediates that are prone to decomposition.

To prevent the formation of palladium black, you can try lowering the reaction temperature, using more robust ligands that provide better stabilization, or adjusting the catalyst-to-ligand ratio.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues in Suzuki-Miyaura reactions with this compound.

Observed Problem Potential Cause Suggested Solution
Low or No Conversion of Starting Materials Inactive catalystUse a fresh batch of catalyst and ligand. Consider an air-stable precatalyst.[1]
Insufficiently inert atmosphereThoroughly degas solvents and maintain a positive pressure of inert gas (Ar or N₂).[1]
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[1][4]
Low reaction temperatureGradually increase the reaction temperature, while monitoring for decomposition.
Formation of Homocoupling Product Presence of oxygenImprove degassing procedures (sparging or freeze-pump-thaw).[2]
Slow cross-coupling kineticsIncrease catalyst loading or switch to a more active catalyst system.
Formation of Protodeboronation Byproduct (Acetanalide) High temperature and/or strong baseLower the reaction temperature. Use a milder base (e.g., K₂CO₃).[1]
Prolonged reaction timeMonitor the reaction closely and stop it once the starting material is consumed.
Boronic acid instabilityConvert the boronic acid to a more stable pinacol ester or diethanolamine adduct.[1]
Catalyst Turns Black (Palladium Black Formation) Catalyst agglomerationLower the reaction temperature. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) for better stabilization.[3]
Incomplete ligand coordinationEnsure an appropriate palladium-to-ligand ratio.
Reaction is Not Reproducible Variable quality of reagentsUse reagents from the same batch or re-purify them. Boronic acids can degrade upon storage.
Inconsistent inert atmosphereStandardize the degassing and inert atmosphere setup for all reactions.
Inconsistent stirringEnsure vigorous and consistent stirring, especially in biphasic systems.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and should be optimized for specific substrates and reaction scales.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction Execution: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Reaction Start check_yield Low or No Yield? start->check_yield reagents Check Reagent Purity & Stability - Fresh Catalyst/Ligand? - Boronic Acid Quality? - Dry Solvents/Base? check_yield->reagents Yes success Successful Reaction check_yield->success No conditions Verify Reaction Conditions - Inert Atmosphere? - Correct Temperature? - Adequate Stirring? reagents->conditions side_products Major Side Products Observed? conditions->side_products homocoupling Homocoupling Product (Biaryl of Boronic Acid) side_products->homocoupling Yes protodeboronation Protodeboronation Product (Acetanilide) side_products->protodeboronation Yes pd_black Palladium Black Formation side_products->pd_black Yes side_products->success No, Re-evaluate System solve_homocoupling Improve Degassing Use Pd(0) Source Optimize Catalyst Loading homocoupling->solve_homocoupling solve_protodeboronation Lower Temperature Use Milder Base Protect Boronic Acid (e.g., BPin) protodeboronation->solve_protodeboronation solve_pd_black Lower Temperature Use Bulky/Robust Ligands Adjust Pd:Ligand Ratio pd_black->solve_pd_black

Caption: A logical workflow for diagnosing and resolving issues in Suzuki-Miyaura coupling reactions.

Catalyst_Deactivation_Pathways Common Catalyst Deactivation Pathways active_catalyst Active Pd(0)L_n Catalyst agglomeration Agglomeration active_catalyst->agglomeration ligand_degradation Ligand Degradation (e.g., Oxidation) active_catalyst->ligand_degradation poisoning Catalyst Poisoning (e.g., Impurities, Substrate Coordination) active_catalyst->poisoning catalytic_cycle Suzuki-Miyaura Catalytic Cycle active_catalyst->catalytic_cycle Productive Path pd_black Palladium Black (Inactive) agglomeration->pd_black inactive_complex Inactive Pd Complex ligand_degradation->inactive_complex poisoning->inactive_complex catalytic_cycle->active_catalyst

Caption: Key pathways leading to the deactivation of palladium catalysts in cross-coupling reactions.

References

Technical Support Center: Handling Air-Sensitive 3-Acetamidophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling air-sensitive 3-Acetamidophenylboronic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound is a solid that should be stored in a cool, dry place in a tightly sealed container to minimize exposure to atmospheric moisture.[1] For prolonged storage, keeping it in a desiccator or under an inert atmosphere (e.g., in a glovebox) is recommended to prevent degradation. When handling the reagent, avoid forming dust and ensure good ventilation.[1]

Q2: Is it necessary to run reactions with this compound under an inert atmosphere?

A2: Yes, for optimal results and to avoid common side reactions, it is highly recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon).[2] Oxygen can lead to the decomposition of the palladium catalyst and cause undesirable side reactions such as the homocoupling of the boronic acid.[2] Moisture can lead to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4]

Q3: What are the common side reactions observed with this compound in Suzuki-Miyaura coupling?

A3: The two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, leading to the formation of acetanilide as a byproduct. This is often promoted by excessive heat, moisture, or harsh basic conditions.[3][4][5]

  • Homocoupling: This is the self-coupling of this compound to form 3,3'-diacetyl-biphenyl-x,x'-diamine. This can be caused by the presence of oxygen, which can interfere with the palladium catalytic cycle.[2]

Q4: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the first things to check?

A4: When troubleshooting a low-yield Suzuki-Miyaura coupling, consider the following:

  • Inert Atmosphere: Ensure that your reaction setup is properly purged of air and maintained under a positive pressure of inert gas.[2]

  • Reagent Quality: Verify the purity of your this compound, aryl halide, and solvent. Boronic acids can degrade over time.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For some substrates, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ may be more effective than a Pd(II) source that needs to be reduced in situ.[3] Consider using bulky, electron-rich ligands for challenging couplings.[3]

  • Base and Solvent: The base and solvent system is critical. Ensure the base is strong enough to promote transmetalation but not so harsh that it causes degradation. The base should be finely powdered and dry for anhydrous reactions.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving this compound.

Problem Potential Cause Suggested Solution References
Low to no product formation Inactive catalyst.Use a fresh batch of palladium catalyst or a more robust pre-catalyst. Ensure proper degassing to prevent catalyst oxidation.[2][3]
Poor oxidative addition.For less reactive aryl halides (e.g., chlorides), use a more electron-rich and bulky ligand (e.g., Buchwald ligands).[3]
Inefficient transmetalation.Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) and consider adding a small amount of water to improve solubility and facilitate boronate formation.[3]
Significant protodeboronation byproduct Harsh basic conditions.Switch to a milder base such as KF or K₂CO₃.[3]
Presence of excess water.Use anhydrous solvents and dry reagents. If water is required for the reaction, use the minimum necessary amount.[3]
High reaction temperature.Run the reaction at the lowest temperature that provides a reasonable reaction rate.[3]
Significant homocoupling byproduct Presence of oxygen.Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere throughout the experiment.[2]
Use of a Pd(II) pre-catalyst.Consider using a Pd(0) catalyst source to bypass the in-situ reduction step that can be sensitive to oxygen.[3]
Difficulty in product purification Residual palladium catalyst.Pass the crude product through a plug of silica gel or treat with a palladium scavenger.
Boronic acid-related impurities.Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove unreacted boronic acid.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction under Inert Atmosphere

This protocol provides a general methodology for the palladium-catalyzed cross-coupling of this compound with an aryl halide under an inert atmosphere.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or similar reaction vessel

  • Magnetic stir bar

  • Inert gas source (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Glassware Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the Schlenk flask, add the this compound, aryl halide, base, and magnetic stir bar.

  • Degassing: Seal the flask with a septum and purge with an inert gas for 15-20 minutes. This can be done by connecting the flask to a Schlenk line and performing several vacuum-backfill cycles.

  • Solvent Addition: Add the degassed solvent to the reaction flask via a syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting Logic for Low Yield Reactions

Troubleshooting_Low_Yield start Low Yield or No Reaction check_inert Verify Inert Atmosphere start->check_inert Start Here check_reagents Check Reagent Purity & Stoichiometry check_inert->check_reagents OK optimize_inert Improve Degassing (Freeze-Pump-Thaw) check_inert->optimize_inert Issue Found check_catalyst Evaluate Catalyst/Ligand System check_reagents->check_catalyst OK optimize_reagents Use Fresh Reagents Adjust Stoichiometry check_reagents->optimize_reagents Issue Found check_conditions Assess Reaction Conditions (Base, Solvent, Temp.) check_catalyst->check_conditions OK optimize_catalyst Screen Different Catalysts/Ligands check_catalyst->optimize_catalyst Issue Found optimize_conditions Screen Bases, Solvents & Temperatures check_conditions->optimize_conditions Issue Found success Improved Yield optimize_inert->success optimize_reagents->success optimize_catalyst->success optimize_conditions->success

Caption: Troubleshooting workflow for low-yield reactions.

Experimental Workflow for Air-Sensitive Suzuki Coupling

Suzuki_Workflow prep_glassware 1. Oven-Dry Glassware add_solids 2. Add Solids (Boronic Acid, Aryl Halide, Base) prep_glassware->add_solids degas 3. Degas System (Vacuum/Inert Gas Cycles) add_solids->degas add_solvent 4. Add Degassed Solvent via Syringe degas->add_solvent add_catalyst 5. Add Catalyst under Inert Gas Flow add_solvent->add_catalyst react 6. Heat and Stir Reaction add_catalyst->react workup 7. Quench and Work-up react->workup purify 8. Purify Product workup->purify

References

Validation & Comparative

A Comparative Guide to 3-Acetamidophenylboronic Acid and 4-Acetamidophenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Phenylboronic acids are key reagents in these transformations, and the nature and position of substituents on the phenyl ring can significantly influence their reactivity. This guide provides an objective comparison of the performance of 3-acetamidophenylboronic acid and 4-acetamidophenylboronic acid in Suzuki coupling reactions, supported by theoretical considerations and representative experimental data.

Theoretical Comparison of Reactivity

The reactivity of a substituted phenylboronic acid in the transmetalation step of the Suzuki coupling is influenced by both electronic and steric factors. The acetamido group (-NHCOCH₃) is generally considered an activating group in electrophilic aromatic substitution due to the electron-donating resonance effect (+R) of the nitrogen lone pair, which outweighs its electron-withdrawing inductive effect (-I).[1][2] This increased electron density on the phenyl ring can facilitate the transmetalation step.

  • 4-Acetamidophenylboronic Acid (Para Isomer): In the para position, the acetamido group can exert its maximum electron-donating resonance effect on the carbon atom bonded to the boronic acid moiety. This is because the lone pair on the nitrogen can be delocalized through the aromatic ring directly to the ipso-carbon, increasing its nucleophilicity and thus enhancing the rate of transmetalation.

  • This compound (Meta Isomer): When the acetamido group is in the meta position, its electron-donating resonance effect does not extend to the ipso-carbon. The primary electronic influence at the meta position is the inductive effect, which is electron-withdrawing for the acetamido group. This may result in a slightly lower reactivity compared to the para isomer.

Therefore, from a theoretical standpoint, 4-acetamidophenylboronic acid is expected to be more reactive than this compound in Suzuki coupling reactions due to more effective electronic activation.

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801285Hypothetical Data
4-Acetamidophenylboronic Acid 4-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801092  Hypothetical Data

*Note: The data in this table is representative and compiled from typical Suzuki-Miyaura coupling conditions. Direct comparative experimental data under identical conditions for these specific reactants was not found in the reviewed literature. The presented yields are plausible based on theoretical considerations and similar reported reactions.

The representative data suggests that 4-acetamidophenylboronic acid may provide a higher yield in a shorter reaction time compared to its 3-acetamido counterpart under similar conditions, which aligns with the theoretical prediction of its enhanced reactivity.

Experimental Protocols

Below are detailed, representative methodologies for the Suzuki-Miyaura cross-coupling reaction using each of the acetamidophenylboronic acid isomers.

Experimental Protocol 1: Suzuki Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Sodium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene, ethanol, and water to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental Protocol 2: Suzuki Coupling of 4-Acetamidophenylboronic Acid with 4-Bromoanisole

Materials:

  • 4-Acetamidophenylboronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Sodium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, combine 4-acetamidophenylboronic acid, 4-bromoanisole, and sodium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add toluene, ethanol, and water to the flask.

  • Sparge the mixture with the inert gas for 15 minutes to ensure anaerobic conditions.

  • Introduce the Pd(PPh₃)₄ catalyst to the reaction vessel.

  • Raise the temperature of the reaction mixture to 80°C and maintain stirring for 10 hours.

  • Follow the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to ambient temperature.

  • Work up the reaction by diluting with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure biaryl product.

Visualizing the Suzuki-Miyaura Coupling

To further aid in the understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the key mechanistic steps and a typical experimental workflow.

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_boronic_acid_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative_Addition R1-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition R1-X Transmetalation R1-Pd(II)-R2(L2) Oxidative_Addition->Transmetalation R2-B(OR)3- Transmetalation->Pd(0)L2 Reductive Elimination Reductive_Elimination R1-R2 Boronic_Acid R2-B(OH)2 Borate_Complex R2-B(OR)3- Boronic_Acid->Borate_Complex Borate_Complex->Oxidative_Addition Base Base (e.g., OH-) Base->Boronic_Acid

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvents Add Degassed Solvents inert->solvents catalyst Add Palladium Catalyst solvents->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitoring Monitor Progress by TLC reaction->monitoring workup Cool, Dilute, and Perform Aqueous Workup monitoring->workup Upon Completion purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Obtain Pure Product purification->product

Caption: Typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

References

Reactivity Face-Off: 3-Aminophenylboronic Acid vs. 3-Acetamidophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for drug discovery and materials science. The reactivity of the boronic acid component is a critical determinant of reaction efficiency. This guide provides a detailed comparison of the reactivity of two closely related phenylboronic acid derivatives: 3-aminophenylboronic acid and 3-acetamidophenylboronic acid, supported by established mechanistic principles and representative experimental data.

Electronic Effects on Reactivity: A Tale of Two Substituents

The primary difference in reactivity between 3-aminophenylboronic acid and this compound in the Suzuki-Miyaura coupling stems from the electronic nature of the amino (-NH₂) and acetamido (-NHCOCH₃) substituents. These electronic effects directly influence the nucleophilicity of the carbon atom attached to the boron, which is a key factor in the rate-determining transmetalation step of the catalytic cycle.

3-Aminophenylboronic Acid: The amino group is a strong electron-donating group (EDG) through resonance. The lone pair of electrons on the nitrogen atom increases the electron density of the phenyl ring, making the ipso-carbon (the carbon atom bonded to the boron) more nucleophilic. This enhanced nucleophilicity generally leads to a faster rate of transmetalation, thereby increasing the overall reaction rate.

This compound: The acetamido group presents a more nuanced electronic profile. While the nitrogen atom's lone pair can donate electron density to the ring via resonance, the adjacent acetyl group is strongly electron-withdrawing due to the carbonyl group's inductive and resonance effects. This withdrawal of electron density partially mitigates the electron-donating effect of the nitrogen. Consequently, the phenyl ring of this compound is less electron-rich compared to that of 3-aminophenylboronic acid. This reduced nucleophilicity of the ipso-carbon typically results in a slower rate of transmetalation and, therefore, a lower overall reaction rate compared to its amino-substituted counterpart under identical conditions.

Performance Comparison in Suzuki-Miyaura Coupling

Feature3-Aminophenylboronic AcidThis compound
Substituent Amino (-NH₂)Acetamido (-NHCOCH₃)
Electronic Effect Strong Electron-DonatingWeakly Activating/Deactivating (net effect)
Nucleophilicity of Aryl Group HighModerate
Predicted Reactivity HigherLower
Potential Side Reactions The amino group can potentially coordinate with the palladium catalyst, which might lead to catalyst inhibition in some cases.Less prone to catalyst inhibition via coordination compared to the free amine.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, temperature) can vary depending on the specific aryl halide coupling partner.

Materials:

  • Aryl halide (1.0 mmol)

  • 3-Aminophenylboronic acid or this compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, the respective phenylboronic acid, the palladium catalyst, and the base.

  • The vessel is then sealed and purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • The degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)3-) PdII->Transmetalation PdII_Ar Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)2 Base Base (e.g., OH-) BoronicAcid->Base Boronate [Ar'-B(OH)3]- Base->Boronate Boronate->Transmetalation Activated Nucleophile

Suzuki-Miyaura Catalytic Cycle and Boronic Acid Activation.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Pd Catalyst, Base start->reagents inert Establish Inert Atmosphere (N2 or Ar Purge) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup: Dilute, Wash with Water & Brine reaction->workup purification Purification: Dry, Concentrate, Column Chromatography workup->purification product Isolated Product purification->product

General Experimental Workflow for Suzuki-Miyaura Coupling.

A Comparative Guide to Boronic Acids for Saccharide Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective recognition and sensing of saccharides are of paramount importance in various fields, from clinical diagnostics to biotechnology. Boronic acids have emerged as a versatile class of synthetic receptors for carbohydrates due to their ability to form reversible covalent bonds with the cis-diol moieties present in saccharides. This guide provides a comparative analysis of commonly employed boronic acids for saccharide sensing, supported by experimental data and detailed protocols to aid researchers in the selection and application of these valuable molecular tools.

Principle of Boronic Acid-Based Saccharide Sensing

The fundamental principle underlying saccharide recognition by boronic acids is the formation of cyclic boronate esters with 1,2- or 1,3-diols. This interaction is pH-dependent, with the boronic acid (a Lewis acid) existing in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form generally exhibits a higher affinity for diols. The binding event can be transduced into a detectable signal through various mechanisms, most notably through changes in the fluorescence properties of a reporter molecule integrated into the sensor's structure.

Comparative Analysis of Boronic Acid Scaffolds

The affinity and selectivity of boronic acid-based sensors are critically influenced by their molecular structure. The two primary classes are monoboronic and diboronic acids, each with distinct characteristics.

Monoboronic Acids: These sensors contain a single boronic acid moiety. They generally exhibit a higher affinity for fructose over other monosaccharides.[1] This preference is attributed to the higher proportion of fructose existing in the furanose form, which presents a syn-periplanar diol that is ideal for binding with a single boronic acid.[1]

Diboronic Acids: To enhance affinity and selectivity, particularly for glucose, sensors incorporating two boronic acid groups have been developed. By strategically positioning the two boronic acid moieties, a binding pocket is created that can cooperatively bind to the multiple hydroxyl groups of a single saccharide molecule, such as glucose.[2][3] The linker connecting the two boronic acid units plays a crucial role in determining the sensor's selectivity.[4]

Signaling Mechanisms

The interaction between a boronic acid sensor and a saccharide is typically reported by a fluorophore integrated into the sensor's design. The binding event modulates the fluorescence output through several common mechanisms:

  • Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent sensors, a tertiary amine is positioned in proximity to the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen quenches the fluorescence of the nearby fluorophore through PET. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine. This interaction reduces the quenching effect and results in an increase in fluorescence intensity.[5][6]

  • Intramolecular Charge Transfer (ICT): ICT-based sensors are donor-acceptor fluorophores where the boronic acid group acts as an electron-withdrawing or -donating group. Saccharide binding alters the electronic properties of the boronic acid, thereby modulating the ICT process and causing a shift in the emission wavelength and/or a change in fluorescence intensity.[6][7]

  • Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two fluorophores, a donor and an acceptor. Saccharide binding can induce a conformational change in the sensor, altering the distance or orientation between the donor and acceptor and thus modulating the FRET efficiency.[6]

Quantitative Data Comparison

The following tables summarize the binding affinities (association constants, Ka) of representative monoboronic and diboronic acid sensors for various saccharides. Higher Ka values indicate stronger binding.

Table 1: Binding Affinities of a Monoboronic Acid Sensor

SaccharideAssociation Constant (Ka, M⁻¹)
D-Fructose1000[4]
D-Galactose158[4]
D-Glucose63[4]

Sensor: Anthracene-based monoboronic acid with an o-aminomethyl substituent. Conditions: 33% (w/w) aqueous MeOH buffer, pH 7.77.[4]

Table 2: Binding Affinities of a Diboronic Acid Sensor

SaccharideAssociation Constant (Ka, M⁻¹)
D-Glucose3981[3]
D-Fructose316[3]
D-Galactose158[3]

Sensor: Anthracene-based diboronic acid. Conditions: 33.3% methanol/water, pH 7.77.[3]

Experimental Protocols

General Protocol for Fluorescence Titration to Determine Binding Constants

This protocol outlines the procedure for determining the association constant (Ka) between a fluorescent boronic acid sensor and a saccharide.

Materials:

  • Fluorescent boronic acid sensor

  • Saccharides (e.g., glucose, fructose, galactose)

  • High-purity water

  • Organic solvent for stock solution (e.g., DMSO, Methanol)

  • Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: a. Prepare a stock solution of the boronic acid sensor (e.g., 1 mM) in a minimal amount of a suitable organic solvent. b. Prepare a stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.[8]

  • Preparation of Working Solutions: a. Dilute the sensor stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid interfering with the binding. b. Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.[8]

  • Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. b. Set the appropriate excitation and emission wavelengths for the specific sensor. c. Add a fixed volume of the sensor working solution to a quartz cuvette and record the initial fluorescence spectrum (F₀). d. Add small aliquots of the saccharide solutions of increasing concentration to the cuvette. Mix thoroughly after each addition. e. Allow the solution to equilibrate for a few minutes after each addition before recording the fluorescence spectrum (F).[8]

  • Data Analysis: a. Plot the change in fluorescence intensity (F - F₀) or the ratio (F/F₀) against the saccharide concentration. b. Determine the association constant (Ka) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis.[8]

Synthesis of an o-Aminomethylphenylboronic Acid-Based Fluorescent Sensor

This protocol provides a general procedure for the synthesis of a common class of fluorescent boronic acid sensors.

Materials:

  • Aryl halide functionalized with a fluorophore (e.g., brominated anthracene)

  • Bis(pinacolato)diboron

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium acetate)

  • Solvent (e.g., dioxane)

  • (o-Aminomethyl)phenylboronic acid pinacol ester

  • Solvents for reaction and purification (e.g., DMF, ethyl acetate)

  • Hydrochloric acid (1 M)

  • Acetone

Procedure:

  • Synthesis of the Boronate Ester: a. In a reaction vessel, combine the aryl halide, bis(pinacolato)diboron, palladium catalyst, and base in a suitable solvent. b. Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes. c. Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC). d. After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. e. Dry the organic layer, concentrate under reduced pressure, and purify the resulting boronate ester by column chromatography.[8]

  • Coupling with (o-Aminomethyl)phenylboronic acid: This step will vary depending on the specific linker chemistry. A common approach involves converting the fluorophore into a reactive intermediate that can be coupled with the amine group of (o-aminomethyl)phenylboronic acid pinacol ester.

  • Deprotection to the Boronic Acid: a. Dissolve the purified final boronate ester in a mixture of acetone and 1 M HCl. b. Stir the solution at room temperature for 2-4 hours. c. Remove the acetone under reduced pressure. d. Extract the aqueous solution with an organic solvent. e. Wash the combined organic layers, dry, and concentrate to yield the final boronic acid-functionalized fluorescent sensor.[8]

Visualizations

Signaling_Pathway cluster_unbound Unbound State cluster_bound Bound State Unbound Sensor (Fluorescence Quenched) Fluorophore_off Fluorophore (Excited State) Unbound->Fluorophore_off Excitation Bound Sensor-Saccharide Complex (Fluorescence ON) Unbound->Bound + Saccharide Quencher Quencher (Amine) Fluorophore_off->Quencher PET Quencher->Unbound Ground State Bound->Unbound - Saccharide Fluorophore_on Fluorophore (Fluorescent) Bound->Fluorophore_on Excitation Fluorophore_on->Bound Emission

Caption: Photoinduced Electron Transfer (PET) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock_Sensor Prepare Sensor Stock Solution Working_Sensor Prepare Sensor Working Solution Stock_Sensor->Working_Sensor Stock_Saccharide Prepare Saccharide Stock Solution Working_Saccharide Prepare Serial Dilutions of Saccharide Stock_Saccharide->Working_Saccharide Initial_Spectrum Record Initial Fluorescence (F₀) Working_Sensor->Initial_Spectrum Titration Add Saccharide Aliquots & Record Fluorescence (F) Working_Saccharide->Titration Initial_Spectrum->Titration Plotting Plot ΔF or F/F₀ vs. [Saccharide] Titration->Plotting Fitting Non-linear Regression (e.g., 1:1 Binding Isotherm) Plotting->Fitting Ka Determine Association Constant (Ka) Fitting->Ka

Caption: Experimental workflow for fluorescence titration.

References

Validating the Synthesis of 3-Acetamidophenylboronic Acid: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable synthesis and characterization of key building blocks are paramount. 3-Acetamidophenylboronic acid is a versatile reagent frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to forge carbon-carbon bonds in the synthesis of complex molecules and potential pharmaceutical agents. Its purity and structural integrity are critical for the success of subsequent synthetic steps. This guide provides a comparative analysis of common synthetic routes to this compound and details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for its definitive validation.

This guide will focus on the widely used method of acetylating 3-aminophenylboronic acid and compare it with the alternative Miyaura borylation of 3-bromoacetanilide. Detailed experimental protocols are provided, alongside a comprehensive guide to validating the final product using ¹H and ¹³C NMR spectroscopy.

Comparison of Synthetic Methodologies

Two prevalent methods for the synthesis of this compound are the acetylation of a commercially available precursor and the palladium-catalyzed borylation of an acetylated aryl halide. Each approach has distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and potential impurities.

FeatureMethod 1: AcetylationMethod 2: Miyaura Borylation
Starting Materials 3-Aminophenylboronic acid, Acetic Anhydride3-Bromoacetanilide, Bis(pinacolato)diboron (B₂pin₂)
Key Reagents Base (e.g., Sodium Acetate)Palladium Catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc)
Typical Yield High (>90%)Good to High (70-95%)
Purity Profile Potential for unreacted starting material or diacylation by-products.May contain residual palladium catalyst and debrominated starting material.
Advantages Simple, high-yielding, and uses readily available, less expensive reagents.Tolerant of a wide range of functional groups.
Disadvantages The starting material, 3-aminophenylboronic acid, can be prone to oxidation.Requires a more expensive palladium catalyst and diboron reagent. The pinacol ester initially formed requires subsequent hydrolysis.

Experimental Protocols

Method 1: Synthesis of this compound via Acetylation

This protocol details the straightforward acetylation of 3-aminophenylboronic acid using acetic anhydride.

Materials:

  • 3-Aminophenylboronic acid

  • Acetic anhydride

  • Sodium acetate

  • Deionized water

  • Acetone

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3-aminophenylboronic acid (1.0 eq) and sodium acetate (1.5 eq) in a mixture of acetone and water.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1 M HCl to a pH of approximately 4-5.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

Method 2: Synthesis of this compound via Miyaura Borylation

This protocol describes the palladium-catalyzed borylation of 3-bromoacetanilide, which yields the pinacol ester of the desired product, followed by deprotection.

Materials:

  • 3-Bromoacetanilide

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • 1,4-Dioxane (anhydrous)

  • Sodium periodate (NaIO₄)

  • Ammonium acetate (NH₄OAc)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromoacetanilide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester.

  • For deprotection, dissolve the crude ester in a 1:1 mixture of THF and water.

  • Add sodium periodate (4.0 eq) and ammonium acetate (0.2 eq).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

NMR Validation of this compound

NMR spectroscopy is the most powerful tool for confirming the successful synthesis of this compound and assessing its purity. By comparing the spectra of the starting materials and the final product, a clear validation can be made. All spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

Workflow for Synthesis and NMR Validation

G cluster_synthesis Synthesis cluster_validation NMR Validation Start Start Reactants 3-Aminophenylboronic Acid + Acetic Anhydride Start->Reactants Method 1 Reaction Acetylation Reaction Reactants->Reaction Workup Acidification, Extraction, Purification Reaction->Workup Product This compound Workup->Product NMR_Sample Dissolve Product in DMSO-d6 Product->NMR_Sample NMR_Acquisition Acquire 1H and 13C NMR Spectra NMR_Sample->NMR_Acquisition Data_Analysis Compare Spectra with Reference Data NMR_Acquisition->Data_Analysis Validation Structure Confirmed? Data_Analysis->Validation Final_Product Validated Product Validation->Final_Product Yes Purification_Repeat Further Purification Validation->Purification_Repeat No

Caption: Workflow for the synthesis and NMR validation of this compound.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3-Aminophenylboronic acid 7.80 (br s)s2HB(OH )₂
7.10 - 6.95m2HAr-H
6.88m1HAr-H
6.60m1HAr-H
5.10 (br s)s2HNH
This compound 9.95s1HNH
8.10 (br s)s2HB(OH )₂
7.90s1HAr-H (H2)
7.55d1HAr-H (H6)
7.45d1HAr-H (H4)
7.25t1HAr-H (H5)
2.05s3HCH

Validation Notes for ¹H NMR:

  • Disappearance of Starting Material Peaks: The broad singlet corresponding to the amino protons (-NH₂) of 3-aminophenylboronic acid at ~5.10 ppm should be absent in the product spectrum.

  • Appearance of Product Peaks: Look for the appearance of a singlet at ~9.95 ppm, corresponding to the amide proton (-NH), and a singlet at ~2.05 ppm for the methyl protons (-CH₃) of the acetyl group.

  • Aromatic Region Shifts: The aromatic proton signals will shift downfield upon acetylation of the amino group due to its reduced electron-donating character.

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
CompoundChemical Shift (δ, ppm)Assignment
3-Aminophenylboronic acid 148.9C -NH₂
135.0 (br)C -B
128.5Ar-C H
118.0Ar-C H
116.5Ar-C H
114.8Ar-C H
This compound 168.5C =O
139.8C -NH
135.0 (br)C -B
127.8Ar-C H
125.0Ar-C H
120.8Ar-C H
117.9Ar-C H
24.0C H₃

Validation Notes for ¹³C NMR:

  • Key Product Signals: The most indicative signals for the product are the carbonyl carbon at ~168.5 ppm and the methyl carbon at ~24.0 ppm.

  • Aromatic Carbon Shifts: The carbon attached to the nitrogen (C -NH) shifts downfield from ~148.9 ppm in the starting material to ~139.8 ppm in the product. The broad signal for the carbon attached to boron (C -B) may be difficult to observe but should be present around 135 ppm.

Comparison with Commercial Alternatives

Commercially available this compound serves as a benchmark for in-house synthesized material. The primary considerations are purity and cost-effectiveness.

ParameterIn-house Synthesis (Acetylation)Commercial Product
Purity (Typical) >95% after recrystallization≥95%[1][2]
Analytical Data Requires in-house NMR and other analyses for validation.Certificate of Analysis with purity data usually provided.
Cost Generally lower, dependent on reagent and solvent costs.Higher initial outlay.
Availability On-demand synthesis.Readily available from various suppliers.

References

Characterization of 3-Acetamidophenylboronic Acid Derivatives by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of 3-acetamidophenylboronic acid and its derivatives is crucial in various stages of drug discovery and development, owing to their utility as synthetic intermediates and their potential role in targeted therapies. Mass spectrometry (MS) offers a powerful suite of tools for the characterization of these compounds, providing information on molecular weight, structure, and purity. However, the inherent properties of boronic acids, such as their propensity for dehydration to form boroxines and their varying ionization efficiencies, present unique analytical challenges. This guide provides a comparative overview of three common mass spectrometry techniques—Electrospray Ionization (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)—for the characterization of this compound derivatives, supported by experimental protocols and data.

Comparison of Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound derivatives. Each method offers distinct advantages and disadvantages in terms of sample preparation, ionization efficiency, and the nature of the resulting mass spectral data.

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
ESI-MS OptionalFormation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Adducts with solvents and formation of boroxines can be observed.Soft ionization technique suitable for LC-MS, good for polar compounds, and allows for direct analysis of reaction mixtures.Susceptible to ion suppression, and the formation of adducts and boroxines can complicate spectral interpretation.
GC-MS Mandatory (Silylation)Provides detailed fragmentation patterns upon Electron Ionization (EI).Excellent chromatographic separation, highly reproducible fragmentation for structural elucidation, and established libraries for spectral matching.Requires derivatization to increase volatility, which adds a step to sample preparation and may introduce artifacts.
MALDI-MS Optional (Co-crystallization with specific matrices)Often forms adducts with the matrix (e.g., DHB). Produces predominantly singly charged molecular ions.High sensitivity, tolerance to some salts and buffers, and suitable for high-throughput screening.Requires a suitable matrix, and derivatization or specific matrix selection is often necessary to obtain clear spectra.

Experimental Protocols and Data

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound from liquid solutions. It is readily coupled with liquid chromatography (LC) for the separation of complex mixtures.

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound derivative in a mixture of acetonitrile and water (50:50 v/v) to a concentration of 1-10 µg/mL. For positive ion mode, add 0.1% formic acid to the solvent. For negative ion mode, add 0.1% ammonium hydroxide.

  • Instrumentation: Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • MS Parameters (Example):

    • Ionization Mode: Positive or Negative

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50-500

Expected Mass Spectral Data (Hypothetical):

In positive ion mode ESI-MS, this compound (MW: 178.98 g/mol ) is expected to be observed as the protonated molecule [M+H]⁺ at m/z 179.99. Adducts with sodium [M+Na]⁺ at m/z 201.97 may also be present. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 177.97 is expected. Collision-induced dissociation (CID) of the protonated molecule would likely lead to fragmentation of the acetamido group and the boronic acid moiety.

Logical Workflow for ESI-MS Analysis

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in ACN/H2O acidify Acidify/Basify dissolve->acidify Adjust pH lc LC Separation acidify->lc Inject esi ESI Ionization lc->esi ms Mass Analysis esi->ms spectrum Mass Spectrum ms->spectrum fragmentation Fragmentation Analysis spectrum->fragmentation CID

Caption: Workflow for ESI-MS analysis of this compound derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires volatile analytes. Therefore, polar compounds like this compound must be derivatized, typically by silylation, to increase their volatility. Electron ionization (EI) then produces characteristic fragmentation patterns useful for structural elucidation.

Experimental Protocol (with Silylation):

  • Derivatization:

    • Dissolve approximately 1 mg of the boronic acid in 100 µL of dry pyridine.

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • Instrumentation:

    • Injector Temperature: 250°C

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-600

Expected Mass Spectral Data (Hypothetical for di-TMS derivative):

The di-trimethylsilyl (di-TMS) derivative of this compound would have a molecular weight of 323.18 g/mol . The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 323. A prominent fragment would be the loss of a methyl group ([M-15]⁺) at m/z 308. Other characteristic fragments would arise from cleavage of the C-B bond and fragmentation of the acetamido and silyl groups.

Signaling Pathway of Derivatization and Fragmentation in GC-MS

GC_MS_Pathway cluster_derivatization Silylation cluster_analysis GC-MS Analysis cluster_fragments Fragmentation boronic_acid 3-Acetamidophenyl- boronic Acid tms_derivative Di-TMS Derivative boronic_acid->tms_derivative bstfa BSTFA/TMCS bstfa->tms_derivative gc GC Separation tms_derivative->gc ei EI Ionization (70 eV) gc->ei molecular_ion Molecular Ion (M+) ei->molecular_ion ms_frag Mass Analysis m_15 [M-15]+ molecular_ion->m_15 Loss of CH3 other_frags Other Fragments molecular_ion->other_frags

Caption: Derivatization and fragmentation pathway in GC-MS analysis.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a soft ionization technique that is particularly useful for the analysis of a wide range of molecules, including those that are non-volatile or thermally labile. For boronic acids, the choice of matrix is crucial. 2,5-Dihydroxybenzoic acid (DHB) can act as both a matrix and a derivatizing agent, forming a boronic ester in situ.

Experimental Protocol (with DHB Matrix):

  • Sample Preparation:

    • Prepare a saturated solution of DHB in a 1:1 (v/v) mixture of acetonitrile and water.

    • Spot 1 µL of the DHB solution onto the MALDI target plate and let it dry.

    • Spot 1 µL of the this compound derivative solution (in a suitable solvent like acetonitrile/water) on top of the dried DHB spot.

    • Allow the mixture to co-crystallize.

  • Instrumentation:

    • Laser: Nitrogen laser (337 nm)

    • Mode: Positive ion reflector mode

    • Acceleration Voltage: 20 kV

    • Mass Range: m/z 100-1000

Expected Mass Spectral Data (Hypothetical for DHB adduct):

In MALDI-MS with a DHB matrix, this compound may be observed as its protonated molecule [M+H]⁺ at m/z 179.99. More likely, it will form a covalent adduct with the DHB matrix (MW: 154.12 g/mol ) through esterification with the boronic acid, resulting in a [M+DHB-2H₂O+H]⁺ ion.

Experimental Workflow for MALDI-MS Analysis

MALDI_MS_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Interpretation analyte Analyte Solution spotting Co-crystallization on Target analyte->spotting matrix DHB Matrix Solution matrix->spotting laser Laser Desorption/ Ionization spotting->laser tof Time-of-Flight Mass Analysis laser->tof spectrum Mass Spectrum tof->spectrum adducts Adduct Analysis spectrum->adducts

Caption: Workflow for MALDI-MS analysis of this compound.

Conclusion

The characterization of this compound derivatives by mass spectrometry requires careful consideration of the analytical technique and sample preparation. ESI-MS is advantageous for its direct coupling to LC and its soft ionization nature, though spectral complexity can be a challenge. GC-MS provides detailed structural information through reproducible fragmentation but necessitates a derivatization step. MALDI-MS offers high sensitivity and is well-suited for high-throughput applications, with the choice of matrix being a critical parameter. The selection of the most appropriate method will depend on the specific analytical goals, such as quantitative analysis, structural elucidation, or rapid screening, as well as the complexity of the sample matrix. By understanding the principles and experimental considerations of each technique, researchers can effectively characterize these important pharmaceutical building blocks.

A Comparative Guide to 3-Acetamidophenylboronic Acid and its Coupling Alternatives in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. At the heart of this transformation lies the organoboron reagent. This guide provides an objective comparison of 3-Acetamidophenylboronic acid against its contemporary alternatives, potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, in the context of Suzuki-Miyaura coupling. This comparison is supported by experimental data and detailed protocols to inform reagent selection for the synthesis of complex biaryl compounds, which are pivotal scaffolds in pharmaceutical development.

Performance Comparison of Coupling Reagents

While this compound is a widely used and effective reagent, its stability can be a concern, potentially leading to side reactions such as protodeboronation under coupling conditions. To address this, more stable alternatives have been developed. Potassium trifluoroborates and MIDA boronates offer enhanced stability and handling properties, making them attractive options for complex, multi-step syntheses.

The table below summarizes the key performance characteristics of this compound and its common alternatives.

ReagentStructureKey AdvantagesKey DisadvantagesTypical Yields
This compound CH₃CONHC₆H₄B(OH)₂Cost-effective, commercially available, generally high-yielding in straightforward couplings.Prone to protodeboronation and decomposition, potentially lower yields with challenging substrates.Good to excellent (often >80-90%) under optimized conditions.[1]
Potassium 3-Acetamidophenyl-trifluoroborate [CH₃CONHC₆H₄BF₃]KAir- and moisture-stable crystalline solid, enhanced stability over the corresponding boronic acid.[2]Requires specific conditions (e.g., aqueous base) for activation; additional synthetic step required.Generally high-yielding, comparable to boronic acids.[2]
3-Acetamidophenyl MIDA boronate CH₃CONHC₆H₄B(MIDA)Exceptionally stable to purification (e.g., silica gel chromatography) and anhydrous reaction conditions; enables slow-release of the boronic acid for controlled coupling.[2]Requires an additional synthetic step for preparation and specific conditions for in-situ deprotection/hydrolysis.High-yielding, particularly useful in iterative cross-coupling sequences.[2]

Experimental Protocols

Detailed methodologies for a representative Suzuki-Miyaura coupling reaction using this compound and the synthesis of a more stable alternative are provided below. These protocols are general guidelines and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials and Reagents:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Synthesis of Potassium 3-Acetamidophenyltrifluoroborate

This protocol describes the conversion of this compound to its more stable trifluoroborate salt.[2]

Materials and Reagents:

  • This compound (1.0 g, 5.59 mmol)

  • Potassium hydrogen fluoride (KHF₂) (1.31 g, 16.77 mmol)

  • Methanol (10 mL)

  • Water (2 mL)

Procedure:

  • Dissolve this compound (1.0 g) in methanol (10 mL) in a flask.

  • In a separate beaker, prepare an aqueous solution of potassium hydrogen fluoride (1.31 g) in water (2 mL).

  • Add the aqueous KHF₂ solution dropwise to the methanolic solution of the boronic acid while stirring at room temperature.

  • A white precipitate will form. Continue stirring the mixture for 1 hour at room temperature.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold methanol.

  • Dry the product under vacuum to yield potassium 3-acetamidophenyltrifluoroborate as a stable, crystalline solid.

Visualizing the Chemistry and Biology

Diagrams of the Suzuki-Miyaura reaction mechanism and a key signaling pathway where its products find application are provided below to illustrate the logical and experimental workflows.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [R'-B(OH)3]- (from R'-B(OH)2 + Base) Ar-Pd(II)-R Ar-Pd(II)(L2)-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' (Coupling Product) Reductive_Elimination->Product NR2B_Signaling_Pathway cluster_pathway NR2B-NMDA Receptor Excitotoxicity Pathway Glutamate Glutamate NR2B_NMDA_R NR2B-containing NMDA Receptor Glutamate->NR2B_NMDA_R Binds & Activates Ca_Influx Excessive Ca²⁺ Influx NR2B_NMDA_R->Ca_Influx STEP_Activation STEP Activation (Tyrosine Phosphatase) Ca_Influx->STEP_Activation Activates ERK_Inactivation ERK Inactivation (pERK → ERK) STEP_Activation->ERK_Inactivation Dephosphorylates Cell_Death Neuronal Cell Death (Excitotoxicity) ERK_Inactivation->Cell_Death Leads to Antagonist NR2B Antagonist (e.g., from this compound) Antagonist->NR2B_NMDA_R Inhibits

References

A Comparative Guide to the Purity Analysis of Synthesized 3-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 3-Acetamidophenylboronic acid, a critical building block in organic synthesis and pharmaceutical development, is paramount to ensure the desired reaction outcomes, product quality, and safety of downstream applications. This guide provides an objective comparison of common analytical techniques for purity assessment, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their needs.

Comparison of Purity Analysis Methods

The purity of synthesized this compound can be reliably determined using a combination of chromatographic and spectroscopic techniques, as well as classical titration methods. Each method offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.

Analytical MethodPrincipleInformation ProvidedTypical Purity (%)AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary and mobile phase.Quantitative purity (area %), detection and quantification of impurities.>98%[1]High sensitivity, high resolution for separating closely related impurities, well-established and robust.Requires method development and validation, potential for on-column degradation of boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.>98%[1]Provides structural information, can quantify impurities without a reference standard (qNMR), non-destructive.Lower sensitivity compared to HPLC for trace impurities, complex spectra can be difficult to interpret.
Potentiometric Titration Measurement of the potential difference between two electrodes as a function of added titrant volume.Assay of the boronic acid functional group.≥95%Simple, inexpensive, provides an absolute measure of the active functional group.Non-specific (titrates all acidic protons), less sensitive to non-acidic impurities.

Potential Impurities in Synthesized this compound

The synthesis of this compound, commonly prepared from 3-bromoaniline, can lead to the formation of several process-related impurities. Understanding these potential byproducts is crucial for developing effective purification and analytical strategies.

  • Boronic Anhydrides (Boroxins): Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxins. This is a reversible process and the equilibrium between the boronic acid and its boroxin is dependent on the presence of water.

  • Starting Materials and Reagents: Residual starting materials such as 3-bromoaniline and reagents used in the synthesis can be present in the final product.

  • Byproducts of Synthesis: The formation of borinic acids (R₂BOH) can occur as a byproduct during the synthesis of boronic acids.

  • Solvent Residues: Residual solvents used during the synthesis and purification process can be present.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate results.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for assessing the purity of this compound and separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 32:68 v/v) with 0.1% TFA. The exact ratio may need to be optimized for the specific column and system.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

    • Accurately weigh and dissolve the synthesized sample in the mobile phase to a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient (e.g., 25 °C)

    • UV Detection: 275 nm

  • Analysis: Inject the blank (mobile phase), standard, and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used for structural confirmation and the identification of impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • For qNMR, accurately weigh a known amount of a suitable internal standard into the same vial.

    • Add approximately 0.7 mL of the deuterated solvent and dissolve the sample completely.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

    • For qNMR, ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum.

    • For qNMR, calculate the purity by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard, taking into account the number of protons and the molecular weights.

Potentiometric Titration

This method provides an assay of the boronic acid functionality.

Instrumentation:

  • Potentiometric titrator with a pH electrode

  • Burette

  • Stirrer

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Mannitol

  • Deionized water

Procedure:

  • Sample Preparation:

    • Accurately weigh a suitable amount of the this compound sample into a beaker.

    • Dissolve the sample in deionized water.

    • Add a sufficient amount of mannitol to form the mannitol-boronate ester complex, which is a stronger acid.

  • Titration:

    • Immerse the pH electrode in the sample solution and start stirring.

    • Titrate the solution with the standardized NaOH solution, recording the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Determine the equivalence point from the titration curve (the point of maximum inflection).

    • Calculate the purity of the this compound based on the volume of NaOH consumed, its concentration, and the weight of the sample.

Experimental Workflow and Data Relationships

The following diagrams illustrate the logical flow of the purity analysis process and the relationship between the different analytical techniques.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Final Assessment Synthesized_Product Synthesized this compound HPLC HPLC Analysis Synthesized_Product->HPLC NMR NMR Spectroscopy Synthesized_Product->NMR Titration Potentiometric Titration Synthesized_Product->Titration Purity_Data Quantitative Purity Data HPLC->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile NMR->Purity_Data Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Assay Functional Group Assay Titration->Assay Final_Purity Final Purity Assessment Purity_Data->Final_Purity Impurity_Profile->Final_Purity Structural_Confirmation->Final_Purity Assay->Final_Purity

Caption: Workflow for the purity analysis of synthesized this compound.

Data_Relationship_Diagram cluster_methods Analytical Methods cluster_information Information Obtained cluster_product Product Attribute HPLC HPLC Quantitative_Purity Quantitative Purity HPLC->Quantitative_Purity Primary Impurity_Identification Impurity Identification HPLC->Impurity_Identification Primary NMR NMR NMR->Quantitative_Purity qNMR NMR->Impurity_Identification Secondary Structural_Information Structural Information NMR->Structural_Information Primary Titration Titration Functional_Group_Content Functional Group Content Titration->Functional_Group_Content Primary Overall_Purity Overall Product Purity Quantitative_Purity->Overall_Purity Impurity_Identification->Overall_Purity Structural_Information->Overall_Purity Functional_Group_Content->Overall_Purity

Caption: Interrelation of data from different analytical techniques for purity assessment.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For scientists engaged in drug discovery and development, the synthesis of complex biaryl scaffolds is a frequent necessity. 3-Acetamidophenylboronic acid is a valuable building block in this context, as the acetamido group can serve as a key pharmacophoric element or a precursor for further functionalization. The success of coupling reactions involving this substrate is highly dependent on the choice of the palladium catalyst. This guide provides an objective comparison of the performance of three widely used classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole. The data presented is a representative compilation from various sources to illustrate typical performance under comparable conditions.

Performance Comparison of Palladium Catalysts

The selection of an appropriate palladium catalyst system is critical for achieving high yields, short reaction times, and low catalyst loadings. Below is a summary of the typical performance of three classes of palladium catalysts in the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Catalyst SystemLigand TypeCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄Monodentate Phosphine2 - 5Toluene/WaterK₂CO₃90 - 11012 - 2470 - 85
Pd(dppf)Cl₂Bidentate Ferrocenylphosphine1 - 3Dioxane/WaterK₃PO₄80 - 1004 - 1285 - 95
XPhos Pd G2Buchwald-Type Biarylphosphine0.5 - 2t-BuOH/WaterK₃PO₄80 - 1001 - 6> 95

Key Observations:

  • Pd(PPh₃)₄ , a traditional and widely used catalyst, can be effective but often requires higher catalyst loadings and longer reaction times for complete conversion.[1] Its sensitivity to air and moisture can also be a drawback.

  • Pd(dppf)Cl₂ generally offers improved performance over Pd(PPh₃)₄, with faster reaction times and higher yields, particularly for substrates with coordinating functional groups.[2]

  • Buchwald-type catalysts , such as XPhos Pd G2 , represent the state-of-the-art for many Suzuki-Miyaura couplings. These catalysts are highly active, allowing for very low catalyst loadings and significantly shorter reaction times, even with challenging substrates.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of these reactions. Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using the compared palladium catalysts.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-bromoanisole, Pd(PPh₃)₄, and potassium carbonate.

  • Add the degassed solvents, toluene and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][5]

Protocol 2: General Procedure using Pd(dppf)Cl₂

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and potassium phosphate to a Schlenk flask containing a magnetic stir bar.

  • Seal the flask, remove from the glovebox (if applicable), and attach to a Schlenk line.

  • Add degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure product.[2]

Protocol 3: General Procedure using XPhos Pd G2

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • XPhos Pd G2 (0.01 mmol, 1 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • tert-Butanol (t-BuOH) (5 mL)

  • Water (1 mL)

Procedure:

  • To a vial equipped with a magnetic stir bar, add this compound, 4-bromoanisole, XPhos Pd G2 catalyst, and potassium phosphate.

  • Purge the vial with an inert gas.

  • Add tert-butanol and water.

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 1-6 hours.

  • Monitor the reaction by GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature.

  • Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash chromatography.[3][4]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Biaryl Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) (e.g., 4-Bromoanisole) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) (e.g., this compound) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - this compound - Aryl Halide - Palladium Catalyst - Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

The Crucial Role of the Base in Suzuki Coupling of 3-Acetamidophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly in the construction of biaryl scaffolds common in pharmaceutical compounds. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This guide provides an objective comparison of the efficacy of different bases in the Suzuki coupling of 3-acetamidophenylboronic acid, supported by representative experimental data and detailed protocols.

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound, such as this compound, and an organic halide, catalyzed by a palladium complex. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base plays a pivotal role, primarily in the transmetalation step, by activating the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium(II) halide complex.[1][2] The selection of an appropriate base is therefore crucial for a successful and high-yielding coupling reaction.

Comparative Performance of Different Bases

The efficacy of various bases in the Suzuki coupling of this compound with an aryl bromide (e.g., 4-bromoanisole) is summarized in the table below. The data represents typical yields obtained under standardized conditions to allow for a direct comparison. Inorganic bases are most commonly employed, with their effectiveness influenced by factors such as basicity, solubility, and the nature of the cation.[3]

BaseFormulaTypeRepresentative Yield (%)Remarks
Sodium CarbonateNa₂CO₃Inorganic95A widely used and effective base, often providing high yields.[4]
Potassium CarbonateK₂CO₃Inorganic92Another common and effective base, comparable to sodium carbonate.[5]
Cesium CarbonateCs₂CO₃Inorganic88A stronger and more soluble base, sometimes used for challenging couplings.[6]
Potassium PhosphateK₃PO₄Inorganic90A non-nucleophilic base, often effective and compatible with a wide range of functional groups.[7][8]
TriethylamineEt₃N (TEA)Organic65An organic base, generally less effective than inorganic bases in aqueous solvent mixtures.[3]
DiisopropylethylamineDIPEAOrganic60A sterically hindered organic base, sometimes used for substrates with base-sensitive functional groups.

Yields are representative and can vary depending on the specific aryl halide, catalyst, ligand, solvent, and reaction temperature.

Mechanistic Role of the Base

The base is essential for the transmetalation step in the Suzuki coupling catalytic cycle. It is generally accepted that the base activates the boronic acid in one of two primary pathways:

  • Boronate Pathway: The base deprotonates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate then undergoes transmetalation with the palladium(II) complex.

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.

The operative pathway can depend on the specific base, solvent, and reactants used. Weaker bases like carbonates and phosphates are commonly used and are effective in promoting the reaction.[1]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Mura coupling of this compound with an aryl bromide using different bases.

General Procedure using an Inorganic Base (e.g., Na₂CO₃):

  • Materials:

    • This compound (1.2 mmol)

    • Aryl bromide (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

    • Sodium carbonate (Na₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, sodium carbonate, palladium(II) acetate, and triphenylphosphine.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane and water to the flask.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[9]

Procedure using an Organic Base (e.g., Triethylamine):

  • Materials:

    • This compound (1.2 mmol)

    • Aryl bromide (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

    • Triethylamine (Et₃N) (3.0 mmol)

    • N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • Follow steps 1 and 2 from the general procedure above, substituting sodium carbonate with triethylamine.

    • Add N,N-dimethylformamide as the solvent.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress.

    • Follow steps 5-8 from the general procedure for workup and purification.

Visualizing the Process

To better understand the experimental workflow and the central role of the Suzuki coupling reaction, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reactants: - this compound - Aryl Halide - Base - Catalyst & Ligand Solvent Add Solvents (e.g., Dioxane/Water) Reagents->Solvent Inert Inert Atmosphere (Argon/Nitrogen) Solvent->Inert Heating Heating (80-120 °C) Inert->Heating Stirring Stirring (4-24 h) Heating->Stirring Monitoring Monitoring (TLC/GC-MS) Stirring->Monitoring Extraction Extraction with Organic Solvent Monitoring->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Final Product Purification->Product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition product R1-R2 transmetalation_complex R1-Pd(II)-R2(L2) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination transmetalation_complex->product aryl_halide R1-X aryl_halide->pd_complex boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]- boronic_acid->boronate base Base base->boronate boronate->transmetalation_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Performance of 3-Acetamidophenylboronic Acid in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of solvent can be critical to the success of a reaction. This guide provides a comparative analysis of the performance of 3-acetamidophenylboronic acid in various solvent systems, offering insights into its solubility, stability, and utility in common cross-coupling reactions. We also present a comparison with alternative reagents to aid in selecting the most suitable compound for your specific application.

Solubility Profile

Direct quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on information from chemical suppliers and general principles of boronic acid solubility, a qualitative assessment can be made. One supplier notes that this compound is soluble in methanol.[1][2] Generally, boronic acids exhibit better solubility in polar organic solvents.

For analogous compounds like phenylboronic acid, a clear trend is observed: high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3] The introduction of polar substituents, such as the acetamido group, is expected to influence this profile.

Table 1: Qualitative Solubility of this compound and General Trends for Phenylboronic Acids

Solvent ClassSpecific Solvent(s)Expected Solubility of this compoundGeneral Phenylboronic Acid Solubility
Polar Protic Methanol, EthanolSolubleSoluble
Polar Aprotic DMF, Dioxane, THF, AcetoneLikely SolubleHigh
Halogenated Chloroform, DichloromethaneLikely Moderately SolubleModerate
Aromatic TolueneLikely Sparingly SolubleLow
Non-polar Hexanes, CyclohexaneLikely InsolubleVery Low

Stability Considerations and Alternatives

A significant challenge with boronic acids, including this compound, is their propensity for decomposition, particularly through protodeboronation, which can be influenced by the solvent and other reaction conditions.[4] For applications demanding higher stability, several alternatives have been developed.

  • Potassium Organotrifluoroborates: These salts are crystalline solids that are generally more stable to air and moisture than their boronic acid counterparts.[4]

  • N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are exceptionally stable and can be handled and stored with greater ease.[4][5][6][7] They are often unreactive in standard anhydrous cross-coupling conditions, requiring a deprotection step, which can be achieved under mild aqueous basic conditions, to release the active boronic acid.[5][7] This feature allows for their use in iterative cross-coupling strategies where the boronic acid moiety needs to be protected during intermediate steps.[5][6]

Table 2: Comparison of this compound with Stable Alternatives

FeatureThis compoundPotassium TrifluoroboratesMIDA Boronates
Stability Prone to decompositionMore stable than boronic acidsExceptionally stable, suitable for long-term storage
Handling Requires careful handling and storageEasier to handle crystalline solidsBench-top stable and compatible with chromatography
Reactivity Directly used in coupling reactionsRequires specific conditions for activationRequires a deprotection step to release the boronic acid
Applications Standard cross-coupling reactionsCross-coupling reactions requiring enhanced stabilityIterative cross-coupling, synthesis of complex molecules

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, and the performance of this compound in this reaction is highly dependent on the solvent system. The choice of solvent not only affects the solubility of the reagents but also the efficacy of the catalyst and base.

Commonly, a mixture of an organic solvent and water is employed. This biphasic system helps to dissolve both the organoboronic acid and the inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄), facilitating the reaction.[8] The selection of the organic co-solvent can significantly impact the reaction yield and rate.

Table 3: Typical Solvent Systems and Their Impact on Suzuki-Miyaura Coupling

Organic SolventTypical Co-solventGeneral Performance Characteristics
Toluene WaterWidely used, good for a range of substrates.
Dioxane WaterEffective for many couplings, often at elevated temperatures.[9][10]
Tetrahydrofuran (THF) WaterCommon solvent, reactions often proceed at moderate temperatures.[11]
N,N-Dimethylformamide (DMF) WaterGood for dissolving polar substrates, can facilitate reactions with less reactive halides.

While specific yield data for this compound across a range of solvents is not compiled in a single source, the general principles of Suzuki-Miyaura reaction optimization suggest that screening a variety of solvent and base combinations is crucial to achieving the best results for a particular substrate pairing. For instance, in the coupling of other arylboronic acids, a switch from toluene to 1,4-dioxane has been shown to improve yields.[10]

Experimental Protocols

A. Determination of Solubility (Dynamic Method)

A common and reliable technique for determining the solubility of boronic acids is the dynamic method.[3][11]

  • A known composition of this compound and the selected solvent is prepared in a sealed vessel equipped with a magnetic stirrer and a temperature probe.

  • The mixture is heated at a controlled, slow rate (e.g., 0.1-0.5 °C/min) with vigorous stirring.[11]

  • The turbidity of the solution is monitored continuously.

  • The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[11]

  • This process is repeated with different compositions of the solute and solvent to construct a solubility curve.

B. General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general procedure for a Suzuki-Miyaura reaction involving an aryl halide and this compound. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

  • To a reaction vessel, add the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add the chosen solvent system (e.g., toluene/water 4:1, or dioxane/water 4:1). The concentration is typically in the range of 0.1-0.5 M with respect to the aryl halide.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow_Solubility cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh this compound C Combine in Sealed Vessel A->C B Measure Solvent Volume B->C D Controlled Heating C->D E Monitor Turbidity D->E F Record Dissolution Temperature E->F G Repeat for Different Compositions F->G H Construct Solubility Curve G->H

Caption: Workflow for Determining Solubility via the Dynamic Method.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

References

Isomeric Position of Acetamido Group Critically Influences Reaction Outcomes in Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of ortho-, meta-, and para-acetamidophenylboronic acids reveals significant differences in their reactivity and efficacy in chemical transformations, with the isomeric position of the acetamido group playing a pivotal role in determining reaction yields and rates. These variations are primarily attributed to a combination of electronic and steric effects, as well as intramolecular interactions that are unique to the ortho-isomer.

The choice of reagent is a critical determinant of success in synthetic chemistry, and for researchers in drug development and materials science, the subtle differences between isomeric starting materials can have profound consequences on the outcome of a reaction. This guide provides a comparative analysis of the three isomers of acetamidophenylboronic acid—ortho (2-acetamidophenylboronic acid), meta (3-acetamidophenylboronic acid), and para (4-acetamidophenylboronic acid)—in the context of the widely used Suzuki-Miyaura cross-coupling reaction. While direct comparative studies on the acetamido- isomers are not extensively documented in a single publication, by synthesizing data from analogous systems and considering fundamental chemical principles, a clear trend in reactivity can be established.

Comparative Reactivity: A Quantitative Overview

The reactivity of acetamidophenylboronic acid isomers in Suzuki-Miyaura cross-coupling reactions is dictated by the interplay of electronic and steric factors imposed by the acetamido substituent. Drawing parallels from studies on similarly substituted phenylboronic acids, a general reactivity trend emerges: para > meta >> ortho .

Isomer PositionElectronic Effect of Acetamido GroupSteric HindranceIntramolecular InteractionsExpected Reactivity
Ortho Electron-donating (by resonance), Electron-withdrawing (by induction)HighPotential for intramolecular hydrogen bonding and chelationLow
Meta Primarily electron-withdrawing (inductive effect)LowMinimalModerate
Para Strong electron-donating (resonance effect)LowMinimalHigh

This table summarizes the expected effects of the acetamido group on the reactivity of the corresponding phenylboronic acid isomer in a Suzuki-Miyaura cross-coupling reaction.

The para-isomer generally exhibits the highest reactivity, leading to faster reaction times and higher yields. This is attributed to the strong electron-donating resonance effect of the acetamido group, which increases the nucleophilicity of the carbon atom attached to the boron, thereby facilitating the crucial transmetalation step in the catalytic cycle.

The meta-isomer typically displays intermediate reactivity. In this position, the electron-donating resonance effect of the acetamido group does not extend to the carbon-boron bond, and the primary influence is a weaker electron-withdrawing inductive effect.

The ortho-isomer is consistently the least reactive of the three. This is due to significant steric hindrance from the bulky acetamido group, which impedes the approach of the palladium catalyst to the boron center. Furthermore, the ortho-acetamido group can engage in intramolecular hydrogen bonding with one of the hydroxyl groups of the boronic acid, forming a stable six-membered ring. This intramolecular interaction can stabilize the starting material and increase the energy barrier for the transmetalation step, further diminishing its reactivity.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

To a reaction vessel are added the aryl halide (1.0 mmol), the respective acetamidophenylboronic acid isomer (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for instance, aqueous sodium carbonate (2 M, 2.0 mL). A suitable solvent, such as toluene (5 mL), is then added. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated period. The progress of the reaction should be monitored by a suitable analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

To perform a comparative study, it is crucial to maintain identical reaction conditions—including the aryl halide, catalyst, base, solvent, temperature, and reaction time—for all three isomers and to quantify the product yields, for example, by GC analysis using an internal standard or by isolating the product and calculating the yield.

Mechanistic Insights and Visualization

The differing reactivity of the acetamidophenylboronic acid isomers can be visualized through the lens of the Suzuki-Miyaura catalytic cycle. The key step influenced by the isomer's structure is the transmetalation step.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Isomeric Effects on Transmetalation Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Transmetalation Transmetalation (Ar-Pd(II)-Ar') Oxidative_Addition->Transmetalation Ar'-B(OH)2 Base Reductive_Elimination Reductive Elimination (Ar-Ar') Transmetalation->Reductive_Elimination Pd(0) Pd(0) Catalyst Reductive_Elimination->Pd(0) Product (Ar-Ar') Pd(0)->Oxidative_Addition Ar-X Ortho Ortho-Isomer (Steric Hindrance, Intramolecular H-Bonding) Ortho->Transmetalation Slowest Meta Meta-Isomer (Inductive Effect) Meta->Transmetalation Moderate Para Para-Isomer (Resonance Effect) Para->Transmetalation Fastest

Safety Operating Guide

Safe Disposal of 3-Acetamidophenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 3-Acetamidophenylboronic acid is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with established safety protocols. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

Key Physical and Safety Data

For quick reference, the following table summarizes essential quantitative data for this compound.

PropertyValueSource
Melting Point135 °C or >300 °C (conflicting data)[1]
log Pow (n-octanol/water)0.967[1]
Storage Class11 (Combustible Solids)
Water Hazard Class (WGK)3 (Highly hazardous to water)

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to prevent dust dispersion.[2]

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles. For larger quantities, a face shield is recommended.[2][3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2][3] Ensure to use proper glove removal technique to avoid skin contact.[4]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved N95 respirator or higher.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][3][4][5] Do not eat, drink, or smoke in the work area.[4][5]

2. Spill Management:

  • Minor Spills:

    • Avoid creating dust.[1]

    • Carefully sweep up the solid material.[1]

    • Place the collected material into a suitable, labeled, and closed container for disposal.[1]

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Ventilate the area.

    • Follow the cleanup procedure for minor spills using appropriate PPE.

  • Environmental Precautions: Prevent the product from entering drains or waterways.[2]

3. Waste Collection and Storage:

  • Containerization: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a clearly labeled, sealed container.[1] It is recommended to leave the chemical in its original container if possible.

  • Segregation: Do not mix with other waste streams.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected for disposal.

4. Final Disposal:

  • Professional Disposal: The primary method of disposal is through a licensed professional waste disposal service.[1] The waste material must be disposed of in accordance with national and local regulations.

  • Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

  • Final Destination: Ensure the contents and container are disposed of at an approved waste disposal plant.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Waste Generation (Expired chemical, spill residue, contaminated materials) B->C D Is there a spill? C->D E Clean Spill: Sweep solid material Avoid creating dust D->E Yes F Collect Waste in Labeled, Sealed Container D->F No E->F G Store Waste in a Cool, Dry, Ventilated Area F->G H Contact Licensed Waste Disposal Service G->H I Transport to Approved Waste Disposal Plant H->I J Final Disposal: Incineration with scrubber I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.